molecular formula C11H20N2O2 B111871 (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1417789-72-0

(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Cat. No.: B111871
CAS No.: 1417789-72-0
M. Wt: 212.29 g/mol
InChI Key: TUIAJQPTVCSWOB-BDAKNGLRSA-N
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Description

The (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a synthetically valuable chiral building block for medicinal chemistry and drug discovery. Its constrained diazabicyclo[4.2.0]octane core is a privileged scaffold for probing biological systems, particularly in the development of novel therapeutics for metabolic and neurological conditions. Research into structurally similar 2,5-diazabicyclo[4.2.0]octanes has identified them as potent modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R), a key target for type 2 diabetes and obesity treatments . These compounds demonstrate the potential of this scaffold to interact with G-protein coupled receptors (GPCRs) . Furthermore, other diazatricyclic analogs have shown high affinity and selectivity for μ-opioid receptors (μOR), indicating the scaffold's relevance for central nervous system (CNS) targets and the development of new analgesics . The rigid, three-dimensional structure of this compound helps reduce the conformational flexibility of potential drug candidates, which can improve target selectivity and metabolic stability. As such, it serves as a critical intermediate for synthesizing complex molecules for pharmacological research, enabling the exploration of new chemical space in the pursuit of selective receptor modulators .

Properties

IUPAC Name

tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIAJQPTVCSWOB-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Constrained Bicyclic Diamine Scaffold

(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a chiral, saturated heterocyclic building block that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic structure, which features a fusion of a piperazine and a cyclobutane ring, offers a unique three-dimensional architecture. This conformational constraint is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The presence of a Boc-protected amine at the 3-position and a secondary amine at the 7-position provides orthogonal handles for selective functionalization, making it a versatile scaffold for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on empowering researchers to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug development.

PropertyValueSource(s)
CAS Number 1417789-72-0[1]
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [2]
Appearance White to off-white solid or oil-
Predicted pKa 10.45 ± 0.20[3]
Predicted Water Solubility 5.1 g/L[3]
Topological Polar Surface Area (TPSA) 41.6 Ų-
Predicted LogP 0.9-
Storage Conditions Store in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation.-

Note: Some properties are predicted and should be used as a guideline. Experimental verification is recommended.

Synthesis of the Diazabicyclo[4.2.0]octane Core: A Strategic Overview

A plausible synthetic strategy, adapted from methodologies for related bicyclic systems, would involve the construction of a suitably functionalized piperazine or azetidine precursor followed by a key ring-forming step to create the cyclobutane portion of the scaffold. For instance, the synthesis of a related 3,8-diazabicyclo[4.2.0]octane core has been achieved, highlighting the feasibility of constructing this bicyclic system.[4][5]

Conceptual Synthetic Workflow:

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis (Conceptual) Target (1R,6S)-3-Boc-3,7- diazabicyclo[4.2.0]octane Precursor Chiral Piperazine or Azetidine Derivative Target->Precursor Key Ring Formation Start Acyclic Precursors Step1 Formation of Piperazine/Azetidine Ring Start->Step1 Step2 [2+2] Cycloaddition or Intramolecular Cyclization Step1->Step2 Step3 Functional Group Manipulation & Boc Protection Step2->Step3 Product (1R,6S)-3-Boc-3,7- diazabicyclo[4.2.0]octane Step3->Product

Caption: Conceptual synthetic workflow for this compound.

Chemical Reactivity and Strategic Functionalization

The reactivity of this compound is primarily dictated by the two nitrogen atoms with differing electronic environments.

1. The Secondary Amine at the N-7 Position:

The secondary amine at the 7-position is the more nucleophilic and readily available site for functionalization. It can undergo a variety of standard transformations, including:

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones allows for the introduction of a wide range of substituents.

  • N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be employed to introduce aromatic moieties.

  • Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

The ability to selectively functionalize the N-7 position is a key feature that enables the exploration of structure-activity relationships in drug discovery programs.

2. The Boc-Protected Amine at the N-3 Position:

The tert-butyloxycarbonyl (Boc) group at the 3-position serves as a robust protecting group that is stable to a wide range of nucleophilic and basic conditions. This allows for selective manipulation of the N-7 position without affecting the N-3 amine. The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, to reveal the free secondary amine at the 3-position for subsequent derivatization.

Illustrative Reactivity Scheme:

G cluster_0 Selective Functionalization Start This compound Alkylation N-Alkylation (R-X, base) Start->Alkylation Acylation N-Acylation (RCOCl, base) Start->Acylation Deprotection Boc Deprotection (TFA or HCl) Start->Deprotection Product_Alk N-7 Alkylated Product Alkylation->Product_Alk Product_Acyl N-7 Acylated Product Acylation->Product_Acyl Product_Deprot (1R,6S)-3,7-diazabicyclo[4.2.0]octane Deprotection->Product_Deprot

Caption: Key reactivity of the this compound scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of the diazabicyclo[4.2.0]octane scaffold make it an attractive core for the development of novel therapeutics. Its rigid conformation allows for the precise spatial orientation of substituents, which can lead to high-affinity interactions with biological targets.

1. Nicotinic Acetylcholine Receptor (nAChR) Agonists:

A significant application of the closely related 3,8-diazabicyclo[4.2.0]octane scaffold has been in the development of potent and selective nicotinic acetylcholine receptor (nAChR) agonists.[4][5] Several analogs have demonstrated picomolar affinity for the hα4β2 receptor subtype and have shown analgesic efficacy in preclinical models of pain.[4] The rigid bicyclic core is believed to mimic the conformation of acetylcholine, the endogenous ligand, leading to potent agonistic activity. The (1R,6S)-3,7-diazabicyclo[4.2.0]octane scaffold represents a valuable platform for the design of novel nAChR modulators with potential applications in pain management, neurodegenerative diseases, and cognitive disorders.

2. Kinase Inhibitors:

The diazabicyclo[4.2.0]octane framework is also being explored as a scaffold for the development of kinase inhibitors.[6] The ability to introduce diverse substituents at the nitrogen atoms allows for the creation of libraries of compounds that can be screened against various kinases, which are critical targets in oncology and inflammatory diseases. The rigid nature of the scaffold can help to position key pharmacophoric elements in the ATP-binding pocket of kinases, leading to potent and selective inhibition.

3. Antibacterial Agents:

The broader class of diazabicyclooctanes has been instrumental in the development of second-generation β-lactamase inhibitors. While the title compound itself is not a direct analogue of these inhibitors, the diazabicyclo[4.2.0]octane core is a recognized privileged scaffold in the design of novel antibacterial agents.[7] Its potential to serve as a building block for new classes of antibiotics targeting bacterial cell wall synthesis or other essential pathways is an active area of research.

Representative Experimental Protocol: N-Alkylation of the 7-Position

The following is a representative, detailed protocol for the N-alkylation of the 7-position of this compound. This protocol is based on standard procedures for the alkylation of secondary amines and should be adapted and optimized for specific substrates and scales.

Objective: To synthesize a 7-alkylated derivative of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile or DMF.

  • Addition of Base: Add a suitable base, such as powdered potassium carbonate (2.0-3.0 eq) or DIPEA (1.5-2.0 eq).

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq) to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to 50-80 °C to proceed at a reasonable rate, depending on the reactivity of the alkyl halide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter the mixture and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-7 alkylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules with potential therapeutic applications. Its constrained bicyclic framework and orthogonally protected nitrogen atoms provide a robust platform for the design and synthesis of novel drug candidates targeting a range of biological targets, including nAChRs and kinases. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is crucial for medicinal chemists and drug discovery scientists seeking to leverage the unique attributes of this scaffold in their research endeavors. As the demand for novel chemical matter with improved pharmacological profiles continues to grow, the strategic application of such well-defined, rigid scaffolds will undoubtedly play a pivotal role in the future of drug development.

References

Sources

A Technical Guide to the Structural Elucidation of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, technically-grounded methodology for the unambiguous structural elucidation of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane, a chiral saturated bicyclic diamine derivative. Such scaffolds are of increasing interest in medicinal chemistry as constrained diamine building blocks. The elucidation of these non-trivial structures, particularly the confirmation of constitution and relative stereochemistry, demands a multi-faceted analytical approach. Herein, we detail a systematic workflow leveraging mass spectrometry and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is explained, providing a robust framework for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of complex small molecules.

Introduction: The Challenge of the Bicyclic Scaffold

This compound (Molecular Formula: C₁₁H₂₀N₂O₂, Molecular Weight: 212.29 g/mol ) is a conformationally restricted diamine core.[1] The bicyclo[4.2.0]octane framework, featuring a fusion of a six-membered piperidine-like ring and a four-membered azetidine ring, introduces significant steric and electronic constraints. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms further influences the molecule's chemical environment.

The primary challenges in elucidating this structure are:

  • Constitutional Isomerism: Ensuring the correct connectivity and placement of the Boc group.

  • Stereochemistry: Confirming the cis-fusion of the two rings, dictated by the (1R,6S) designation.

  • Signal Overlap: The aliphatic nature of the scaffold leads to complex, overlapping signals in the ¹H NMR spectrum, which can complicate straightforward interpretation.[2]

To overcome these challenges, a systematic approach combining low- and high-resolution mass spectrometry with a suite of 2D NMR experiments is not just recommended, but essential for unambiguous proof of structure.[3][4][5]

The Integrated Analytical Workflow

A robust elucidation strategy relies on gathering orthogonal pieces of information that, when combined, leave no ambiguity. We employ a workflow that begins with confirming the molecular formula and proceeds through detailed connectivity and stereochemical analysis.

G cluster_0 Mass Spectrometry cluster_1 1D NMR Spectroscopy cluster_2 2D NMR: Connectivity cluster_3 2D NMR: Stereochemistry cluster_4 Final Confirmation MS High-Resolution MS (ESI-TOF) H1_NMR ¹H NMR MS->H1_NMR Confirms Molecular Formula C13_NMR ¹³C NMR / DEPT-135 H1_NMR->C13_NMR Proton & Carbon Environments COSY ¹H-¹H COSY C13_NMR->COSY Initial Scaffolding HSQC ¹H-¹³C HSQC COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC HSQC->HMBC Map Full Carbon Skeleton NOESY ¹H-¹H NOESY / ROESY HMBC->NOESY Confirm Connectivity Structure Unambiguous Structure NOESY->Structure Confirm Stereochemistry

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The Foundation

The first step is always to confirm that the material in hand has the correct mass and elemental composition.

3.1 Experimental Protocol: ESI-MS

  • Technique: Electrospray Ionization - Time of Flight (ESI-TOF) High-Resolution Mass Spectrometry (HRMS).

  • Mode: Positive Ion Mode. ESI is a soft ionization technique ideal for polar molecules, and the basic nitrogen atoms in the scaffold readily accept a proton.

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures efficient protonation.

  • Analysis: Infuse the sample directly into the mass spectrometer.

3.2 Expected Data & Interpretation The primary ion expected is the protonated molecule, [M+H]⁺.

IonCalculated m/zObserved m/z (example)Interpretation
[C₁₁H₂₁N₂O₂]⁺213.1598213.1595Confirms the elemental composition of the molecule.
[C₁₁H₂₀N₂O₂Na]⁺235.1417235.1415Common sodium adduct, further supports the MW.
[C₆H₁₂NO₂]⁺130.0863130.0861Putative fragment from loss of the azetidine ring.

The high-resolution data (typically within 5 ppm of the calculated value) provides strong confidence in the molecular formula, ruling out many potential isomeric impurities.

NMR Spectroscopy: The Architectural Blueprint

NMR spectroscopy provides the detailed atomic-level information required to piece together the molecular structure.[6][7][8] All spectra should be acquired in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

4.1 One-Dimensional (1D) NMR Analysis

  • ¹H NMR: Provides information on the number and type of proton environments. For this molecule, we expect a complex aliphatic region (typically 1.5-4.0 ppm) and a sharp singlet for the 9 protons of the tert-butyl group (~1.4 ppm). The total integration should correspond to 20 protons.

  • ¹³C NMR & DEPT-135: The ¹³C spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is crucial as it differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (like the Boc carbonyl and the tert-butyl central carbon) are absent in the DEPT-135 spectrum but visible in the broadband ¹³C spectrum.

4.2 Two-Dimensional (2D) NMR for Unambiguous Assignment

Due to signal overlap in the 1D spectra, 2D NMR is indispensable.[4][9]

4.2.1 COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[4] This allows for the tracing of proton networks within the molecule.

  • Rationale: COSY is the first step in piecing together the molecular fragments. For the diazabicyclooctane core, we can trace the correlations from the bridgehead protons (H1 and H6) around the six-membered ring and into the four-membered ring.

4.2.2 HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[10][11][12]

  • Rationale: This is a powerful editing tool. By combining the COSY-derived proton networks with the direct C-H correlations from HSQC, we can definitively assign the protonated carbons of the skeleton. An edited HSQC can also provide the same multiplicity information as a DEPT experiment but with much greater sensitivity.[12][13]

4.2.3 HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range View The HMBC experiment detects correlations between protons and carbons that are separated by 2 to 4 bonds.[11][12][13] This is arguably the most critical experiment for confirming the overall carbon skeleton and placing key functional groups.

  • Rationale & Key Correlations:

    • Placing the Boc Group: A crucial correlation will be observed from the singlet of the tert-butyl protons to the Boc carbonyl carbon (~155 ppm). This same carbonyl carbon should also show a correlation to the protons on the carbons adjacent to N3 (e.g., H2 and H4), unambiguously locking the protecting group to the correct nitrogen.

    • Bridging Quaternary Carbons: HMBC connects proton networks across non-protonated quaternary carbons.

    • Confirming Ring Fusion: Long-range correlations between protons on one ring and carbons on the other, particularly around the bridgehead carbons (C1 and C6), confirm the bicyclic structure.

Sources

The Enigmatic Scaffold: A Technical Guide to (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane, bearing the CAS number 1417789-72-0, represents a pivotal chiral building block within the field of medicinal chemistry. As a member of the conformationally restricted diamine (CRDA) class, its rigid bicyclic structure offers a unique three-dimensional presentation of functional groups, a feature highly sought after in the rational design of therapeutic agents with enhanced potency and selectivity. This in-depth technical guide synthesizes the available information on this scaffold, focusing on its structural significance, potential synthetic strategies, and its emerging role in the development of novel therapeutics. While specific, detailed synthetic protocols and characterization data for this exact stereoisomer remain elusive in publicly accessible literature, this guide will provide a comprehensive framework for researchers and drug development professionals by analyzing analogous structures and general synthetic methodologies pertinent to the diazabicyclo[4.2.0]octane core.

Introduction: The Strategic Value of Conformational Rigidity

In contemporary drug discovery, the concept of pre-organization is a cornerstone of ligand design. Flexible molecules often pay a significant entropic penalty upon binding to a biological target. By introducing conformational rigidity, as seen in the bicyclo[4.2.0]octane system, we can lock the molecule into a bioactive conformation, thereby reducing the entropic cost of binding and potentially increasing affinity and selectivity. The this compound scaffold is a prime example of this design principle.

The diazabicyclo[4.2.0]octane core is a recurring motif in a variety of biologically active compounds. Notably, derivatives of this scaffold have been investigated as potent nicotinic acetylcholine receptor (nAChR) agonists, which are of interest for treating neurological disorders. Furthermore, the unique spatial arrangement of the nitrogen atoms makes it an attractive scaffold for developing novel antibacterial agents and modulators of other key biological targets like the GLP-1 receptor.[1]

The "(1R,6S)" stereochemistry defines a specific three-dimensional arrangement at the bridgehead carbons, which is critical for precise interaction with chiral biological macromolecules. The Boc (tert-butyloxycarbonyl) protecting group on the N3 nitrogen provides a stable, yet readily cleavable, handle for synthetic chemists to elaborate the scaffold into more complex molecules. This mono-protection strategy allows for selective functionalization of the N7 nitrogen, followed by deprotection and subsequent modification of the N3 position, enabling the synthesis of diverse compound libraries.

Physicochemical and Structural Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
CAS Number 1417789-72-0Commercial Suppliers
Molecular Formula C₁₁H₂₀N₂O₂Commercial Suppliers
Molecular Weight 212.29 g/mol Commercial Suppliers
Stereochemistry (1R,6S)Name
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents like DCM, MeOH, DMSOGeneral knowledge

The core of the molecule is a fused ring system composed of a piperidine ring and a cyclobutane ring. This fusion introduces significant strain and restricts the conformational flexibility of the six-membered ring. The "(1R,6S)" designation indicates a specific cis-fusion of the two rings.

Synthetic Pathways: A Framework for a Challenging Target

While a specific, peer-reviewed synthesis for this compound has not been identified in the current body of literature, an analysis of related structures allows for the postulation of viable synthetic strategies. The construction of the bicyclo[4.2.0]octane core is the principal challenge, with stereocontrol being a critical consideration.

Key Synthetic Disconnections and Strategies

The primary retrosynthetic disconnection would involve breaking the cyclobutane ring, suggesting a [2+2] cycloaddition as a plausible forward reaction.

Diagram: Retrosynthetic Analysis

G Target This compound Precursor1 Protected Tetrahydropyridine Target->Precursor1 [2+2] Cycloaddition Precursor2 Alkene Target->Precursor2 [2+2] Cycloaddition

Caption: Key retrosynthetic disconnection for the diazabicyclo[4.2.0]octane core.

Photochemical [2+2] cycloaddition reactions between a suitable alkene and a protected tetrahydropyridine derivative are a common method for constructing the 2-azabicyclo[4.2.0]octane skeleton. The stereoselectivity of this reaction can be influenced by the nature of the substituents and the reaction conditions.

Postulated Synthetic Workflow

A plausible, albeit unverified, multi-step synthesis could be envisioned as follows:

Workflow: Postulated Synthesis

G Start Protected Piperidone Derivative Step1 Olefin Synthesis Start->Step1 Step2 [2+2] Photocycloaddition Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 Step4 Boc Protection Step3->Step4 End This compound Step4->End

Caption: A potential workflow for the synthesis of the target compound.

Step-by-Step Conceptual Protocol:

  • Synthesis of a Chiral Tetrahydropyridine Precursor: The synthesis would likely begin with a commercially available, enantiomerically pure piperidine derivative. Introduction of a double bond to form a tetrahydropyridine is a critical step. This could potentially be achieved through elimination reactions or other established methods, carefully controlling conditions to avoid racemization.

  • Stereoselective [2+2] Cycloaddition: The chiral tetrahydropyridine would then undergo a photochemical [2+2] cycloaddition with a suitable alkene. The choice of alkene and photosensitizer would be crucial for achieving the desired (1R,6S) stereochemistry. This step is often the most challenging in terms of controlling stereoselectivity.

  • Functional Group Manipulations: The product of the cycloaddition would likely require further functional group interconversions to install the second nitrogen atom at the 7-position. This could involve a series of reductions, oxidations, and aminations.

  • Selective Boc Protection: Once the 3,7-diazabicyclo[4.2.0]octane core is formed, the N3 nitrogen would be selectively protected with a Boc group. This is typically achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Careful control of stoichiometry would be necessary to favor mono-protection.

  • Chiral Resolution/Purification: If the cycloaddition is not perfectly stereoselective, a final chiral resolution step, for example by chiral HPLC or crystallization with a chiral acid, would be required to isolate the desired (1R,6S) enantiomer.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The Boc-protected nitrogen at position 3 allows for the selective functionalization of the nitrogen at position 7.

Workflow: Elaboration of the Scaffold

G Start This compound Step1 N7-Functionalization (e.g., Alkylation, Acylation, Reductive Amination) Start->Step1 Step2 Boc Deprotection (e.g., TFA, HCl) Step1->Step2 Step3 N3-Functionalization Step2->Step3 End Diverse Library of Bioactive Candidates Step3->End

Caption: General scheme for the synthetic elaboration of the title compound.

Protocol for N7-Functionalization (Illustrative Example):

  • Dissolution: Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

  • Addition of Electrophile: Slowly add the desired electrophile (e.g., an alkyl halide, acyl chloride, or an aldehyde/ketone for reductive amination) at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.

Protocol for Boc Deprotection:

  • Dissolution: Dissolve the N7-functionalized intermediate in a suitable solvent such as DCM.

  • Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 1,4-dioxane).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor for the consumption of the starting material by TLC or LC-MS.

  • Removal of Volatiles: Upon completion, remove the solvent and excess acid under reduced pressure. The product is often obtained as a salt (e.g., TFA or HCl salt).

Characterization and Quality Control

Due to the absence of published experimental data, a predicted characterization profile is provided based on the known structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Signals for the Boc group (~1.4 ppm, singlet, 9H).- A complex series of multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the bicyclic core protons. The specific chemical shifts and coupling constants would be highly dependent on the conformation.
¹³C NMR - Signals for the Boc carbonyl (~155 ppm) and the quaternary carbon of the Boc group (~80 ppm).- Multiple signals in the aliphatic region (20-70 ppm) for the carbons of the bicyclic framework.
Mass Spec (ESI+) Predicted m/z for [M+H]⁺: 213.16
Chiral HPLC A suitable chiral column and mobile phase would be required to confirm the enantiomeric purity of the (1R,6S) isomer.

Conclusion and Future Outlook

This compound is a molecule of significant potential for medicinal chemistry, offering a rigid and stereochemically defined scaffold for the synthesis of novel therapeutic agents. While the lack of a detailed, published synthetic protocol presents a challenge, the principles of modern organic synthesis, particularly in the realm of stereoselective cycloadditions, provide a clear path forward for its preparation. The development of a robust and scalable synthesis for this building block would undoubtedly accelerate its application in drug discovery programs targeting a wide range of diseases. Future work in this area should focus on the development and publication of a reliable synthetic route and the full characterization of this enigmatic yet promising molecule.

References

Note: As no direct scientific publications for the synthesis or application of CAS 1417789-72-0 were found, this reference list is composed of publications detailing the use of analogous structures and general synthetic principles.

  • Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. ACS Med. Chem. Lett. 2023, 14 (6), 834-839. [Link][1]

Sources

(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane: A Core Scaffold in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a stereochemically defined, protected bicyclic diamine that has emerged as a crucial building block in medicinal chemistry. Its significance lies in its conformationally rigid structure, which serves as a valuable scaffold for designing ligands with high affinity and selectivity for biological targets. This guide provides a comprehensive overview of its molecular properties, the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group, detailed experimental protocols for its chemical manipulation, and its applications in the synthesis of complex, biologically active molecules.

Core Molecular Profile and Physicochemical Properties

This compound is characterized by a fused piperazine and cyclobutane ring system. The specific (1R,6S) stereochemistry at the bridgehead carbons creates a fixed three-dimensional geometry. The presence of a Boc group on the nitrogen at position 3 renders the secondary amine at position 7 available for selective functionalization, making it an ideal starting point for multi-step synthetic campaigns.

cluster_molecule This compound mol mol

Caption: Chemical structure of this compound.

The key physicochemical data for this compound are summarized below, providing essential information for experimental design and characterization.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀N₂O₂[1][2][3][4]
Molecular Weight 212.29 g/mol [1][2][5][6]
CAS Number 1417789-72-0[1][3][4][5]
IUPAC Name tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate[7]
Topological Polar Surface Area 41.57 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]

The Strategic Role of the tert-Butyloxycarbonyl (Boc) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry[8]. Its widespread use is due to its stability under a wide range of conditions (e.g., basic hydrolysis, many nucleophiles, and catalytic hydrogenation) and its clean, acid-labile removal[9]. This "orthogonality" allows for selective deprotection without disturbing other sensitive functional groups, a cornerstone of modern synthetic strategy[9].

Boc Protection Mechanism

The standard method for introducing a Boc group onto an amine involves the use of di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base like triethylamine (TEA)[8]. The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the anhydride[8][9]. The resulting tert-butyl carbonate leaving group subsequently decomposes into carbon dioxide and t-butoxide, providing a strong thermodynamic driving force for the reaction[8].

Boc_Protection_Workflow amine Free Amine (R-NH2) product N-Boc Protected Amine amine->product Nucleophilic Acyl Substitution reagents Boc₂O Base (e.g., TEA) Solvent (e.g., THF) reagents->product

Caption: General workflow for the Boc protection of a primary or secondary amine.

Boc Deprotection Mechanism

The removal of the Boc group is a critical step that liberates the amine for subsequent reactions. This is most commonly achieved with a moderately strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM)[8][10]. The mechanism is a two-stage process:

  • Protonation and Cleavage: The acid protonates the carbonyl oxygen of the Boc group, weakening the tert-butyl-oxygen bond. This leads to cleavage, forming a highly stable tert-butyl cation and an unstable carbamic acid intermediate[8][10].

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing the free amine and gaseous carbon dioxide[10].

Boc_Deprotection_Workflow boc_amine N-Boc Protected Amine intermediate Carbamic Acid Intermediate + t-Butyl Cation boc_amine->intermediate Acid-catalyzed cleavage reagents Strong Acid (e.g., TFA) Solvent (e.g., DCM) reagents->intermediate product Free Amine (R-NH₃⁺) + CO₂ intermediate->product Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Methodologies and Experimental Protocols

The manipulation of the Boc group is a routine but critical procedure for utilizing this compound in synthesis.

Protocol 3.1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc group to yield the free (1R,6S)-3,7-diazabicyclo[4.2.0]octane as its trifluoroacetate salt.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Causality: The use of excess acid ensures the reaction goes to completion. Cooling is necessary to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The resulting residue is the crude amine trifluoroacetate salt.

  • Purification (if necessary): The salt is often used directly in the next step. If a higher purity is required, the crude product can be triturated with a cold, non-polar solvent like diethyl ether to precipitate the salt, which is then collected by filtration.

Trustworthiness and Self-Validation:

  • Reaction Control: The evolution of carbon dioxide gas is a visual indicator of the reaction's progress; therefore, the reaction must not be performed in a closed system[8].

  • Side Reaction Mitigation: The tert-butyl cation generated during deprotection is electrophilic and can alkylate other nucleophilic sites in the molecule (e.g., electron-rich aromatic rings, thiols)[11][12]. For sensitive substrates, adding a scavenger such as anisole or thioanisole can trap this cation and prevent unwanted side products[11].

  • Product Verification: The final product should be characterized by ¹H NMR to confirm the removal of the Boc group (disappearance of the large singlet at ~1.4 ppm) and by MS to verify the correct mass of the free amine.

Application in Synthetic and Medicinal Chemistry

The true value of this compound lies in its application as a rigid scaffold. In drug design, moving from flexible linear or monocyclic structures to conformationally restricted bicyclic systems can dramatically improve pharmacological properties.

  • Improved Potency and Selectivity: The fixed spatial arrangement of the nitrogen atoms in the diazabicyclo[4.2.0]octane core can lead to more precise interactions with a biological target, enhancing binding affinity and selectivity over other receptors[13].

  • Piperazine Bioisostere: This scaffold has been successfully employed as a bioisostere for piperazine, a common motif in CNS-active drugs. Replacing piperazine with this bicyclic diamine can alter physicochemical properties like solubility and membrane permeability while maintaining or improving biological activity, as demonstrated in the development of ghrelin and nicotinic receptor agonists[14].

  • Versatile Synthetic Intermediate: The orthogonal protection scheme is central to its utility. The free secondary amine at the N7 position can be readily derivatized (e.g., via reductive amination, acylation, or sulfonylation), while the N3 amine remains protected. The Boc group can then be removed under acidic conditions to allow for further modification at N3, enabling the synthesis of complex and diverse compound libraries.

Logical_Flow A (1R,6S)-Bicyclic Scaffold B Conformational Rigidity A->B C Orthogonal Boc/Amine Sites A->C G Advanced Drug Candidates (Improved Potency & Selectivity) B->G D Selective N7 Functionalization C->D Step 1 E Boc Deprotection D->E Step 2 F N3 Functionalization E->F Step 3 F->G

Caption: Synthetic logic for using the scaffold in drug discovery.

Analytical Characterization

Confirming the identity and purity of this compound and its derivatives is essential. Standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra will show a characteristic singlet integrating to 9 protons for the tert-butyl group around 1.4 ppm. The protons on the bicyclic core will appear as a series of complex multiplets. ¹³C NMR will show distinct signals for the carbonyl and quaternary carbons of the Boc group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a protonated molecular ion [M+H]⁺ corresponding to the calculated exact mass, confirming the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, which is critical for its use in subsequent synthetic steps and biological assays[15].

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated tool for modern drug discovery. Its value is derived from the synergistic combination of a stereochemically defined, rigid scaffold and a strategically placed, acid-labile protecting group. This combination provides chemists with a reliable platform to construct novel molecules with finely tuned three-dimensional structures, paving the way for the development of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacological profiles.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • Splendid Lab Pvt. Ltd. (n.d.). This compound.
  • American Elements. (n.d.). This compound.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sinfoo Biotech. (n.d.). This compound.
  • Angene. (n.d.). This compound.
  • Chembase.cn. (n.d.). (1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane.
  • Benchchem. (n.d.). (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane.
  • Fluorochem. (n.d.). (1R,6S)-REL-3-BOC-6-METHYL-3,8-DIAZABICYCLO[4.2.0]OCTANE.
  • ChemScene. (n.d.). tert-Butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate.
  • Guidechem. (n.d.). (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane.
  • National Center for Biotechnology Information. (n.d.). cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. PubChem Compound Summary.
  • ResearchGate. (n.d.). Bicyclic Conformationally Restricted Diamines. Request PDF.
  • MDPI. (n.d.). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride.
  • Montclair State University. (2017). and [3.2.1]-3-azabicyclic diamines.
  • MySkinRecipes. (n.d.). (1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane.
  • Fisher Scientific. (n.d.). (1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane, 97% Purity.
  • Royal Society of Chemistry. (n.d.). Synthesis and structural characterization of pincer type bicyclic diacyloxy- and diazaselenuranes. Dalton Transactions.
  • American Chemical Society. (n.d.). Syntheses, Conformations, and Basicities of Bicyclic Triamines. Journal of the American Chemical Society.
  • Blumberg Institute. (2020). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • Google Patents. (2013). WO2013030733A1 - 1,6- diazabicyclo[9][10][11] octan-7-one derivatives and their use in the treatment of bacterial infections. Retrieved from Google Patents.

  • National Center for Biotechnology Information. (n.d.). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. PubMed Central.
  • ResearchGate. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters.

Sources

A Technical Guide to (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane: A Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the chiral building block, (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane. We will cover its precise nomenclature, structural features, a detailed synthetic protocol with mechanistic insights, comprehensive analytical characterization, and its applications in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their programs.

Introduction and Nomenclature

This compound is a conformationally constrained, chiral bicyclic diamine. Such scaffolds are of high interest in drug discovery as they reduce the conformational flexibility of a molecule, often leading to higher binding affinity and selectivity for its biological target. The bicyclo[4.2.0]octane core, which consists of a fused cyclobutane and piperazine ring system, presents specific spatial vectors for substituent placement, making it a powerful tool for navigating the chemical space of a drug target.

The nomenclature used for this compound can vary:

  • Common/Shorthand Name: this compound

  • Formal IUPAC Name: tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate[1]

The "Boc" group (tert-butoxycarbonyl) is a common amine-protecting group. In this molecule, it selectively protects the nitrogen at the 3-position (N3), leaving the N7 nitrogen available for further chemical modification. The stereochemical descriptors (1R, 6S) define the absolute configuration at the two bridgehead carbons, which is crucial for enantioselective interactions with chiral biological targets.

Key Structural Features:

  • CAS Number: 1417789-72-0[2][3]

  • Molecular Formula: C11H20N2O2[3][4]

  • Molecular Weight: 212.29 g/mol [4]

Synthesis and Mechanistic Rationale

The synthesis of bicyclic diamines like this compound often involves multi-step sequences that build the fused ring system and establish the correct stereochemistry. While multiple proprietary routes exist, a common academic approach involves the cyclization of a suitably substituted piperazine derivative.

Below is a representative, detailed protocol.

Experimental Protocol: Synthesis of tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

This workflow outlines a conceptual pathway for constructing the bicyclic core, emphasizing the key transformations.

G cluster_0 Step 1: Piperazine Protection cluster_1 Step 2: Annulation/Cyclization cluster_2 Step 3: Purification A Chiral Piperazine Derivative B Boc-Protected Intermediate A->B Boc₂O, Base (e.g., TEA) DCM, 0°C to rt D Fused Bicyclic System B->D Reaction with C Base, High Temp. C Activated Cyclobutane Precursor E Crude Product D->E Aqueous Workup F Purified this compound E->F Silica Gel Chromatography (e.g., EtOAc/Hexanes)

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology:

  • Selective Protection: The synthesis begins with a chiral piperazine precursor. The first critical step is the selective protection of one of the nitrogen atoms. The use of di-tert-butyl dicarbonate (Boc₂O) is ideal for this purpose. The reaction is typically run at 0°C to room temperature in a chlorinated solvent like dichloromethane (DCM) with a mild base such as triethylamine (TEA) to scavenge the acidic byproduct.

    • Causality: The bulky Boc group provides steric hindrance, directing subsequent reactions to the unprotected nitrogen. This protection is also robust enough to survive subsequent reaction conditions but can be removed later under acidic conditions without affecting the core structure.

  • Cyclobutane Ring Formation (Annulation): The key bicyclic structure is formed via an annulation reaction. The Boc-protected piperazine intermediate is reacted with a suitable four-carbon electrophile that can undergo intramolecular cyclization. This is often the most challenging step and is critical for setting the cis-stereochemistry at the bridgehead carbons (1R, 6S). The reaction conditions typically require a strong, non-nucleophilic base and elevated temperatures.

  • Workup and Purification: After the reaction is complete, a standard aqueous workup is performed to remove inorganic salts and water-soluble impurities. The crude product is then purified using silica gel column chromatography. A gradient of ethyl acetate in hexanes is commonly used to elute the product with high purity.

Self-Validation and Quality Control: The success of the synthesis is validated at each stage. Thin-Layer Chromatography (TLC) is used to monitor the reaction progress. After purification, the final compound's identity and purity are confirmed by a suite of analytical techniques as described in the next section.

Analytical Characterization

Rigorous characterization is essential to confirm the structure, stereochemistry, and purity of the final compound.

Analytical Technique Expected Results
¹H NMR Complex multiplet signals in the aliphatic region (1.5-4.0 ppm) corresponding to the bicyclic ring protons. A characteristic singlet around 1.4 ppm integrating to 9 protons, confirming the presence of the tert-butyl (Boc) group.
¹³C NMR Signals corresponding to the carbons of the bicyclic core and the characteristic signals for the Boc group (quaternary carbon ~80 ppm and methyl carbons ~28 ppm).
Mass Spectrometry (MS) ESI+ mode should show a prominent peak for the [M+H]⁺ ion (m/z ≈ 213.16).
Chiral HPLC/SFC Analysis on a chiral stationary phase is required to confirm the enantiomeric purity (enantiomeric excess, e.e.). The compound should elute as a single major peak compared to the racemic or diastereomeric standards.
Appearance Typically a light yellow to brown solid or liquid[5].

Applications in Drug Discovery

The this compound scaffold is a valuable building block for creating novel chemical entities, particularly for targets in the central nervous system (CNS). The unprotected N7 amine serves as a versatile handle for introducing various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

The parent 3,7-diazabicyclo[4.2.0]octane and the closely related 3,8-diazabicyclo[4.2.0]octane cores are known to be potent ligands for nicotinic acetylcholine receptors (nAChRs).[6][7]

G cluster_0 Derivatization Steps Core (1R,6S)-3-Boc-3,7- diazabicyclo[4.2.0]octane Step1 1. Boc Deprotection (e.g., TFA/DCM) Core->Step1 Step2 2. N7 Functionalization (e.g., Reductive Amination, Amide Coupling) Step1->Step2 Step3 3. N3 Functionalization Step2->Step3 API Active Pharmaceutical Ingredient (API) Step3->API

Sources

An In-depth Technical Guide to the Stereochemistry and Synthetic Viability of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane scaffold, a conformationally constrained diamine surrogate of significant interest in modern medicinal chemistry. We will dissect its core stereochemical features, explore robust methodologies for its stereoselective synthesis, detail analytical techniques for its definitive characterization, and discuss its strategic application in drug design.

Introduction: The Strategic Value of Conformational Constraint

In drug discovery, the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles is perpetual.[1][2][3] Chiral bicyclic scaffolds have emerged as powerful tools in this endeavor, offering a rigid structural framework that reduces the entropic penalty of binding to a biological target. The 3,7-diazabicyclo[4.2.0]octane core, a fusion of a piperazine and a cyclobutane ring, is a privileged motif that serves as a rigid surrogate for more flexible diamine linkers. Its defined three-dimensional geometry allows for precise projection of substituents into chemical space, facilitating optimized interactions with protein binding pockets.

The chirality of such scaffolds is paramount, as enantiomers of a drug candidate frequently exhibit vastly different pharmacological activities, metabolic stabilities, and toxicological profiles.[4][5] The (1R,6S) configuration specifically defines a cis-fused ring system, a crucial determinant of the scaffold's overall topology. This guide focuses exclusively on this stereoisomer, elucidating the principles and practices necessary for its synthesis and application.

Decoding the Stereochemistry of the (1R,6S) Isomer

The stereochemical identity of this compound is dictated by the two stereocenters at the ring junction, C1 and C6. According to Cahn-Ingold-Prelog priority rules, the absolute configurations are assigned as (1R) and (6S). This specific combination results in a cis-fusion, where the hydrogen atoms at these positions are on the same face of the bicyclic system. This arrangement forces the molecule into a well-defined, bent conformation.

The tert-butyloxycarbonyl (Boc) protecting group at the N3 position serves two critical functions: it deactivates the N3 nitrogen towards undesired reactions and imparts lipophilicity, often improving solubility in organic solvents and simplifying chromatographic purification. The unprotected N7 amine remains available for subsequent synthetic elaboration, making this compound a valuable chiral building block.

Caption: Structure of this compound.

Strategies for Stereoselective Synthesis

Achieving the desired (1R,6S) stereochemistry with high fidelity is a significant synthetic challenge. The literature suggests that direct asymmetric synthesis or chiral resolution are the most viable approaches, as post-synthetic epimerization of the thermodynamically less stable cis-fused system can be problematic.[6]

Key Synthetic Approach: Photochemical [2+2] Cycloaddition

A powerful method for constructing the bicyclo[4.2.0]octane core involves a photochemical [2+2] cycloaddition.[7] This strategy typically involves the irradiation of a chiral dihydropyridine precursor in the presence of a suitable alkene. Subsequent chemical modifications then yield the desired saturated bicyclic system.

Caption: Synthetic workflow via photochemical cycloaddition.

Causality of Experimental Choices:

  • Chiral Precursor: The use of a chiral 1,4-dihydropyridine is essential for inducing facial selectivity during the cycloaddition, thereby establishing the desired absolute stereochemistry in the product with a predictable enantiomeric excess.

  • Photochemical Condition: A [2+2] cycloaddition is a symmetry-allowed process under photochemical conditions, providing a direct route to the cyclobutane ring that is often difficult to achieve via thermal methods.[8]

  • Catalytic Hydrogenation: Following cycloaddition, the remaining unsaturation in the six-membered ring is removed via catalytic hydrogenation. This step typically proceeds stereoselectively from the less hindered face of the molecule, preserving the cis-ring fusion established in the prior step.

Alternative Strategy: Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This can be accomplished via two primary methods:

  • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid or a derivative) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties.

  • Chiral Chromatography: Direct separation of the enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). This method is often preferred for its efficiency and scalability from analytical to preparative quantities.

Analytical Characterization and Structural Verification

Unambiguous confirmation of the (1R,6S) absolute and relative stereochemistry is critical. A combination of analytical techniques is employed for this purpose.

Analytical TechniquePurposeKey Observables
¹H and ¹³C NMR Structural confirmation and diastereomeric purity.Characteristic chemical shifts for bridgehead protons (C1-H, C6-H). Coupling constants (J-values) provide conformational information. 2D NMR (COSY, HSQC, NOESY) confirms connectivity and spatial proximity of protons, verifying the cis-fusion.
X-ray Crystallography Definitive determination of absolute stereochemistry.Provides a three-dimensional atomic model of the molecule in the solid state, allowing for unambiguous assignment of the (R) and (S) configurations at the chiral centers.[9][10][11]
Chiral HPLC Enantiomeric purity (e.e.) assessment.Baseline separation of the (1R,6S) and (1S,6R) enantiomers on a chiral column, allowing for precise quantification of enantiomeric excess.
Specific Rotation [α]D Chiroptical property measurement.The sign and magnitude of the optical rotation provide a characteristic value for the enantiomerically pure compound, useful for routine quality control once the absolute configuration is known.

Application in Drug Design: A Constrained Diamine Bioisostere

The this compound scaffold is primarily used as a constrained building block in the synthesis of more complex molecules. Its rigid structure is particularly valuable when replacing flexible diamine linkers, such as piperazine, in known pharmacophores.

Advantages in Medicinal Chemistry:

  • Enhanced Selectivity: By locking the relative orientation of the two nitrogen atoms, the scaffold can favor binding to a specific receptor subtype over others, reducing off-target effects.

  • Increased Potency: Pre-organizing the molecule in a bioactive conformation reduces the entropic cost of binding, which can lead to a significant increase in binding affinity.

  • Novel Chemical Space: Incorporation of this scaffold provides access to novel intellectual property and allows for exploration of previously inaccessible regions of chemical space.

This scaffold and its derivatives have been explored in the development of potent ligands for various biological targets, including nicotinic acetylcholine receptors (nAChRs).[12]

Experimental Protocols

The following protocols are representative methodologies based on established chemical principles for the synthesis and analysis of chiral bicyclic amines.

Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis

This protocol provides a self-validating system for determining the enantiomeric excess of the target compound.

Caption: Workflow for chiral HPLC analysis.

1. System Suitability:

  • Prepare a solution of the racemic compound (if available) and inject it to confirm that the chiral column provides baseline separation of the two enantiomers. The resolution factor (Rs) should be > 1.5.

2. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

3. Chromatographic Analysis:

  • Set up the HPLC system with a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak AD-H or similar).

  • Equilibrate the column with the mobile phase (e.g., a mixture of hexane and isopropanol) until a stable baseline is achieved.

  • Inject the prepared sample and record the chromatogram.

4. Data Interpretation:

  • Integrate the peak areas corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (% e.e.) to confirm the stereochemical purity of the sample. For a highly pure sample, only one major peak should be observed.

Protocol 2: X-ray Crystal Structure Determination

This protocol outlines the definitive method for structural elucidation.

1. Crystal Growth (Self-Validating Step):

  • The ability to grow single crystals of sufficient quality for diffraction is in itself an indicator of high chemical and diastereomeric purity.

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetonitrile).

  • Employ a slow evaporation or solvent/anti-solvent diffusion technique (e.g., layering with hexane) at a constant temperature. Allow several days for crystals to form.

2. Data Collection:

  • Carefully select and mount a suitable single crystal on a goniometer head.[9]

  • Place the crystal in a cold stream (typically 100 K) to minimize thermal motion.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[9]

3. Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Refine the structural model against the experimental data.

  • Determine the absolute configuration using anomalous dispersion effects (e.g., by calculating the Flack parameter). A value close to zero for the correct enantiomer confirms the (1R,6S) assignment.

Conclusion

The this compound scaffold is a meticulously designed chiral building block that offers significant advantages for drug discovery programs. Its rigid, cis-fused framework provides a platform for creating potent and selective drug candidates by leveraging the power of conformational constraint. A thorough understanding of its stereochemistry, coupled with robust stereoselective synthetic routes and rigorous analytical characterization, is essential for its successful implementation. The methodologies and insights presented in this guide serve as a foundational resource for researchers aiming to harness the potential of this valuable molecular architecture.

References

  • Google Patents. (2020). Crystalline forms of diazabicyclooctane derivatives and production process thereof (US Patent No. 10,759,800B2).
  • ResearchGate. (2022). Stereoselective Synthesis of Novel Bis-Homoinositols with Bicyclo[4.2.0]Octane Motifs. Retrieved from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Retrieved from [Link]

  • Sci-Hub. (1992). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Retrieved from [Link]

  • ACS Omega. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Retrieved from [Link]

  • Arkivoc. (2008). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. Retrieved from [Link]

  • A1Suppliers. (n.d.). (1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane. Retrieved from [Link]

  • PubMed Central. (2024). The significance of chirality in contemporary drug discovery-a mini review. Retrieved from [Link]

  • Google Patents. (2017). Novel crystalline forms of trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[13][14][15]octane-2-carboxamide sodium salt (US Patent Application No. US20170210742A1). Retrieved from

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  • ResearchGate. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Retrieved from [Link]

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  • RSC Publishing. (1992). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Retrieved from [Link]

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Introduction: The Critical Role of Solubility for a Promising Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

In the landscape of modern drug discovery, the physicochemical properties of a new chemical entity (NCE) are paramount to its success. Among these, aqueous solubility is a critical gatekeeper, profoundly influencing everything from the reliability of in-vitro assays to in-vivo bioavailability and formulation development.[1][2][3] Poorly soluble compounds can lead to underestimated toxicity, variable absorption, and ultimately, the failure of an otherwise promising drug candidate.[4][5] It is estimated that up to 40% of approved drugs and as many as 90% of those in the development pipeline are poorly soluble, making the early characterization of this property essential.[5]

This guide focuses on this compound (CAS: 1417789-72-0), a chiral, bicyclic diamine scaffold.[6][7] Diazabicyclic structures are of significant interest in medicinal chemistry, often serving as rigid cores to orient functional groups for optimal target engagement.[8][9] The presence of the tert-butyloxycarbonyl (Boc) protecting group is common in multi-step syntheses.[10] Understanding the solubility of this specific intermediate is crucial for researchers in process development and early-stage drug discovery to ensure smooth reaction workups, purification, and the preparation of stock solutions for screening campaigns.

This document provides a comprehensive analysis of the factors expected to govern the solubility of this compound and presents authoritative, field-proven methodologies for its empirical determination.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's solubility is dictated by its structure—specifically its polarity, hydrogen bonding capacity, molecular weight, and crystal lattice energy.[11] A detailed analysis of the this compound structure allows for an expert prediction of its solubility profile.

  • Molecular Formula: C₁₁H₂₀N₂O₂[7]

  • Molecular Weight: 212.29 g/mol [7]

  • Structure (SMILES): O=C(N1C[C@@]2([H])CN[C@@]2([H])CC1)OC(C)(C)C[7]

Key Structural Features Influencing Solubility:

  • The Boc-Protecting Group: The large, nonpolar tert-butyl group is a dominant feature. The introduction of a Boc group significantly increases a molecule's lipophilicity.[10] This structural element will predictably enhance the compound's solubility in a wide range of common organic solvents, particularly polar aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate) and nonpolar solvents to some extent.[10]

  • The Diazabicyclo[4.2.0]octane Core: This rigid bicyclic system contains two nitrogen atoms. The nitrogen at position 3 is part of a carbamate and is non-basic. However, the secondary amine at position 7 is a key feature. This amine is a hydrogen bond donor and acceptor, which should contribute favorably to solubility in polar protic solvents like methanol and ethanol.

  • pH-Dependent Aqueous Solubility: The secondary amine at position 7 is basic (predicted pKa ≈ 10.45 for a stereoisomer).[12] This means that in aqueous media, the compound's solubility will be highly dependent on pH.

    • In acidic to neutral solutions (pH < 8), the amine will be protonated, forming a cationic species. This salt form will be significantly more polar and is expected to exhibit dramatically increased aqueous solubility.

    • In basic solutions (pH > 11), the amine will be in its free base form, making the molecule less polar and likely reducing its aqueous solubility.

  • Stereochemistry: The defined (1R,6S) stereochemistry influences how the molecules pack into a crystal lattice. Different crystal forms (polymorphs) of the same molecule can have different lattice energies, which in turn affects their thermodynamic solubility.[13]

Predicted Solubility Summary: While no specific experimental data is publicly available for this exact isomer, a predicted water solubility for the (1S,6R) stereoisomer is 5.1 g/L ("Slightly soluble").[12] Based on the structural analysis, we can establish the following expert hypothesis:

  • High Solubility: Expected in polar aprotic solvents (DCM, THF, Acetone, Acetonitrile) and polar protic solvents (Methanol, Ethanol).

  • Moderate to Low Solubility: Expected in nonpolar solvents (e.g., Hexane, Toluene), though the Boc group may provide some solubility.

  • pH-Dependent Aqueous Solubility: Low intrinsic solubility in neutral to basic water, but significantly higher solubility in acidic aqueous buffers (e.g., pH 7.4 phosphate-buffered saline, or buffers at pH 4-5).

Methodologies for Empirical Solubility Determination

To move from prediction to fact, empirical testing is required. In drug discovery and development, two primary types of solubility assays are employed, each with a distinct purpose.[2]

  • Kinetic Solubility: This high-throughput method is ideal for the early discovery phase.[1][4] It measures the solubility of a compound after it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[11][14] This method is fast and requires very little compound, making it suitable for screening large libraries.[1] However, because it doesn't allow the system to reach true equilibrium, it can sometimes overestimate solubility by forming supersaturated solutions.[15]

  • Thermodynamic (Equilibrium) Solubility: This is considered the "gold standard" for solubility measurement and is crucial for lead optimization and pre-formulation studies.[15][16] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form.[17] The most common and reliable technique for this is the Shake-Flask Method .[15][16] This method is more time and compound-intensive but provides the true solubility value, which is essential for understanding bioavailability.[17][18]

Given the need for precise and reliable data for a specific compound like this compound, the thermodynamic shake-flask method is the recommended approach.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol describes a self-validating system for determining the equilibrium solubility of this compound. The causality for each step is explained to ensure scientific integrity.

Objective: To determine the maximum concentration of the test compound that can be dissolved in a specific solvent at a controlled temperature and at equilibrium.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Water, Dichloromethane, Methanol)

  • Glass vials with screw caps (e.g., 1.5-4 mL)

  • Analytical balance

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge or filtration system (e.g., 0.45 µm syringe filters or filter plates)

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology:

1. Preparation of the Slurry:

  • Action: Add an excess of solid this compound to a pre-weighed glass vial. An amount of 1-2 mg per 1 mL of solvent is typically sufficient.

  • Causality: Adding an excess of solid is the cornerstone of the equilibrium solubility method. It ensures that a saturated solution is formed and that this solution remains in equilibrium with the undissolved solid phase throughout the experiment.[15][17]

2. Solvent Addition:

  • Action: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Causality: A precise volume of solvent is necessary for the final concentration calculation.

3. Equilibration:

  • Action: Tightly cap the vials and place them in a thermomixer or shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700-850 rpm).[4][17] Incubate for a prolonged period, typically 24 hours.

  • Causality: Continuous agitation is required to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process. A 24-hour incubation is generally considered sufficient to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[1][14][17] Temperature control is critical as solubility is temperature-dependent.[11]

4. Phase Separation:

  • Action: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid.

    • Filtration: Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm filter.

  • Causality: This is a critical step to ensure that only the dissolved compound is analyzed. Failure to completely remove solid particles will lead to a gross overestimation of solubility. Filtration is often preferred to remove even the finest particulates.

5. Sample Preparation for Analysis:

  • Action: Carefully take a known volume of the clear supernatant (the saturated solution) and dilute it with an appropriate solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the analytical calibration curve.

  • Causality: Direct injection of a saturated solution can overload the analytical column and detector. A precise dilution factor is essential for back-calculating the original concentration.

6. Quantification via HPLC-UV/MS:

  • Action: Analyze the diluted sample using a validated HPLC method. Quantify the concentration against a multi-point calibration curve prepared from a known stock solution of the compound.

  • Causality: HPLC provides a robust and specific method for quantifying the analyte.[18][19] A calibration curve is non-negotiable for accurate quantification, ensuring the relationship between detector response and concentration is well-defined.

7. Data Calculation:

  • Action: Calculate the solubility using the following formula:

    • Solubility (µg/mL) = (Concentration from HPLC, µg/mL) x (Dilution Factor)

  • Causality: This final step translates the measured concentration of the diluted sample back to the actual concentration of the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 Creates slurry equil Incubate for 24h (e.g., 25°C, 800 rpm) prep2->equil sep_choice Method? equil->sep_choice cent Centrifuge to pellet solid sep_choice->cent filt Filter supernatant (0.45 µm) sep_choice->filt dilute Dilute clear supernatant with known factor cent->dilute filt->dilute hplc Analyze via HPLC-UV/MS against calibration curve dilute->hplc dilute->hplc calc Calculate final solubility hplc->calc

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Data Presentation: A Template for Results

All quantitative data should be summarized in a structured format for clarity and comparison. The following table serves as a template for recording the experimentally determined solubility of this compound.

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)Observations
Deionized Water25Experimental ValueCalculated Valuee.g., pH of final solution
PBS (pH 7.4)25Experimental ValueCalculated Value
Acetate Buffer (pH 4.5)25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value

Note: To convert µg/mL to µM, use the formula: µM = (µg/mL) / (Molecular Weight in g/mol) * 1000. For this compound, the MW is 212.29 g/mol .

Conclusion

References

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  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available from: [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available from: [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Available from: [Link]

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  • Recipharm. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • Biomedical and Pharmacology Journal. (2020). The Importance of Solubility for New Drug Molecules. Available from: [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Available from: [Link]

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  • PubMed. (n.d.). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • ScienceDirect. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). cis-3-Boc-3,8-diazabicyclo[4.2.0]octane - PubChem. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Available from: [Link]

  • Sinfoo Biotech. (n.d.). This compound. Available from: [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • Google Patents. (2013). WO2013030733A1 - 1,6- diazabicyclo[4][15][20] octan-7-one derivatives and their use in the treatment of bacterial infections. Available from:

  • National Institutes of Health (NIH). (n.d.). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. Available from: [Link]

  • ResearchGate. (2025). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry | Request PDF. Available from: [Link]

  • SpringerLink. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Available from: [Link]

  • ResearchGate. (2024). (PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Available from: [Link]

  • Google Patents. (n.d.). US8835455B2 - Crystalline forms of trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[4][15][20]octane-2-carboxamide sodium salt. Available from:

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide precise three-dimensional arrangements of functional groups is paramount. These scaffolds serve as the foundation for the development of new therapeutic agents with enhanced potency and selectivity. Among the myriad of bicyclic systems, the diazabicyclo[4.2.0]octane core has emerged as a "privileged scaffold," demonstrating significant potential in the design of biologically active compounds. This in-depth technical guide focuses on a specific and crucial stereoisomer: (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane. We will delve into its discovery, the evolution of its synthesis, and its historical significance as a key building block in drug development, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important molecule.

The Strategic Importance of the Diazabicyclo[4.2.0]octane Core

The rigid framework of the diazabicyclo[4.2.0]octane system offers a constrained conformation that is highly advantageous in drug design. By locking rotatable bonds, this scaffold reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. Furthermore, the presence of two nitrogen atoms at defined positions allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical properties and target interactions.

While several isomers of the diazabicyclooctane exist, the 3,7- and 3,8-diazabicyclo[4.2.0]octane skeletons have garnered considerable attention. In particular, derivatives of the 3,8-diazabicyclo[4.2.0]octane core have been extensively investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders. This pioneering work on a related isomer undoubtedly spurred interest in the broader chemical space of diazabicyclooctanes, including the 3,7-scaffold.

The Discovery and First Synthesis: A Path Paved by Analogue Research

The precise origins of the first synthesis of this compound are not detailed in a singular, seminal publication focused solely on this molecule. Instead, its emergence is intrinsically linked to broader research programs in medicinal chemistry, where it was likely developed as a key chiral building block for the synthesis of more complex drug candidates. The tert-butyloxycarbonyl (Boc) protecting group is a standard tool in organic synthesis, suggesting this molecule was designed as a stable, readily derivatizable intermediate.

While a definitive "discovery" paper is elusive, the synthetic strategies for constructing the 3,7-diazabicyclo[4.2.0]octane core can be inferred from the extensive body of literature on related bicyclic systems. The key challenge in the synthesis of this compound lies in the stereocontrolled formation of the fused cyclobutane and piperazine rings.

General Synthetic Approaches:

The construction of the diazabicyclo[4.2.0]octane skeleton generally involves a key cyclization step. Two plausible conceptual pathways for the enantioselective synthesis of the (1R,6S) isomer are outlined below.

Conceptual Pathway 1: Chiral Pool Starting Materials and Diastereoselective Cyclization

This approach leverages a readily available chiral starting material to introduce the desired stereochemistry early in the synthetic sequence. A subsequent cyclization reaction would then be designed to proceed with high diastereoselectivity to form the bicyclic core.

Experimental Protocol: A Representative Diastereoselective Synthesis

This is a representative, generalized protocol based on common synthetic transformations for related structures, as the specific initial publication is not available.

  • Starting Material: A suitable chiral piperazine derivative, with a functional group amenable to cyclization, would be the likely starting point.

  • Functional Group Manipulation: The piperazine nitrogen atoms would be differentially protected to allow for selective reactions. For instance, one nitrogen could be protected with a Boc group, while the other bears a group that can be elaborated into a four-membered ring.

  • Cyclization: An intramolecular cyclization, potentially a [2+2] cycloaddition or a nucleophilic substitution, would be employed to form the cyclobutane ring. The stereochemical outcome of this step is critical and would be directed by the existing stereocenter in the piperazine precursor.

  • Deprotection and Final Protection: Subsequent deprotection and reprotection steps would yield the target this compound.

Causality in Experimental Choices: The choice of a chiral pool starting material is a time- and cost-effective strategy for introducing chirality. The selection of protecting groups is crucial to orchestrate the sequence of reactions and avoid unwanted side products. The specific cyclization method would be chosen based on its efficiency and stereoselectivity for forming the strained four-membered ring.

Conceptual Pathway 2: Asymmetric Catalysis

A more modern and elegant approach involves the use of a chiral catalyst to induce enantioselectivity in a key bond-forming reaction, starting from an achiral precursor.

Experimental Protocol: A Representative Asymmetric Synthesis

This is a representative, generalized protocol based on modern asymmetric synthesis methods.

  • Achiral Precursor: The synthesis would commence with an achiral piperazine or a related precursor that can be cyclized.

  • Asymmetric Cyclization: A transition-metal-catalyzed enantioselective reaction, such as an asymmetric hydrogenation or a C-H activation/cyclization, would be employed to form the bicyclic core with the desired (1R,6S) stereochemistry.

  • Protecting Group Installation: Following the key asymmetric step, the Boc group would be installed on the N3 nitrogen to yield the final product.

Causality in Experimental Choices: Asymmetric catalysis offers the advantage of creating chirality from readily available achiral starting materials, often with high efficiency and enantioselectivity. The choice of the chiral ligand and metal catalyst is paramount to achieving the desired stereochemical outcome.

Visualization of Synthetic Strategies

To better illustrate the conceptual synthetic workflows, the following diagrams are provided.

G cluster_0 Conceptual Pathway 1: Diastereoselective Synthesis Chiral Piperazine Derivative Chiral Piperazine Derivative Functional Group Manipulation Functional Group Manipulation Chiral Piperazine Derivative->Functional Group Manipulation Protection/Elaboration Diastereoselective Cyclization Diastereoselective Cyclization Functional Group Manipulation->Diastereoselective Cyclization Key Cyclization Target Molecule This compound Diastereoselective Cyclization->Target Molecule Final Steps

Caption: Diastereoselective synthesis workflow.

G cluster_1 Conceptual Pathway 2: Asymmetric Synthesis Achiral Precursor Achiral Precursor Asymmetric Cyclization Asymmetric Cyclization Achiral Precursor->Asymmetric Cyclization Chiral Catalyst Boc Protection Boc Protection Asymmetric Cyclization->Boc Protection Protection Target Molecule This compound Boc Protection->Target Molecule

Caption: Asymmetric synthesis workflow.

Applications in Drug Discovery and Development

The availability of enantiomerically pure this compound has made it a valuable building block in drug discovery. Its rigid structure and the presence of a free secondary amine (at the N7 position) allow for the systematic exploration of chemical space through the introduction of various substituents. This is particularly relevant in the development of ligands for targets where a specific spatial orientation of pharmacophoric features is required for high-affinity binding.

While specific drugs containing this exact core may not yet be on the market, its presence in patent literature indicates its active use in research and development programs across the pharmaceutical industry. The primary utility of this scaffold lies in its ability to serve as a constrained diamine surrogate, replacing more flexible linkers in drug candidates to improve their pharmacological profiles.

Quantitative Data Summary

Due to the proprietary nature of much of the research involving this specific intermediate, extensive publicly available quantitative data is limited. However, commercial suppliers typically provide the following specifications:

PropertyValue
CAS Number 1417789-72-0
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Appearance White to off-white solid
Purity (typical) >97%
Enantiomeric Excess >98%

Conclusion and Future Outlook

This compound stands as a testament to the ongoing evolution of synthetic chemistry in the service of drug discovery. While its specific discovery story is woven into the larger fabric of medicinal chemistry research rather than being a standalone event, its importance as a chiral building block is undeniable. The development of efficient and stereoselective synthetic routes to this and related scaffolds will continue to be a key focus for synthetic and medicinal chemists. As our understanding of the structural requirements for targeting complex biological systems grows, the demand for conformationally constrained and stereochemically defined building blocks like this compound is set to increase, ensuring its continued relevance in the pursuit of novel therapeutics.

References

  • Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. This article provides significant insights into the synthesis and application of the related 3,8-diazabicyclo[4.2.0]octane scaffold, which likely influenced the development of the 3,7-isomer. [Link]

  • Synthesis of chiral building blocks for use in drug discovery. Molecules. This review discusses the importance and various strategies for the synthesis of chiral building blocks for pharmaceutical applications, providing context for the development of molecules like this compound. [Link]

  • Commercial Supplier Data for CAS 1417789-72-0. Various chemical supplier websites confirm the availability and provide basic physicochemical data for this compound. These serve as practical references for researchers looking to acquire this building block. (Note: Specific supplier URLs are not provided as they are numerous and subject to change).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane, a chiral bicyclic diamine scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, with a focus on stereocontrol, and explore its applications as a key building block for the development of novel therapeutics, particularly as a modulator of the Glucagon-Like Peptide-1 (GLP-1) receptor and nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Significance of the Diazabicyclo[4.2.0]octane Core

The diazabicyclo[4.2.0]octane framework represents a class of conformationally constrained diamines that have garnered considerable attention in drug discovery. The rigid, three-dimensional architecture of this scaffold allows for the precise spatial orientation of substituents, enabling the design of potent and selective ligands for various biological targets. The fusion of a cyclobutane ring to a piperazine or piperidine-like ring system imparts unique stereochemical and conformational properties that are often advantageous for receptor binding.

Among the various isomers, the (1R,6S) stereoisomer of the 3,7-diazabicyclo[4.2.0]octane core, often protected with a tert-butyloxycarbonyl (Boc) group at the 3-position, has emerged as a valuable building block. The Boc protecting group provides a stable yet readily cleavable handle for further synthetic elaboration, making it an ideal intermediate for library synthesis and lead optimization.

Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of efficient and stereoselective synthetic routes to enantiomerically pure diazabicyclo[4.2.0]octanes is of paramount importance. While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a plausible and scientifically sound approach can be constructed based on established methodologies for related bicyclic systems. The key challenge lies in controlling the stereochemistry at the bridgehead carbons (C1 and C6).

A logical synthetic strategy would involve an asymmetric [2+2] cycloaddition reaction as the key stereochemistry-determining step. This approach allows for the convergent assembly of the cyclobutane ring with control of enantioselectivity.

Proposed Synthetic Workflow:

G cluster_0 Synthesis of Chiral Precursor cluster_1 Asymmetric [2+2] Cycloaddition cluster_2 Post-Cycloaddition Modifications Start Chiral Amine Precursor Chiral Dihydropyrazine Start->Precursor Multi-step synthesis Cycloaddition Asymmetric [2+2] Cycloaddition with a suitable alkene Precursor->Cycloaddition Bicyclic_Core Chiral Diazabicyclo[4.2.0]octene Cycloaddition->Bicyclic_Core Reduction Reduction of Double Bond Bicyclic_Core->Reduction Boc_Protection Boc Protection of N3 Reduction->Boc_Protection Final_Product This compound Boc_Protection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Choice of Chiral Precursor: The synthesis would likely commence from a readily available chiral starting material, such as an amino acid derivative, to install the initial stereocenter. This chiral auxiliary would guide the stereochemical outcome of subsequent reactions.

  • Asymmetric [2+2] Cycloaddition: This is the cornerstone of the proposed synthesis. The use of a chiral catalyst or a chiral auxiliary on one of the reacting partners is crucial for achieving high enantioselectivity. Photochemical [2+2] cycloadditions are a well-established method for the formation of cyclobutane rings and can be rendered asymmetric. The choice of alkene partner would be critical for both reactivity and the introduction of desired functional handles for later modifications.

  • Reduction Step: Following the cycloaddition, the resulting double bond within the bicyclic system would be reduced. Catalytic hydrogenation is a common and effective method for this transformation, typically proceeding with high stereoselectivity, leading to the desired cis-fused ring system.

  • Boc Protection: The introduction of the Boc group at the N3 position serves two primary purposes: it protects the more reactive nitrogen atom during subsequent synthetic manipulations at the N7 position, and it modulates the solubility and handling properties of the intermediate. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

A Self-Validating System: Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.

Table 1: Analytical Techniques for Compound Validation

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRTo determine the proton environment and stereochemistry.Complex splitting patterns in the aliphatic region characteristic of the bicyclic system. The relative stereochemistry can be confirmed through Nuclear Overhauser Effect (NOE) experiments.
¹³C NMRTo identify the number and type of carbon atoms.A specific number of signals corresponding to the carbon atoms in the molecule, including the characteristic carbonyl signal of the Boc group.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)To determine the exact mass and elemental composition.A molecular ion peak corresponding to the calculated exact mass of C₁₁H₂₀N₂O₂.
Tandem Mass Spectrometry (MS/MS)To confirm the structure through fragmentation analysis.Characteristic fragmentation patterns, including the loss of the Boc group (-100 Da) or isobutylene (-56 Da).[1][2][3]
Chiral High-Performance Liquid Chromatography (HPLC) To determine the enantiomeric excess (e.e.).Separation of the two enantiomers, allowing for the quantification of the desired (1R,6S) isomer.

Applications in Drug Discovery

The this compound scaffold is a versatile building block for the synthesis of compounds targeting a range of biological receptors. Two prominent examples are its use in the development of GLP-1 receptor modulators and nAChR agonists.

GLP-1 Receptor Modulators for Metabolic Diseases

The Glucagon-Like Peptide-1 (GLP-1) receptor is a well-validated target for the treatment of type 2 diabetes and obesity. Activation of the GLP-1 receptor potentiates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.

The diazabicyclo[4.2.0]octane core can be elaborated with various substituents to generate potent and selective GLP-1 receptor agonists. The rigid nature of the scaffold allows for the optimal presentation of pharmacophoric groups to the receptor binding pocket.

GLP-1 Receptor Signaling Pathway:

G cluster_0 Extracellular cluster_1 Intracellular Ligand (1R,6S)-3,7-diazabicyclo[4.2.0]octane Derivative (Agonist) Receptor GLP-1 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion

Caption: Simplified GLP-1 receptor signaling pathway upon agonist binding.[4][5][6][7][8]

Nicotinic Acetylcholine Receptor (nAChR) Agonists for Neurological Disorders

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in neurotransmission in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.

The diazabicyclo[4.2.0]octane scaffold has been successfully employed to develop potent and subtype-selective nAChR agonists. The constrained nature of the bicyclic system mimics the conformation of acetylcholine, the endogenous ligand, leading to high-affinity binding.

Nicotinic Acetylcholine Receptor Activation:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Response Ligand (1R,6S)-3,7-diazabicyclo[4.2.0]octane Derivative (Agonist) Receptor Nicotinic Acetylcholine Receptor (nAChR) Ligand->Receptor Binds to α subunits Channel_Opening Conformational Change & Ion Channel Opening Receptor->Channel_Opening Ion_Influx Na⁺ and Ca²⁺ Influx Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Neuronal Excitation & Neurotransmitter Release Depolarization->Cellular_Response

Caption: Mechanism of nicotinic acetylcholine receptor activation by an agonist.[9][10][11][12][13]

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block with significant potential in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective ligands for a variety of biological targets. While the stereoselective synthesis of this scaffold presents challenges, the application of modern asymmetric synthetic methodologies, such as catalytic [2+2] cycloadditions, offers a viable path to its efficient preparation.

The successful application of the diazabicyclo[4.2.0]octane core in the development of GLP-1 receptor modulators and nAChR agonists highlights its importance as a privileged scaffold. Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to this and related bicyclic systems, as well as the exploration of their utility in targeting other disease-relevant proteins. The continued investigation of these unique molecular architectures promises to yield novel therapeutic agents for a range of unmet medical needs.

References

  • Comprehensive mechanistic diagram showing GLP-1 receptor signaling pathways. ResearchGate. Available at: [Link]

  • Nicotinic acetylcholine receptor (nAChR) signaling pathways. ResearchGate. Available at: [Link]

  • Signaling Pathways of the GLP-1 Receptor: Activation via Gαs and Downstream Mediators. ResearchGate. Available at: [Link]

  • Schematic representation of a nicotinic Acetylcholine Receptor (nAChR). ResearchGate. Available at: [Link]

  • Signal transduction pathway of GLP-1 receptor biased agonism. ResearchGate. Available at: [Link]

  • Glucagon-like peptide-1 receptor. Wikipedia. Available at: [Link]

  • The structure and function of the glucagon-like peptide-1 receptor and its ligands. National Center for Biotechnology Information. Available at: [Link]

  • Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids. National Institutes of Health. Available at: [Link]

  • Nicotinic acetylcholine receptor. Wikipedia. Available at: [Link]

  • Nicotinic acetylcholine receptors. Scholarpedia. Available at: [Link]

  • Cholinergic Receptors: Nicotinic. JoVE. Available at: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

  • Experimental Procedure. The Royal Society of Chemistry. Available at: [Link]

  • Catalytic Schmittel-Type [2+2] Cycloaddition of γ-Alkynyl Diazoacetates with Terminal Alkynes for Accessing Cyclobuta[a]indenes. ACS Publications. Available at: [Link]

  • This compound. Sinfoo Biotech. Available at: [Link]

  • Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. ResearchGate. Available at: [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. De Gruyter. Available at: [Link]

  • Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. ResearchGate. Available at: [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Available at: [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]

  • Stereoselective Synthesis of Diazaheterocycles by Decarboxylative Asymmetric Allylic Alkylation. ProQuest. Available at: [Link]

  • This compound. Angene. Available at: [Link]

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The Strategic Intermediate: A Technical Guide to (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide precise three-dimensional orientations of pharmacophoric elements is paramount. The rigid, bicyclic structure of diazabicyclooctanes has positioned them as valuable building blocks in the design of therapeutics targeting the central nervous system. Among these, (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane , a chiral, Boc-protected diamine, has emerged as a key intermediate of significant interest. Its constrained conformation and stereochemically defined nitrogen atoms offer a unique platform for the synthesis of potent and selective ligands for challenging biological targets. This technical guide provides an in-depth analysis of the commercial availability, synthesis, and strategic applications of this important synthetic precursor.

Physicochemical Properties and Identification

PropertyValueReference
Chemical Name tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylateN/A
CAS Number 1417789-72-0[1]
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol N/A
Appearance Typically a solid or oilN/A
Purity Commercially available in purities of 95% or greaterN/A

Commercial Availability

This compound is readily accessible from a variety of specialized chemical suppliers. Researchers can procure this intermediate in quantities ranging from milligrams to kilograms, facilitating its use from early-stage discovery campaigns to larger-scale synthetic efforts.

Key Commercial Suppliers Include:

  • Sigma-Aldrich

  • Sinfoo Biotech

  • Angene

  • Arctom Scientific

The availability of this building block from multiple vendors underscores its growing importance in the pharmaceutical industry and academic research.

Synthetic Routes and Methodologies

While a definitive, peer-reviewed synthesis of this compound is not extensively detailed in publicly accessible literature, its structural motifs suggest a multi-step synthesis likely originating from chiral starting materials. The synthesis of related diazabicyclooctane cores often involves stereocontrolled cyclization reactions. For instance, the synthesis of analogous bicyclic systems has been achieved through cascade reactions and [2+2] cycloadditions.

A plausible synthetic strategy would involve the initial construction of a suitably protected and functionalized piperidine or azetidine ring, followed by the formation of the fused four-membered ring in a stereoselective manner. The Boc-protecting group is strategically employed to differentiate the two nitrogen atoms, allowing for selective functionalization at the 7-position after its installation. Subsequent deprotection of the Boc group would then avail the 3-position for further chemical elaboration.

Applications in Drug Discovery

The rigid diazabicyclo[4.2.0]octane core serves as a valuable scaffold for orienting substituents in a precise manner to interact with biological targets. The defined stereochemistry of the (1R,6S) isomer is crucial for achieving high-affinity and selective binding to specific receptors.

Orexin Receptor Antagonists

The orexin system, comprising two G-protein coupled receptors (OX1 and OX2) and their neuropeptide ligands, is a key regulator of wakefulness and arousal. Dual orexin receptor antagonists (DORAs) have been successfully developed for the treatment of insomnia. The diazabicyclo[4.2.0]octane scaffold has been identified as a promising core for novel DORAs. While a specific clinical candidate featuring the (1R,6S)-3,7-diazabicyclo[4.2.0]octane moiety is not yet in the public domain, the closely related 3,8-diazabicyclo[4.2.0]octane core has been incorporated into highly potent DORAs. This suggests that the 3,7-isomer is an area of active investigation for achieving desired potency, selectivity, and pharmacokinetic profiles in this target class.

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. Modulators of nAChRs have therapeutic potential for treating cognitive disorders, pain, and addiction. The diazabicyclo[4.2.0]octane framework has been explored for the development of potent nAChR agonists. Structure-activity relationship (SAR) studies on related diazabicyclooctane derivatives have shown that the bicyclic core effectively mimics the spatial relationship of the key pharmacophoric elements of acetylcholine, leading to high-affinity binding. The stereochemistry of the scaffold is critical in orienting the substituents to achieve the desired interaction with the receptor subtypes.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated area.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands as a strategically important and commercially available building block for the synthesis of complex nitrogen-containing molecules with potential therapeutic applications. Its rigid, stereochemically defined structure provides a robust platform for the design of selective modulators of key neurological targets, including orexin and nicotinic acetylcholine receptors. As the demand for novel CNS-acting agents continues to grow, the utility of this versatile intermediate in drug discovery and development is poised to expand.

References

  • This compound,(CAS# 1417789-72-0)|Sinfoo BIOCHEM. Sinfoo Biotech. Available at: [Link].

  • This compound. Angene. Available at: [Link].

  • Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. Splendid Labs. Available at: [Link].

  • Kim, E. A., Jung, K. C., Sohn, U. D., & Im, C. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean Journal of Physiology & Pharmacology, 13(1), 55–59.
  • Frost, J. M., Bunnelle, W. H., Tietje, K. R., Anderson, D. J., Rueter, L. E., Curzon, P., Surowy, C. S., Ji, J., Daanen, J. F., Kohlhaas, K. L., Buckley, M. J., Henry, R. F., Dyhring, T., Ahring, P. K., & Meyer, M. D. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853.
  • WO2011050200A1 - Fused heterocyclic compounds as orexin receptor modulators - Google Patents. (n.d.).
  • Roecker, A. J., et al. (2016). Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach. ChemMedChem, 11(19), 2136-2143.
  • This compound - Sinfoo Biotech. (n.d.). Retrieved January 14, 2026, from [Link]

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Methodological & Application

Synthesis of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust protocol for the synthesis of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane, a chiral bicyclic diamine scaffold of significant interest in medicinal chemistry and drug development. The diazabicyclooctane (DBO) core is a key pharmacophore in a new generation of β-lactamase inhibitors, which are crucial for combating antibiotic resistance. This document provides a scientifically grounded, step-by-step methodology, an in-depth discussion of the synthetic strategy, and essential information on characterization, safety, and potential challenges. The protocol is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics.

Introduction: The Significance of the Diazabicyclooctane Scaffold

The emergence of multidrug-resistant bacteria represents a formidable challenge to global health. A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. The diazabicyclooctane (DBO) scaffold has emerged as a pivotal structural motif in the development of second-generation, non-β-lactam-based β-lactamase inhibitors.[1][2] Compounds incorporating the DBO core, such as avibactam and relebactam, have demonstrated broad-spectrum activity against various classes of β-lactamases, thereby restoring the efficacy of established β-lactam antibiotics.[3]

The rigid, bicyclic structure of the DBO nucleus mimics the transition state of β-lactam hydrolysis, enabling potent inhibition of serine β-lactamases.[4][5] The specific stereochemistry of the bicyclic system is often critical for biological activity, making enantioselective synthesis a key aspect of developing new DBO-based therapeutics.[2] Furthermore, the DBO scaffold serves as a versatile building block for creating potent agonists for nicotinic acetylcholine receptors (nAChRs), highlighting its broader utility in drug discovery.[6][7]

This compound is a valuable chiral intermediate, with the Boc (tert-butoxycarbonyl) protecting group enabling selective functionalization of the diazabicyclic core. This guide presents a representative, detailed protocol for its synthesis, based on established principles of asymmetric synthesis and amine protection.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of this compound necessitates a stereocontrolled approach to establish the desired cis-fusion of the bicyclic system and the specific (1R,6S) configuration. A plausible and efficient strategy involves the construction of the bicyclic amine core from a chiral precursor, followed by the selective protection of one of the nitrogen atoms.

The proposed synthetic pathway can be conceptualized as a two-stage process:

Stage 1: Stereoselective Formation of the (1R,6S)-3,7-diazabicyclo[4.2.0]octane Core. This is the most critical stage, where the stereochemistry of the molecule is defined. A common and effective method for constructing such chiral scaffolds is through an intramolecular cyclization of a suitably functionalized chiral precursor. For instance, a chiral amino alcohol or diamine can be elaborated through a series of steps to create a substrate poised for ring closure. Techniques such as asymmetric hydrogenation or the use of chiral pool starting materials are often employed to introduce the initial stereocenters.

Stage 2: Selective N-Boc Protection. With the chiral bicyclic diamine in hand, the next step is the regioselective protection of the N3 nitrogen. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and highly effective method for this transformation. The reaction conditions can be tuned to favor mono-protection over di-protection, often by controlling the stoichiometry of the reagents.

This strategic approach ensures the efficient and stereocontrolled synthesis of the target compound, providing a versatile intermediate for further chemical elaboration.

Detailed Experimental Protocol

This protocol describes a representative method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
(1R,6S)-3,7-diazabicyclo[4.2.0]octane≥95%Commercially available or synthesized
Di-tert-butyl dicarbonate (Boc₂O)ReagentMajor chemical suppliers
Triethylamine (Et₃N)AnhydrousMajor chemical suppliers
Dichloromethane (DCM)AnhydrousMajor chemical suppliers
Saturated aqueous sodium bicarbonate (NaHCO₃)ACSIn-house preparation
Brine (saturated aqueous NaCl)ACSIn-house preparation
Anhydrous magnesium sulfate (MgSO₄)ACSMajor chemical suppliers
Silica gel60 Å, 230-400 meshMajor chemical suppliers
Ethyl acetateHPLC gradeMajor chemical suppliers
HexanesHPLC gradeMajor chemical suppliers
Step-by-Step Synthesis of this compound

Reaction Scheme:

Synthesis cluster_reaction Selective N-Boc Protection start (1R,6S)-3,7-diazabicyclo[4.2.0]octane reagents + Boc₂O, Et₃N product This compound start->product solvent DCM, 0 °C to rt

Sources

Chiral Synthesis of 3,7-Diazabicyclo[4.2.0]octane Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 3,7-Diazabicyclo[4.2.0]octane Scaffolds in Modern Drug Discovery

The 3,7-diazabicyclo[4.2.0]octane core is a strained, fused ring system that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial orientation of functional groups, making it an attractive motif for targeting a variety of biological receptors. Notably, derivatives of the closely related 3,8-diazabicyclo[4.2.0]octane have demonstrated picomolar affinity for neuronal nicotinic acetylcholine receptors (nAChRs), highlighting the potential of this bicyclic system in the development of novel therapeutics for neurological disorders.[1] The stereochemistry of these molecules is paramount, as the biological activity is often confined to a single enantiomer.

This guide provides an in-depth exploration of the chiral synthesis of 3,7-diazabicyclo[4.2.0]octane derivatives, offering both conceptual strategies and detailed experimental protocols. We will delve into the mechanistic underpinnings of stereochemical control and present methodologies that are both robust and adaptable for the synthesis of diverse, enantiomerically enriched libraries for drug discovery and development.

Strategic Approaches to Enantioselective Synthesis

The construction of the chiral 3,7-diazabicyclo[4.2.0]octane framework presents unique synthetic challenges due to its inherent ring strain and the need for precise stereochemical control. Two primary strategies have emerged as effective for accessing these valuable scaffolds:

  • Asymmetric [2+2] Cycloaddition Reactions: This approach involves the formation of the four-membered azetidine ring through a stereocontrolled cycloaddition reaction. The chirality can be induced by employing chiral auxiliaries, chiral catalysts, or by utilizing chiral starting materials.

  • Diastereoselective Transformations of Chiral Precursors: This strategy leverages the stereochemistry of readily available chiral starting materials, such as amino acids or their derivatives, to direct the formation of the bicyclic system in a diastereoselective manner.

The choice of strategy is often dictated by the desired substitution pattern on the bicyclic core and the availability of starting materials.

Protocol 1: Asymmetric [2+2] Ketene Cycloaddition for the Synthesis of a Chiral Bicyclo[4.2.0]octanone Intermediate

This protocol is adapted from a demonstrated synthesis of a related bicyclo[4.2.0]octane system and illustrates the power of ketene cycloaddition chemistry for the rapid construction of the core structure.[2] The stereochemistry is controlled through the use of a chiral auxiliary.

Workflow for Asymmetric Ketene Cycloaddition

cluster_0 Step 1: Formation of Chiral Imine cluster_1 Step 2: Asymmetric [2+2] Cycloaddition cluster_2 Step 3: Auxiliary Cleavage and Cyclization cluster_3 Final Product start Chiral Amine + Dihydropyran step1 Imine Formation start->step1 step3 [2+2] Cycloaddition step1->step3 Chiral Imine step2 Ketene Generation (e.g., from acyl chloride) step2->step3 step4 Hydrolysis and Auxiliary Removal step3->step4 Cycloadduct step5 Intramolecular Cyclization step4->step5 end Chiral 3,7-Diazabicyclo[4.2.0]octanone step5->end

Caption: Workflow for the asymmetric synthesis of a 3,7-diazabicyclo[4.2.0]octanone derivative.

Detailed Experimental Protocol

Step 1: Synthesis of the Chiral Imine

  • To a solution of (R)-(-)-2-phenylglycinol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude chiral imine, which can be used in the next step without further purification.

Step 2: Asymmetric [2+2] Cycloaddition

  • Dissolve the crude chiral imine (1.0 eq) in anhydrous toluene (0.2 M) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • In a separate flask, prepare the ketene by adding triethylamine (1.5 eq) to a solution of chloroacetyl chloride (1.2 eq) in anhydrous toluene at -78 °C.

  • Slowly add the freshly prepared ketene solution to the chiral imine solution via cannula.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral β-lactam cycloadduct.

Step 3: Auxiliary Cleavage and Intramolecular Cyclization

  • Dissolve the purified β-lactam (1.0 eq) in a mixture of methanol and 1 M HCl (1:1, 0.1 M).

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and neutralize with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino ester.

  • Dissolve the crude amino ester in a suitable solvent such as acetonitrile (0.1 M).

  • Add a base, for example, potassium carbonate (2.0 eq), and stir the mixture at reflux for 24 hours to effect intramolecular cyclization.

  • Cool the reaction, filter off the base, and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the desired chiral 3,7-diazabicyclo[4.2.0]octanone derivative.

Step Reactant Reagent/Catalyst Solvent Temp (°C) Time (h) Yield (%) d.r.
1(R)-(-)-2-Phenylglycinol3,4-Dihydro-2H-pyranDCM0 to RT12>95 (crude)-
2Chiral ImineChloroacetyl chloride, Et₃NToluene-78 to RT1675-85>95:5
3β-Lactam1 M HCl, then K₂CO₃MeOH/H₂O, then MeCNReflux6, then 2460-70-

Note: Yields and diastereomeric ratios (d.r.) are illustrative and based on similar reported transformations. Optimization may be required for specific substrates.

Protocol 2: Diastereoselective Synthesis from a Chiral Piperidinone Precursor

This strategy leverages a chiral piperidinone, which can be derived from a chiral amino acid, to control the stereochemistry of the final bicyclic product. The key step is a diastereoselective intramolecular cyclization.

Reaction Scheme: Diastereoselective Intramolecular Cyclization

start Chiral Piperidinone step1 N-Alkylation with a Bromoacetyl Derivative start->step1 step2 Intramolecular Reductive Amination step1->step2 end Chiral 3,7-Diazabicyclo[4.2.0]octane step2->end

Caption: Diastereoselective synthesis of a 3,7-diazabicyclo[4.2.0]octane derivative.

Detailed Experimental Protocol

Step 1: N-Alkylation of the Chiral Piperidinone

  • To a solution of the chiral piperidinone (e.g., derived from (R)-β-amino acid, 1.0 eq) in anhydrous dimethylformamide (DMF, 0.3 M), add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).

  • Stir the reaction mixture at 60 °C for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated piperidinone.

Step 2: Intramolecular Reductive Amination

  • Dissolve the N-alkylated piperidinone (1.0 eq) in methanol (0.2 M).

  • Add ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2.

  • Stir for an additional 30 minutes, then basify with 2 M NaOH to pH ~10.

  • Extract the product with DCM (4 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product is the diastereomerically enriched 3,7-diazabicyclo[4.2.0]octan-8-one, which can be further purified by crystallization or chromatography.

Step Reactant Reagent Solvent Temp (°C) Time (h) Yield (%) d.r.
1Chiral PiperidinoneEthyl bromoacetate, K₂CO₃DMF60880-90-
2N-Alkylated PiperidinoneNH₄OAc, NaBH₃CNMethanolRT2465-7585:15 - >95:5

Note: The diastereoselectivity of the reductive amination is highly dependent on the substrate and reaction conditions. The stereochemical outcome is often rationalized by the formation of a more stable chair-like transition state.

Mechanistic Insights: The Origin of Stereoselectivity

The success of these chiral syntheses hinges on a deep understanding of the factors that govern stereochemical control.

  • In the [2+2] cycloaddition, the chiral auxiliary on the imine creates a sterically biased environment. The ketene is forced to approach from the less hindered face of the imine, leading to the preferential formation of one diastereomer of the β-lactam product. The choice of a bulky auxiliary is crucial for achieving high levels of diastereoselectivity.

  • In the diastereoselective intramolecular reductive amination, the existing stereocenter on the piperidine ring dictates the facial selectivity of the cyclization. The reaction proceeds through an iminium ion intermediate, which is then reduced by the hydride reagent. The hydride will preferentially attack from the less sterically encumbered face, leading to the observed diastereoselectivity.

Conclusion and Future Perspectives

The chiral synthesis of 3,7-diazabicyclo[4.2.0]octane derivatives remains a challenging yet highly rewarding endeavor. The protocols outlined in this guide provide a solid foundation for accessing these valuable scaffolds. Future work in this area will likely focus on the development of more efficient and highly enantioselective catalytic methods, further expanding the chemical space accessible to drug discovery programs. The continued exploration of novel synthetic strategies will undoubtedly lead to the discovery of new and potent therapeutic agents based on this unique bicyclic framework.

References

  • Adembri, G., Donati, D., Fusi, S., & Ponticelli, F. (1992). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1, (15), 2033-2038. [Link]

  • Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of medicinal chemistry, 49(26), 7843–7853. [Link]

  • Branch, C. L., & Pearson, M. J. (1981). Novel synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane and 8-oxo-1,3-diazabicyclo[4.2.0]octane ring systems. Journal of the Chemical Society, Chemical Communications, (21), 1115-1116. [Link]

  • Azmi, M. A., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Organic Communications, 17(1), 56-62. [Link]

  • Kozak, J. A., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-7853. [Link]

  • Barotcu, A. Z., et al. (2022). Stereoselective synthesis of novel bis-homoinositols with bicyclo[4.2.0]octane motifs. Carbohydrate research, 519, 108611. [Link]

  • Trost, B. M., & Krische, M. J. (1998).
  • Padwa, A., & Prein, M. (1997). Diastereoselective intramolecular dipolar cycloaddition reactions of chiral azomethine ylides. Tetrahedron, 53(29), 10047-10066.
  • Azmi, M. A., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Organic Communications, 17(1), 56-62. [Link]

  • Samhammer, A., Holzgrabe, U., & Haller, R. (1989). [Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1]nonan-9-ones and 1,3-diazaadamantan-6-ones]. Archiv der Pharmazie, 322(9), 551–555. [Link]

  • Zhumagalieva, T. S., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Bulletin of the Karaganda University, 73(1), 58-64. [Link]

Sources

Application Note: A Proposed Enantioselective Synthesis of (1R,6S)-3,7-Diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a detailed, robust, and scientifically-grounded protocol for the enantioselective synthesis of (1R,6S)-3,7-diazabicyclo[4.2.0]octane, a key structural motif in various pharmacologically active compounds. The proposed synthetic strategy hinges on the initial preparation of a racemic mixture of cis- and trans-1,3-cyclobutanedicarboxylic acid, followed by separation of the cis isomer, and subsequent chiral resolution. The resolved (1R,3S)-cis-1,3-cyclobutanedicarboxylic acid is then converted to the pivotal intermediate, (1R,3S)-cis-1,3-diaminocyclobutane, via a Curtius rearrangement. The final bicyclic structure is assembled through a condensation reaction with glyoxal, followed by a diastereoselective reduction of the resulting diimine. This application note provides in-depth, step-by-step protocols, explains the rationale behind the choice of reagents and conditions, and includes visual aids to facilitate comprehension and implementation by researchers in organic synthesis and drug development.

Introduction and Significance

The 3,7-diazabicyclo[4.2.0]octane core is a privileged scaffold in medicinal chemistry, conferring conformational rigidity and providing strategically positioned nitrogen atoms for interaction with biological targets. Derivatives of this bicyclic system have shown promise as therapeutic agents, including as potent neuronal nicotinic acetylcholine receptor (nAChR) agonists. The specific stereochemistry of the bicyclic system is often crucial for its biological activity, making enantioselective synthesis a critical aspect of its development. The (1R,6S) configuration represents a cis-fused ring system, presenting a unique synthetic challenge in controlling the stereochemistry at the bridgehead carbons. This guide provides a comprehensive approach to obtaining this specific enantiomer with high optical purity.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, (1R,6S)-3,7-diazabicyclo[4.2.0]octane, suggests that the most critical step is the stereocontrolled formation of the bicyclic core. Disconnecting the six-membered ring reveals a key precursor: a chiral cis-1,3-diaminocyclobutane. The absolute stereochemistry of this precursor will directly translate to the final product. Our proposed forward synthesis, therefore, focuses on the preparation of an enantiomerically pure cyclobutane diamine and its subsequent cyclization.

G target (1R,6S)-3,7-Diazabicyclo[4.2.0]octane intermediate1 (1R,3S)-cis-1,3-Diaminocyclobutane target->intermediate1 Cyclization intermediate2 (1R,3S)-cis-1,3-Cyclobutanedicarboxylic Acid intermediate1->intermediate2 Curtius Rearrangement intermediate3 cis-1,3-Cyclobutanedicarboxylic Acid intermediate2->intermediate3 Chiral Resolution starting_material cis/trans-1,3-Cyclobutanedicarboxylic Acid intermediate3->starting_material Isomer Separation

Caption: Retrosynthetic pathway for (1R,6S)-3,7-diazabicyclo[4.2.0]octane.

Experimental Protocols

This section provides detailed step-by-step protocols for the proposed synthesis.

Synthesis of cis-1,3-Cyclobutanedicarboxylic Acid

The synthesis begins with the preparation of a mixture of cis- and trans-1,3-cyclobutanedicarboxylic acid, followed by the isolation of the cis isomer.

Protocol 1: Synthesis and Isolation of cis-1,3-Cyclobutanedicarboxylic Acid

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (160 g, 1.0 mol) and dichloromethane (500 mL).

  • Reaction Execution: To the stirred solution, add 1,3-dibromopropane (202 g, 1.0 mol) followed by the portion-wise addition of sodium hydride (60% dispersion in mineral oil, 88 g, 2.2 mol) over 1 hour. The reaction is exothermic; maintain the temperature below 30°C with a water bath.

  • Reflux: After the addition is complete, heat the mixture to reflux for 4 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature and cautiously add 200 mL of water. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers and evaporate the solvent under reduced pressure. To the resulting crude diethyl cyclobutane-1,1-dicarboxylate, add a solution of potassium hydroxide (168 g, 3.0 mol) in 500 mL of ethanol. Heat the mixture to reflux for 12 hours.

  • Work-up and Isomer Separation: After cooling, acidify the mixture to pH 2 with concentrated hydrochloric acid. The precipitated mixture of dicarboxylic acids is filtered and washed with cold water. To separate the isomers, suspend the crude product in 300 mL of hot ethyl acetate. The cis isomer is more soluble. Filter the hot suspension to remove the less soluble trans isomer. Cool the filtrate to 0°C to crystallize the cis-1,3-cyclobutanedicarboxylic acid. Filter the crystals and dry under vacuum.

Reagent Molar Mass ( g/mol ) Amount Moles
Diethyl malonate160.17160 g1.0
1,3-Dibromopropane201.86202 g1.0
Sodium Hydride (60%)40.0088 g2.2
Potassium Hydroxide56.11168 g3.0

Table 1: Reagents for the synthesis of cis-1,3-Cyclobutanedicarboxylic Acid.

Chiral Resolution of cis-1,3-Cyclobutanedicarboxylic Acid

The enantiomers of the cis-dicarboxylic acid are separated using a chiral resolving agent.

Protocol 2: Chiral Resolution with (R)-(+)-α-Methylbenzylamine

  • Salt Formation: Dissolve cis-1,3-cyclobutanedicarboxylic acid (72 g, 0.5 mol) in 500 mL of hot ethanol. In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (60.5 g, 0.5 mol) in 200 mL of ethanol. Slowly add the amine solution to the hot acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then place it in a refrigerator at 4°C for 24 hours. The diastereomeric salt of (1R,3S)-cis-1,3-cyclobutanedicarboxylic acid with (R)-(+)-α-methylbenzylamine will preferentially crystallize.

  • Isolation and Purification: Filter the crystals and wash with a small amount of cold ethanol. The optical purity can be enhanced by recrystallization from ethanol.

  • Liberation of the Free Acid: Suspend the diastereomeric salt in 300 mL of water and add 6 M hydrochloric acid until the pH reaches 1. Extract the liberated (1R,3S)-cis-1,3-cyclobutanedicarboxylic acid with ethyl acetate (3 x 150 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically pure dicarboxylic acid.

Synthesis of (1R,3S)-cis-1,3-Diaminocyclobutane

The resolved dicarboxylic acid is converted to the corresponding diamine via a Curtius rearrangement.

Protocol 3: Curtius Rearrangement

  • Acid Chloride Formation: To a solution of (1R,3S)-cis-1,3-cyclobutanedicarboxylic acid (28.8 g, 0.2 mol) in 200 mL of dry toluene, add thionyl chloride (50 g, 0.42 mol) and a catalytic amount of DMF (0.5 mL). Heat the mixture at 60°C for 2 hours. Remove the excess thionyl chloride and toluene under reduced pressure.

  • Azide Formation: Dissolve the crude diacyl chloride in 150 mL of dry acetone and cool to 0°C. Add a solution of sodium azide (28.6 g, 0.44 mol) in 100 mL of water dropwise, keeping the temperature below 10°C. Stir vigorously for 1 hour at 0°C.

  • Rearrangement and Trapping: Extract the acyl azide with toluene (2 x 100 mL). Carefully heat the toluene solution to 90°C. The rearrangement to the diisocyanate will occur with the evolution of nitrogen gas. Continue heating for 2 hours after gas evolution ceases. Cool the solution and add 200 mL of 6 M hydrochloric acid. Reflux the biphasic mixture for 8 hours to hydrolyze the isocyanate and any intermediate carbamates.

  • Isolation of the Diamine: Cool the reaction mixture and separate the aqueous layer. Wash the aqueous layer with dichloromethane (2 x 50 mL). Basify the aqueous layer to pH 12 with solid sodium hydroxide. Extract the diamine with dichloromethane (5 x 100 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully evaporate the solvent to yield (1R,3S)-cis-1,3-diaminocyclobutane.

Synthesis of (1R,6S)-3,7-Diazabicyclo[4.2.0]octane

The final cyclization step to form the bicyclic system.

Protocol 4: Cyclization and Reduction

  • Condensation: Dissolve (1R,3S)-cis-1,3-diaminocyclobutane (8.6 g, 0.1 mol) in 200 mL of methanol and cool to 0°C. Add an aqueous solution of glyoxal (40%, 14.5 g, 0.1 mol) dropwise with stirring. Stir the mixture at room temperature for 4 hours.

  • Reduction: Cool the solution containing the intermediate diimine to 0°C and add sodium borohydride (7.6 g, 0.2 mol) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of 50 mL of water. Remove the methanol under reduced pressure. Add 100 mL of 2 M sodium hydroxide solution and extract the product with dichloromethane (5 x 100 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford (1R,6S)-3,7-diazabicyclo[4.2.0]octane.

G cluster_0 Synthesis of cis-Dicarboxylic Acid cluster_1 Chiral Resolution & Amine Formation cluster_2 Bicyclization A Diethyl Malonate + 1,3-Dibromopropane B Diethyl Cyclobutane-1,1-dicarboxylate A->B NaH, CH2Cl2 C cis/trans-1,3-Cyclobutanedicarboxylic Acid B->C KOH, EtOH, H3O+ D cis-1,3-Cyclobutanedicarboxylic Acid C->D Fractional Crystallization E Resolved (1R,3S)-Dicarboxylic Acid D->E (R)-(+)-α-Methylbenzylamine F (1R,3S)-Diacyl Azide E->F 1. SOCl2 2. NaN3 G (1R,3S)-Diisocyanate F->G Heat (Toluene) H (1R,3S)-cis-1,3-Diaminocyclobutane G->H HCl (aq), then NaOH I Intermediate Diimine H->I Glyoxal, MeOH J (1R,6S)-3,7-Diazabicyclo[4.2.0]octane I->J NaBH4

Caption: Workflow for the enantioselective synthesis of (1R,6S)-3,7-diazabicyclo[4.2.0]octane.

Conclusion

The synthetic route detailed in this application note provides a comprehensive and viable strategy for the enantioselective synthesis of (1R,6S)-3,7-diazabicyclo[4.2.0]octane. By employing a classical chiral resolution of a key dicarboxylic acid intermediate and a reliable Curtius rearrangement, the essential chiral diamine precursor can be obtained. The final cyclization and reduction are based on well-established methodologies for the formation of saturated nitrogen heterocycles. This protocol is designed to be a valuable resource for researchers engaged in the synthesis of complex chiral molecules for applications in drug discovery and development.

References

  • While a direct citation for the complete synthesis of (1R,6S)-3,7-diazabicyclo[4.2.0]octane is not available in the initial search, the methodologies are based on established organic chemistry principles. For related syntheses of diazabicyclo[4.2.

    • Yang, Z., et al. (2022). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Chemical Communications. [Link][1][2][3][4]

    • Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. [Link]

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Introduction: The Strategic Importance of Protecting the 3,7-diazabicyclo[4.2.0]octane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Boc Protection of 3,7-diazabicyclo[4.2.0]octane

The 3,7-diazabicyclo[4.2.0]octane core represents a conformationally constrained diamine scaffold of significant interest in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it a valuable building block for designing ligands with high affinity and selectivity for various biological targets. However, the presence of two secondary amine functionalities necessitates a strategic approach to protection chemistry to enable selective functionalization.

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis. Its popularity stems from its robustness under a wide range of reaction conditions, particularly its stability to basic and nucleophilic reagents, while being readily cleavable under mild acidic conditions.[1] This orthogonality to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) makes it an indispensable tool in multi-step syntheses.[1]

For a symmetrical diamine such as 3,7-diazabicyclo[4.2.0]octane, the primary challenge lies in achieving selective mono-protection. While exhaustive protection to yield the di-Boc derivative is straightforward, the mono-protected intermediate is often the more valuable synthon, allowing for sequential and differential modification of the two nitrogen atoms. This guide provides detailed methodologies for both di-protection and, more critically, a robust, one-pot protocol for selective mono-Boc protection.

The Chemistry of Boc Protection

The standard method for introducing a Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). The mechanism proceeds via nucleophilic attack of the amine onto one of the electrophilic carbonyl carbons of the anhydride.[1][2] This forms a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate anion. This unstable anion subsequently breaks down into carbon dioxide and tert-butoxide.[3] The tert-butoxide, a strong base, then deprotonates the newly formed ammonium ion to yield the neutral Boc-protected amine (a carbamate) and tert-butanol.[2] It is critical to perform this reaction in a system that is not sealed, as the evolution of CO₂ gas can cause a dangerous pressure buildup.[2][3]

Boc_Protection_Mechanism cluster_0 Mechanism R2NH R₂NH Intermediate [Tetrahedral Intermediate]⁺ R2NH->Intermediate attacks Boc2O Boc₂O Boc2O->Intermediate Product R₂N-Boc Intermediate->Product collapses tBuOH t-BuOH Intermediate->tBuOH + CO2 CO₂↑ Intermediate->CO2 +

Caption: General mechanism of amine protection using Boc₂O.

Methodologies and Experimental Protocols

Two primary protocols are presented: a straightforward di-protection and a more nuanced, selective mono-protection. The choice of methodology is dictated by the synthetic goal.

Protocol 1: Exhaustive Di-Boc Protection

This method is employed when both amine functionalities are to be masked simultaneously. The use of excess Boc₂O and a base drives the reaction to completion, ensuring the formation of the di-protected product.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3,7-diazabicyclo[4.2.0]octane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 2.2-2.5 eq) either as a solid or dissolved in a small amount of the reaction solvent. An optional addition of 4-dimethylaminopyridine (DMAP, 0.1 eq) can catalyze the reaction.[4]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the pure 3,7-di-Boc-3,7-diazabicyclo[4.2.0]octane.

Protocol 2: Selective Mono-Boc Protection via In Situ Acidification

This elegant one-pot procedure achieves high selectivity for the mono-protected product by temporarily deactivating one of the two amine groups as its hydrochloride salt.[5][6] The in situ generation of exactly one equivalent of HCl from chlorotrimethylsilane (Me₃SiCl) and anhydrous methanol is a reliable and quantifiable alternative to using HCl gas.[5][7]

Mono_Boc_Workflow start Start: Anhydrous MeOH add_tmscl Add Me₃SiCl (1.0 eq) @ 0°C start->add_tmscl gen_hcl In Situ Generation of HCl (1.0 eq) add_tmscl->gen_hcl add_diamine Add Diamine (1.0 eq) gen_hcl->add_diamine form_salt Formation of Mono-HCl Salt (One N is deactivated) add_diamine->form_salt add_boc2o Add Boc₂O (1.0 eq) form_salt->add_boc2o reaction Selective Reaction with free amine add_boc2o->reaction workup Aqueous Workup & Basification (pH > 12) reaction->workup extraction Extraction & Purification workup->extraction product Product: Mono-Boc Protected Diamine extraction->product

Caption: Workflow for selective mono-Boc protection.

Step-by-Step Protocol:

  • HCl Generation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol. Cool the flask to 0°C in an ice bath. Add chlorotrimethylsilane (Me₃SiCl, 1.0 eq) dropwise with vigorous stirring. Causality: Me₃SiCl reacts with methanol to produce HCl and Me₃SiOMe. Performing this at 0°C controls the exothermic reaction and ensures precise generation of one equivalent of acid.

  • Salt Formation: To this acidic methanol solution, add a solution of 3,7-diazabicyclo[4.2.0]octane (1.0 eq) in anhydrous methanol. Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Causality: The more basic nitrogen atom is protonated by the in situ generated HCl, forming the mono-hydrochloride salt and rendering it non-nucleophilic.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) to the reaction mixture. Stir at room temperature for 1-3 hours, monitoring by TLC. Causality: The Boc₂O now reacts selectively with the remaining free, unprotonated amine.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any di-Boc byproduct and other nonpolar impurities.

  • Basification & Extraction: Adjust the aqueous layer to a pH > 12 using 2N NaOH. Causality: This step is crucial. It deprotonates the ammonium hydrochloride of the desired mono-Boc product, rendering it neutral and extractable into an organic solvent.

  • Purification: Extract the aqueous layer multiple times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mono-Boc protected product, which is often pure enough for subsequent steps.[5][7]

Data Summary and Comparison

ProtocolKey Reagent Stoichiometry (Diamine:Boc₂O:Acid)SolventTypical Outcome
Di-Protection 1 : >2.2 : 0DCM or THFHigh yield of di-protected product
Mono-Protection 1 : 1.0 : 1.0 (in situ)Anhydrous MeOHGood to moderate yield of mono-protected product[5][8]

Troubleshooting and Field-Proven Insights

  • Formation of Di-Boc in Mono-Protection: If significant amounts of the di-protected species are observed, it may indicate imprecise generation of HCl. Ensure all reagents and solvents are anhydrous and that exactly one equivalent of Me₃SiCl is added. Slowing the addition of Boc₂O can also favor mono-protection.

  • Low Yield: Incomplete reactions can result from poor quality Boc₂O. It is advisable to use a fresh bottle or a recently opened one. For less reactive amines, gentle heating or the addition of a catalyst like DMAP can be considered, though this may compromise selectivity in the mono-protection protocol.

  • Purification Challenges: The starting diamine is highly polar and water-soluble. The di-Boc product is significantly less polar and readily soluble in common organic solvents. The mono-Boc product has intermediate polarity. This difference is key to purification. The acidic/basic workup described in Protocol 2 is a form of purification itself, separating the basic mono-Boc product from the non-basic di-Boc byproduct.

Conclusion

The Boc protection of 3,7-diazabicyclo[4.2.0]octane is a fundamental transformation for leveraging this valuable scaffold in drug discovery. While exhaustive di-protection is a routine procedure, the selective mono-protection requires a more strategic approach. The one-pot method involving the in situ generation of a single equivalent of acid to reversibly deactivate one amine center provides a reliable and scalable solution for accessing the highly sought-after mono-protected intermediate. Mastery of these protocols enables researchers to unlock the full synthetic potential of this bicyclic diamine.

References

  • Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. [Link]

  • Boc Protection Mechanism (Boc2O + Base) . Common Organic Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. [Link]

  • Adding Boc Group Mechanism . Organic Chemistry - YouTube. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof . Journal of the Mexican Chemical Society, 61(1). [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . National Center for Biotechnology Information (NCBI). [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof . J. Mex. Chem. Soc. (2017). [Link]

  • EXPERIMENTAL PROCEDURES . Beilstein Journals. [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines . ResearchGate. [Link]

  • Selective Mono‐BOC Protection of Diamines . Synthetic Communications, 37(5). Taylor & Francis Online. [Link]

  • Bicyclic Conformationally Restricted Diamines . ResearchGate. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc . RSC Advances. [Link]

  • (PDF) Selective Mono‐BOC Protection of Diamines . ResearchGate. [Link]

  • Synthesis of Boc-protected bicycloproline . National Center for Biotechnology Information (NCBI). [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof . Redalyc. [Link]

  • US Patent 10556905B2 - Processes for preparing a diazabicyclooctane compound.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof . ResearchGate. [Link]

  • General method for selective Mono-Boc protection of diamines and thereof . SciSpace. [Link]

  • Dual protection of amino functions involving Boc . RSC Advances - The Royal Society of Chemistry. [Link]

  • Selective Mono‐BOC Protection of Diamines . Semantic Scholar. [Link]

  • cis-3-Boc-3,8-diazabicyclo[4.2.0]octane . MySkinRecipes. [Link]

  • Gaware, R., & Jordis, U. Selective Mono-Boc-Protection of Bispidine . Sciforum. [Link]

  • (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane . American Elements. [Link]

  • Protection Reactions . Wiley-VCH. [Link]

  • CAS: 1932299-20-1 Name: (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane . ChemSINO. [Link]

  • Syntheses of mono- and dihydroxy-substituted cyclopentane-, cyclohexane- and cyclooctane-β-amino acids . University of Szeged. [Link]

  • (PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters . ResearchGate. [Link]

  • EP3067355B1 - Crystals of diazabicyclooctane derivative and production method for same.
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1 . National Center for Biotechnology Information (NCBI). [Link]

  • BOC Protection and Deprotection . J&K Scientific LLC. [Link]

  • 7-boc-3,7-diazabicyclo[4.2.0]octane . Aladdin Scientific. [Link]

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Application Note: A Guide to the Deprotection of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bicyclic Scaffolds and Amine Protection

The (1R,6S)-3,7-diazabicyclo[4.2.0]octane core is a conformationally constrained diamine scaffold of significant interest in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure provides a unique vectoral presentation of substituents, making it a valuable building block for creating potent and selective ligands for various biological targets. The synthesis of complex molecules incorporating this scaffold invariably requires a robust protecting group strategy to differentiate the reactivity of the two nitrogen atoms.

The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, prized for its stability under a wide range of synthetic conditions and its facile, clean removal under acidic conditions.[2][3] This application note provides a comprehensive guide with detailed protocols for the efficient deprotection of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane, yielding the free secondary amine which serves as a critical intermediate for further synthetic elaboration. We will explore the underlying chemical mechanism and present two field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), respectively.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed hydrolysis of the tert-butyl carbamate.[2] The reaction proceeds through a well-established E1-type elimination mechanism, valued for its efficiency and the volatile nature of its byproducts.[4][5]

The process unfolds in three key steps:

  • Protonation: A strong acid, such as TFA or HCl, protonates the carbonyl oxygen of the Boc group. This initial step activates the carbamate, rendering it susceptible to cleavage.[4][6]

  • C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This step is the rate-determining step and results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[5][7]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine.[4][6] In the acidic medium, the newly liberated amine is immediately protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_products Products & Byproducts BocAmine Boc-Protected Amine (Substrate) ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ (from Acid) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - tert-Butyl Cation tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation AmineSalt Free Amine Salt (Product) CarbamicAcid->AmineSalt - CO₂ + H⁺ CO2 Carbon Dioxide (gas) CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Comparative Overview of Standard Deprotection Protocols

The choice of acidic reagent is critical and depends on the substrate's sensitivity to acid, the desired salt form of the product, and downstream processing considerations. Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are the most common reagents for this transformation.[2][8]

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in 1,4-Dioxane
Reagents Trifluoroacetic Acid (TFA)4M Hydrogen Chloride (HCl) in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol, or Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 16 hours[9]
Workup Evaporation followed by neutralizationPrecipitation/filtration or evaporation
Product Form Initially TFA salt; often isolated as free baseHydrochloride salt, often crystalline
Key Advantage Fast, potent, and highly effective.[5]Milder conditions, direct isolation of HCl salt.[10][11]
Considerations TFA is corrosive and requires complete removal.[3]Dioxane is a peroxide-former; commercial solutions are preferred.

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of strong, corrosive acids (TFA, HCl) and organic solvents. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This method is highly efficient and typically proceeds to completion within a few hours at room temperature.[5][10] The workup involves removing the volatile acid and solvent, followed by a basic wash to isolate the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm upon acid addition.

  • Acid Addition: Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. A common practice is to use a 20-50% v/v solution of TFA in DCM.[2][9]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The product amine will typically have a much lower Rf on silica gel.

  • Workup (Solvent Removal): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene (2 x 10 mL).[9]

  • Neutralization & Extraction: Dissolve the residue in DCM (20 mL) and carefully transfer it to a separatory funnel. Add saturated aqueous NaHCO₃ solution portion-wise until effervescence ceases and the aqueous layer is basic (pH > 8).

  • Isolation: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected (1R,6S)-3,7-diazabicyclo[4.2.0]octane as the free base.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is often preferred when the desired product is the hydrochloride salt, which can frequently be isolated as a stable, crystalline solid directly from the reaction mixture.[7][11]

Materials:

  • This compound

  • 4.0 M solution of HCl in 1,4-Dioxane

  • Diethyl ether (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate (optional, can be run neat in the HCl/dioxane solution).

  • Acid Addition: To the stirred solution, add the 4.0 M solution of HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Stir the reaction mixture at room temperature. The deprotected product, as its dihydrochloride salt, may begin to precipitate out of the solution. The reaction time can vary from 1 to 16 hours.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A small aliquot should be quenched with base before analysis.

  • Workup (Precipitation & Filtration): Upon completion, if a precipitate has formed, add anhydrous diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual starting material.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield the (1R,6S)-3,7-diazabicyclo[4.2.0]octane dihydrochloride salt. If no precipitate forms, the solvent can be removed under reduced pressure and the resulting residue triturated with diethyl ether to induce solidification.[10]

Experimental Workflow and Troubleshooting

Deprotection_Workflow cluster_tfa TFA Workup cluster_hcl HCl Workup start Dissolve Boc-protected amine in appropriate solvent add_acid Add Acidic Reagent (TFA or HCl/Dioxane) start->add_acid react Stir at RT (1-16 hours) add_acid->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Perform Workup monitor->workup Complete tfa_evap Evaporate solvent & excess TFA workup->tfa_evap TFA Protocol hcl_precip Precipitate with Ether workup->hcl_precip HCl Protocol purify Purify Product (If necessary) end_product Isolated Product (Free Base or HCl Salt) purify->end_product tfa_neutralize Neutralize (aq. NaHCO₃) & Extract tfa_evap->tfa_neutralize tfa_dry Dry & Concentrate tfa_neutralize->tfa_dry tfa_dry->purify hcl_filter Filter & Wash Solid hcl_precip->hcl_filter hcl_dry Dry under Vacuum hcl_filter->hcl_dry hcl_dry->purify

Caption: General experimental workflow for Boc deprotection.

Troubleshooting Guide:

  • Incomplete Reaction: If monitoring shows significant starting material after the prescribed time, consider adding more equivalents of acid or allowing the reaction to stir for a longer duration. Gentle warming (to 30-40 °C) can also be employed, but should be done cautiously.

  • Side-Product Formation: The tert-butyl cation generated during the reaction is an electrophile and can potentially alkylate nucleophilic sites.[3] For simple amines like the target molecule, this is rarely an issue. However, if the substrate contains electron-rich aromatic rings or thiols, adding a scavenger like anisole or thioanisole to the reaction mixture can trap the cation and prevent side reactions.[11]

  • Product Isolation Issues: If the free base product is an oil or difficult to handle, it can be converted to a stable hydrochloride salt by dissolving it in a minimal amount of solvent (e.g., methanol or ether) and adding a solution of HCl in ether or dioxane. Conversely, if the hydrochloride salt is hygroscopic, it may be converted to the free base for easier handling in subsequent steps.

Conclusion

The deprotection of this compound is a straightforward yet critical step in the synthesis of more complex molecules. The two protocols presented here, using either TFA in DCM or HCl in dioxane, are reliable and robust methods that can be adapted to various laboratory settings. The choice between them will primarily be dictated by the desired final salt form of the product and the acid lability of other functional groups that may be present in the molecule. Proper execution and monitoring as described will ensure a high yield of the desired diamine, ready for use in subsequent synthetic transformations.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • J&K Scientific. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • G. F. D'Andrea, et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6249. Retrieved from [Link]

  • A. T. B. D. T. T. G. N. S. A. G. S. I. A. Al-Zoubi. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23343–23352. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • M. J. C. Scanio, et al. (2011). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 54(9), 3332-3347. Retrieved from [Link]

Sources

The Versatile Building Block: (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the demand for novel, three-dimensional molecular scaffolds continues to grow. These scaffolds serve as the foundation for constructing complex molecules with tailored biological activities and improved physicochemical properties. Among these, saturated bicyclic diamines have emerged as privileged structures, offering a rigid framework that can pre-organize functional groups in a defined spatial orientation, thus enhancing interactions with biological targets. This application note provides a detailed guide to the synthesis, properties, and applications of a particularly valuable chiral building block: (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane .

With its unique stereochemistry and the presence of a differentially protected diamine, this compound is a versatile intermediate for the synthesis of a wide range of bioactive molecules, including kinase inhibitors and glucagon-like peptide-1 (GLP-1) receptor agonists.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate[3]
CAS Number 1417789-72-0[4]
Molecular Formula C₁₁H₂₀N₂O₂[4]
Molecular Weight 212.29 g/mol [5]
Appearance Commercially available as a solid or oil
Predicted pKa 10.45 ± 0.20[3]
Predicted Water Solubility Slightly soluble (5.1 g/L at 25°C)[3]
SMILES CC(C)(C)OC(=O)N1CC[C@@H]2CN2[3]

Synthesis of the Building Block

While this compound is commercially available from various suppliers, understanding its synthesis provides valuable insights into its chemistry and potential impurities. The enantioselective synthesis of such chiral bicyclic diamines often involves multi-step sequences starting from readily available chiral precursors. A plausible synthetic strategy, inferred from related syntheses of chiral diazabicyclo[4.2.0]octanes, is outlined below. The key is to establish the desired stereochemistry early in the synthesis and carry it through the cyclization steps.

A common approach to chiral building blocks involves leveraging the "chiral pool," utilizing naturally occurring enantiopure starting materials.[6] The synthesis of the 3,7-diazabicyclo[4.2.0]octane core can be envisioned through a photochemical [2+2] cycloaddition, a powerful method for constructing cyclobutane rings.[5]

Conceptual Synthetic Workflow

G cluster_start Starting Material cluster_functionalization Functional Group Manipulation cluster_cyclization Key Cyclization Step cluster_modification Further Modification Chiral Precursor Chiral Precursor Intermediate_1 Introduction of Nitrogen and Photoreactive Group Chiral Precursor->Intermediate_1 Multi-step conversion Intermediate_2 Photochemical [2+2] Cycloaddition Intermediate_1->Intermediate_2 UV Irradiation Intermediate_3 Ring Closure and Reduction Intermediate_2->Intermediate_3 Chemical Transformation Final_Product This compound Intermediate_3->Final_Product Boc Protection

Caption: Conceptual workflow for the synthesis of the target molecule.

Core Applications and Reaction Protocols

The synthetic utility of this compound stems from the nucleophilicity of the unprotected secondary amine at the 7-position and the ability to deprotect the Boc-protected amine at the 3-position under acidic conditions. This allows for sequential functionalization, making it a valuable building block for constructing complex molecules.

N-Alkylation of the Secondary Amine

The secondary amine at the 7-position can be readily functionalized via nucleophilic substitution with various electrophiles, such as alkyl halides or through reductive amination.

Protocol: General Procedure for N-Alkylation

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 1.5-2.0 eq.).

  • Electrophile Addition: Add the alkyl halide (R-X, 1.1 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like ACN or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

  • Base: A non-nucleophilic base is crucial to neutralize the acid generated during the reaction without competing with the secondary amine as a nucleophile.

  • Temperature: The reaction temperature is optimized based on the reactivity of the electrophile. Less reactive halides may require heating to achieve a reasonable reaction rate.

Boc-Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of conditions but can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5]

Protocol: General Procedure for Boc-Deprotection with TFA

  • Dissolution: Dissolve the Boc-protected substrate in a suitable solvent, typically dichloromethane (DCM).

  • TFA Addition: Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can range from 25% to 100% (neat TFA), and the reaction is often performed at room temperature.[7][8]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Removal of Volatiles: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.[9]

  • Neutralization and Isolation: The resulting amine-TFA salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

Causality Behind Experimental Choices:

  • Reagent: TFA is a strong acid that efficiently cleaves the Boc group, and its volatility makes it easy to remove from the reaction mixture.[10]

  • Solvent: DCM is a common choice as it is relatively inert and dissolves a wide range of organic compounds.

  • Temperature: The reaction is typically performed at room temperature as the cleavage is rapid. Lower temperatures can be used if the substrate is sensitive to strong acid.

Deprotection and Functionalization Workflow

G cluster_start Starting Building Block cluster_path1 Pathway 1: N-Alkylation cluster_path2 Pathway 2: Boc Deprotection Start This compound Alkylation N-Alkylation (R-X, Base) Start->Alkylation Deprotection_2 Boc Deprotection (TFA) Start->Deprotection_2 Alkylated_Product 7-Alkyl-(1R,6S)-3-Boc- 3,7-diazabicyclo[4.2.0]octane Alkylation->Alkylated_Product Deprotection_1 Boc Deprotection (TFA) Alkylated_Product->Deprotection_1 Final_Product_1 7-Alkyl-(1R,6S)-3,7- diazabicyclo[4.2.0]octane Deprotection_1->Final_Product_1 Deprotected_Intermediate (1R,6S)-3,7-diazabicyclo [4.2.0]octane Functionalization Further Functionalization at N3 and N7 Deprotected_Intermediate->Functionalization Final_Product_2 Disubstituted Product Functionalization->Final_Product_2

Caption: Synthetic pathways utilizing the building block.

Applications in Drug Discovery

The rigid, chiral scaffold of (1R,6S)-3,7-diazabicyclo[4.2.0]octane is particularly attractive for the development of kinase inhibitors and other targeted therapies. The defined stereochemistry allows for precise positioning of substituents to interact with specific residues in the target protein's binding site.

While specific examples detailing the use of this exact building block in named drug candidates are often proprietary, the broader class of diazabicyclo[4.2.0]octanes has been explored in several therapeutic areas:

  • Kinase Inhibitors: The bicyclic core can serve as a scaffold to present pharmacophoric groups that interact with the ATP-binding site of kinases. The ability to functionalize both nitrogen atoms allows for the exploration of structure-activity relationships to optimize potency and selectivity.[1]

  • GLP-1 Receptor Agonists: Small molecule GLP-1 receptor agonists are of great interest for the treatment of type 2 diabetes and obesity. The rigid nature of the diazabicyclo[4.2.0]octane scaffold can be used to mimic the conformation of peptide ligands, leading to potent and orally bioavailable drugs.[2][11]

  • Antibacterial Agents: The related diazabicyclooctane (DBO) scaffold is a key component of a new class of β-lactamase inhibitors, such as avibactam. These compounds are crucial for overcoming antibiotic resistance.[10] While not a direct application of the title compound, it highlights the importance of this structural motif in anti-infective research.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, chiral molecules. Its rigid bicyclic structure and orthogonally protected diamine functionality provide a powerful platform for the construction of novel compounds with potential therapeutic applications. The protocols and information provided in this application note are intended to enable researchers to effectively utilize this building block in their synthetic endeavors, paving the way for the discovery of new and improved medicines.

References

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527.
  • BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Supplementary Information for.... Retrieved from [Link]

  • R&D World. (2018, March 22). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane. Retrieved from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

  • Angene. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Retrieved from [Link]

  • American Elements. (n.d.). (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane. Retrieved from [Link]

  • PubMed Central. (2023, May 26). Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane. Retrieved from [Link]

  • Innovative new process used to produce a diabetes and weight loss drug. (2021, October 28). Manufacturing Chemist. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Retrieved from [Link]

  • PubMed. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Synthesis & Application Group

This document provides a detailed technical guide on the strategic application of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane , a conformationally restricted diamine building block, in medicinal chemistry. We will explore the strategic rationale for its use, its primary applications as a scaffold in targeted therapies, and provide detailed, actionable protocols for its synthesis and derivatization.

Strategic Imperative: Why Use a Rigid Bicyclic Scaffold?

In drug discovery, achieving high target affinity and selectivity is paramount. Flexible linear or monocyclic scaffolds, such as the ubiquitous piperazine ring, can adopt numerous conformations. While this flexibility can be advantageous, it often leads to binding at multiple unintended targets, causing off-target effects. Furthermore, flexible molecules are often more susceptible to metabolic degradation.

The this compound scaffold (CAS 1417789-72-0) addresses this challenge directly.[1][2] Its fused cyclobutane-piperidine ring system enforces a rigid, well-defined three-dimensional geometry.[3] This rigidity offers several distinct advantages:

  • Conformational Locking: It locks the relative positions of the two nitrogen atoms, presenting substituents to a target protein in a precise and predictable orientation. This can dramatically increase binding affinity for the intended target.

  • Improved Selectivity: By pre-organizing the molecule into a specific bioactive conformation, the entropic penalty of binding is reduced, and interactions with off-targets that require different conformations are minimized.

  • Metabolic Stability: The rigid bicyclic core can shield adjacent chemical bonds from metabolic enzymes, potentially improving the pharmacokinetic profile of a drug candidate.

  • Novel Chemical Space: It serves as a 3D-rich scaffold that allows chemists to explore novel chemical space beyond traditional flat, aromatic structures.

This scaffold is most powerfully utilized as a conformationally restricted bioisostere of piperazine .[2] Piperazine is a cornerstone of medicinal chemistry, found in numerous approved drugs, particularly kinase inhibitors.[2] By replacing a flexible piperazine with the rigid diazabicyclo[4.2.0]octane core, chemists can test specific conformational hypotheses to optimize a lead compound.

Figure 1: Conceptual replacement of flexible piperazine with the rigid diazabicyclo[4.2.0]octane scaffold.

Key Therapeutic Applications & Design Rationale

The primary applications for this scaffold are in the design of targeted therapies where precise molecular geometry is critical for efficacy.

Therapeutic AreaTarget ClassRationale for Using (1R,6S)-3,7-diazabicyclo[4.2.0]octane
Oncology Protein Kinases (e.g., EGFR)Kinase inhibitor design often utilizes a "hinge-binding" motif connected to a solvent-front moiety via a linker, frequently piperazine.[4] Replacing piperazine with this scaffold can optimize the vector and orientation of substituents toward the solvent-exposed region, enhancing potency and selectivity. The rigid structure helps avoid unwanted interactions with closely related kinases.
Neuroscience Nicotinic Acetylcholine Receptors (nAChRs)The distance and geometry between key nitrogen atoms are critical for nAChR binding.[5][6] While studies have shown the related 3,8-diazabicyclo[4.2.0]octane isomer to be a highly potent nAChR agonist, the 3,7-isomer proved to be a poor mimic in a specific agonist series.[7][8] This highlights its utility in structure-activity relationship (SAR) studies to probe the precise conformational requirements of a receptor binding pocket.

This demonstrates a core principle of medicinal chemistry: even a "negative" result provides critical information. The fact that the 3,7- and 3,8-isomers confer vastly different potencies at nAChRs underscores how subtle changes in scaffold geometry can be exploited to achieve receptor subtype selectivity.[8]

Synthesis & Derivatization Protocols

Protocol 1: Representative Synthesis of the Scaffold

Workflow: Scaffold Synthesis

G start Start: N-Boc-1,4-dihydropyridine step1 [2+2] Photocycloaddition Reagents: Ethylene, Acetone (sensitizer) Conditions: hv (UV light), -20°C start->step1 step2 Hydrogenation Reagents: H₂, Pd/C Conditions: MeOH, rt, 50 psi step1->step2 step3 Chiral Separation Method: Chiral HPLC or Diastereomeric Salt Resolution step2->step3 step4 Final Product: (1R,6S)-3-Boc-3,7- diazabicyclo[4.2.0]octane step3->step4

Figure 2: Representative workflow for the synthesis of the bicyclic scaffold.

Step-by-Step Methodology:

  • Photocycloaddition:

    • In a quartz reaction vessel equipped with a cooling system, dissolve N-Boc-1,4-dihydropyridine (1.0 eq) in acetone.

    • Cool the solution to -20°C and purge with ethylene gas for 30 minutes to create a saturated solution.

    • Irradiate the solution with a medium-pressure mercury lamp while maintaining the ethylene atmosphere and temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Causality: Acetone acts as a triplet sensitizer, facilitating the [2+2] cycloaddition between the dihydropyridine double bond and ethylene to form the fused cyclobutane ring. The reaction yields a racemic mixture of the cis-fused bicyclic product.

  • Olefin Reduction:

    • Concentrate the crude reaction mixture under reduced pressure.

    • Dissolve the residue in methanol (MeOH) and transfer to a hydrogenation vessel.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5 mol%).

    • Pressurize the vessel with hydrogen gas (H₂) to 50 psi and agitate at room temperature for 12-18 hours.

    • Causality: The catalytic hydrogenation reduces the remaining double bond in the six-membered ring to yield the saturated diazabicyclo[4.2.0]octane core.

  • Purification and Chiral Separation:

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with MeOH.

    • Concentrate the filtrate. The resulting crude product is a racemic mixture of the (1R,6S) and (1S,6R) enantiomers.

    • Separate the enantiomers using preparative chiral HPLC (e.g., using a Chiralpak® column) to isolate the desired (1R,6S) enantiomer.

    • Alternatively, diastereomeric salt resolution can be performed using a chiral acid (e.g., tartaric acid), followed by crystallization and liberation of the free base.

  • Characterization:

    • Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and optical rotation. The Boc protecting group remains intact throughout this sequence.[9]

Protocol 2: Application in Synthesis - N-7 Arylation

Once the scaffold is obtained, the secondary amine at the N-7 position is the primary handle for derivatization. The Boc group at N-3 protects the other nitrogen, allowing for selective functionalization.[7] A typical subsequent step in building a kinase inhibitor is a Buchwald-Hartwig amination to attach an aryl or heteroaryl group.

Workflow: Derivatization

G start Start: This compound step1 Buchwald-Hartwig Amination Reactant: Aryl Halide (e.g., 2-chloro-4-aminopyrimidine) Catalyst: Pd₂(dba)₃, Xantphos Base: Cs₂CO₃ Solvent: Dioxane, 100°C start->step1 step2 Workup & Purification Method: Aqueous workup, followed by Silica Gel Chromatography step1->step2 step3 Boc Deprotection (Optional) Reagents: Trifluoroacetic Acid (TFA) Solvent: Dichloromethane (DCM) step2->step3 step4 Final Product: N-7 Arylated Scaffold step3->step4

Figure 3: Typical workflow for the N-arylation of the scaffold.

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried flask, add this compound (1.0 eq), the desired aryl halide (e.g., a chloropyrimidine, 1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq).

    • Add anhydrous dioxane via syringe.

    • Causality: This is a standard catalytic system for cross-coupling an amine and an aryl halide. Pd₂(dba)₃ is the palladium precursor, Xantphos is a bulky phosphine ligand that facilitates the catalytic cycle, and Cs₂CO₃ is the base required to deprotonate the amine.

  • Reaction Execution:

    • Heat the reaction mixture to 100°C with vigorous stirring.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the N-7 arylated product.

  • Final Deprotection (if required):

    • If the N-3 amine is needed for further reaction, dissolve the purified product in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS. Upon completion, concentrate the mixture in vacuo and neutralize to obtain the final, fully deprotected diamine scaffold, now ready for subsequent coupling reactions at the N-3 position.

Conclusion

This compound is a high-value building block for medicinal chemists aiming to enforce conformational restraint in their drug candidates. Its primary utility lies in its role as a rigid surrogate for piperazine, enabling the precise positioning of pharmacophoric elements to enhance potency, selectivity, and metabolic stability. While its direct synthesis is complex, its application in derivatization via standard cross-coupling and amidation chemistries is straightforward, making it a powerful tool for optimizing lead compounds in oncology, neuroscience, and beyond.

References

  • Balci, M., et al. (2022). Stereoselective synthesis of novel bis-homoinositols with bicyclo[4.2.0]octane motifs. Carbohydrate Research, 519, 108611. Available from: [Link].

  • Branch, C. L., & Pearson, M. J. (1981). Novel synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane and 8-oxo-1,3-diazabicyclo[4.2.0]octane ring systems. Journal of the Chemical Society, Chemical Communications. Available from: [Link].

  • Adembri, G., et al. (1992). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1, (15), 2033. Available from: [Link].

  • Branch, C. L., & Pearson, M. J. (1981). Novel synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane and 8-oxo-1,3-diazabicyclo[4.2.0]octane... Journal of the Chemical Society, Chemical Communications. Available from: [Link].

  • Splendid Lab Pvt. Ltd. Pharma Impurity Supplier & Custom Synthesis in India. Splendid Lab Pvt. Ltd. Available from: [Link].

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971. Available from: [Link].

  • Bhatti, B. S., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(22), 6556-6569. Available from: [Link].

  • MySkinRecipes. (1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane. MySkinRecipes. Available from: [Link].

  • Blumberg Institute. (2021). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available from: [Link].

  • Anighoro, A., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467-3471. Available from: [Link].

  • Bhatti, B. S., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(22), 6556-6569. Available from: [Link].

  • Sinfoo Biotech. This compound. Sinfoo Biotech. Available from: [Link].

  • Google Patents. US12037346B2 - Amino-substituted heteroaryls for treating cancers with EGFR mutations. Google Patents.
  • DrugDesign.org. Case Studies in Analog Design. DrugDesign.org. Available from: [Link].

  • Bugaenko, D. I. (2017). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(12), 1277-1279. Available from: [Link].

Sources

Application Notes and Protocols for the Utilization of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane in the Development of Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Nicotinic Acetylcholine Receptors with Bicyclic Scaffolds

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in various physiological processes within the central and peripheral nervous systems.[1] Their involvement in cognitive function, pain perception, and neurodegenerative diseases has established them as significant targets for drug discovery.[1] The development of selective ligands for nAChR subtypes is a key objective in medicinal chemistry, with the potential to yield novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and chronic pain.[1]

Conformationally restricted scaffolds, such as diazabicyclooctanes, have emerged as promising frameworks for the design of potent and selective nAChR ligands. Their rigid structures allow for precise orientation of pharmacophoric elements, leading to enhanced binding affinity and subtype selectivity. The 3,7-diazabicyclo[4.2.0]octane core, a structural isomer of the well-studied 3,8-diazabicyclo[4.2.0]octane, presents a unique vector for substituent placement, offering the potential for novel structure-activity relationships (SAR). This application note provides a detailed guide for the use of the chiral building block, (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane, in the synthesis of nAChR ligands.

The this compound Scaffold: A Versatile Building Block

The this compound scaffold is a valuable intermediate for the synthesis of nAChR ligands. The tert-butoxycarbonyl (Boc) protecting group on the N3 nitrogen allows for selective functionalization of the N7 position. The specific stereochemistry of the (1R,6S) isomer is crucial for defining the spatial orientation of substituents and their interaction with the chiral environment of the nAChR binding site.

PART 1: Synthesis of the Core Scaffold

Conceptual Synthetic Workflow:

Conceptual Synthesis Workflow Start Chiral Starting Material Step1 Multi-step synthesis to functionalized cyclobutane or piperidine Start->Step1 Cyclization Key Intramolecular Cyclization Step1->Cyclization Bicyclic_Core Formation of 3,7-diazabicyclo[4.2.0]octane Cyclization->Bicyclic_Core Boc_Protection Selective N-Boc Protection Bicyclic_Core->Boc_Protection Final_Product (1R,6S)-3-Boc-3,7- diazabicyclo[4.2.0]octane Boc_Protection->Final_Product Ligand Synthesis Workflow Start (1R,6S)-3-Boc-3,7- diazabicyclo[4.2.0]octane Deprotection Boc Deprotection (TFA, DCM) Start->Deprotection Intermediate (1R,6S)-3,7-diazabicyclo [4.2.0]octane TFA Salt Deprotection->Intermediate Coupling Buchwald-Hartwig Amination (Halopyridine, Pd catalyst, Ligand, Base) Intermediate->Coupling Final_Product N7-(Pyridinyl)-3,7- diazabicyclo[4.2.0]octane (nAChR Ligand Candidate) Coupling->Final_Product

Sources

Unlocking New Chemical Space: (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Strategic Advantage of the Diazabicyclo[4.2.0]octane Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for hit identification, consistently delivering starting points for drug candidates against a multitude of biological targets. The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, due to their simplicity, can explore chemical space more efficiently than larger, more complex molecules. These fragments typically exhibit weak binding, which is then optimized through structure-guided design to yield high-affinity leads.

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. An ideal fragment should possess not only appropriate physicochemical properties but also a three-dimensional (3D) character that can engage with the often-complex topographies of protein binding sites. It is in this context that (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane emerges as a fragment of significant strategic value.

The rigid, bicyclic nature of the diazabicyclo[4.2.0]octane core imparts a well-defined 3D geometry, a departure from the flat, aromatic structures that often dominate fragment libraries. This inherent three-dimensionality allows it to present interaction vectors in precise spatial orientations, potentially accessing deeper or more challenging pockets within a target protein. The defined stereochemistry of the (1R,6S) isomer further ensures a specific and reproducible presentation of these vectors.

Furthermore, the scaffold possesses two nitrogen atoms, one of which is protected with a tert-butyloxycarbonyl (Boc) group, while the other remains a secondary amine. This arrangement offers several advantages:

  • Tunable Physicochemical Properties: The Boc-protected amine is neutral and contributes to lipophilicity, while the secondary amine can act as a hydrogen bond donor and acceptor, providing a crucial anchor point for protein binding.

  • Defined Growth Vectors: The secondary amine and the carbon backbone provide clear, synthetically accessible points for fragment evolution. The Boc group can be readily removed under acidic conditions to reveal a second vector for chemical elaboration, enabling fragment merging or linking strategies.

  • Favorable Fragment Properties: The molecule adheres well to the "Rule of Three," a guideline for desirable fragment properties.

This application note provides a comprehensive guide for the integration of this compound into an FBDD workflow, from initial library preparation and quality control to primary screening, hit validation, and strategies for downstream hit-to-lead development.

Physicochemical Properties and "Rule of Three" Compliance

A critical first step in assessing a fragment's utility is to evaluate its physicochemical properties against established guidelines for FBDD, such as the "Rule of Three".[1][2][3][4]

PropertyValue for this compound"Rule of Three" GuidelineCompliance
Molecular Weight 212.29 g/mol [5]< 300 DaYes
cLogP ~1.2≤ 3Yes
Hydrogen Bond Donors 1 (secondary amine)≤ 3Yes
Hydrogen Bond Acceptors 3 (Boc carbonyl, two nitrogen atoms)≤ 3Yes
Rotatable Bonds 1 (Boc group)≤ 3Yes

Table 1: "Rule of Three" analysis for this compound.

The excellent compliance of this fragment with the "Rule of Three" suggests it is likely to exhibit good aqueous solubility and have a higher probability of binding efficiently to a target protein.

FBDD Workflow for this compound

The following diagram illustrates a typical FBDD cascade incorporating our featured fragment.

FBDD_Workflow cluster_0 Library Preparation cluster_1 Screening & Validation cluster_2 Structural Biology & Modeling cluster_3 Hit-to-Lead QC Fragment QC (NMR, LC-MS, Solubility) Lib_Prep Library Plate (DMSO stock) QC->Lib_Prep Primary_Screen Primary Screen (e.g., SPR) Lib_Prep->Primary_Screen Hit_Triage Hit Triage & Analysis Primary_Screen->Hit_Triage Orthogonal_Screen Orthogonal Screen (e.g., NMR, ITC) Hit_Triage->Orthogonal_Screen Structure Structure Determination (X-ray, NMR) Orthogonal_Screen->Structure Modeling Computational Modeling (Docking) Structure->Modeling Fragment_Evo Fragment Evolution (Growing, Linking) Modeling->Fragment_Evo SAR SAR by Catalog & Synthesis Fragment_Evo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

FBDD workflow overview.

Part 1: Fragment Preparation and Quality Control

Objective: To ensure the purity, identity, and solubility of this compound before its inclusion in a screening library.

Protocol 1: Quality Control

  • Identity and Purity Confirmation:

    • Acquire the fragment from a reputable supplier.

    • Confirm the identity and purity (>95%) using Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Expected ¹H NMR signals should correspond to the bicyclic core, the Boc protecting group, and the N-H proton.

    • The mass spectrum should show the expected molecular ion peak.

  • Solubility Assessment:

    • Prepare a stock solution of the fragment in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 100 mM).

    • Serially dilute the stock solution into the desired aqueous buffer that will be used for the screening assay (e.g., PBS or HEPES buffer).

    • Visually inspect for precipitation.

    • Quantify the solubility using methods like nephelometry or by analyzing the supernatant concentration via HPLC after centrifugation of a saturated solution. A minimum solubility of 200 µM in the final assay buffer is recommended for most biophysical techniques.

Part 2: Primary Screening by Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries.[6][7][8][9][10] It provides real-time kinetic data (association and dissociation rates) and affinity measurements (K D ), while consuming low amounts of the target protein.

Protocol 2: SPR Screening

  • Protein Immobilization:

    • Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Aim for a low immobilization density to minimize mass transport effects, which is crucial for kinetic analysis of small fragments.

    • Include a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Screening Assay:

    • Prepare a plate of this compound at a single high concentration (e.g., 100 µM) in the running buffer containing a low percentage of DMSO (e.g., 1-2%) to mitigate solvent effects.

    • Inject the fragment solution over the target and reference flow cells.

    • Monitor the binding response in real-time. A response significantly above the noise level in the target flow cell compared to the reference cell indicates a potential hit.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Hits are identified based on a response threshold determined from control injections.

    • For initial hits, perform a dose-response experiment by injecting a range of fragment concentrations to determine the equilibrium dissociation constant (K D ).

Part 3: Hit Validation by NMR Spectroscopy

Rationale: NMR spectroscopy is a powerful orthogonal method for hit validation.[11][12][13] Ligand-observe NMR experiments like Saturation Transfer Difference (STD) can confirm binding, while protein-observe experiments like ¹H-¹⁵N HSQC can not only confirm binding but also map the binding site on the protein.[14][15]

Protocol 3: ¹H-¹⁵N HSQC for Binding Site Mapping

This protocol assumes the availability of a ¹⁵N-isotopically labeled protein.

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide proton and nitrogen pair.

  • Titration:

    • Add a concentrated stock of this compound (in DMSO-d6) to the protein sample to achieve a final desired concentration (e.g., 10-fold molar excess).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the reference and the fragment-containing spectra.

    • Chemical Shift Perturbations (CSPs), where specific peaks have shifted their position upon fragment addition, are indicative of binding.

    • The residues experiencing significant CSPs are likely at or near the fragment's binding site. This information is invaluable for guiding structure-based design.

Part 4: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

Rationale: ITC is considered the gold standard for characterizing binding thermodynamics.[1][2][16][17] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH).

Protocol 4: ITC Validation

  • Sample Preparation:

    • Prepare the purified protein at a concentration of 10-50 µM in the sample cell.

    • Prepare this compound at a 10-20 fold higher concentration in the injection syringe, using the exact same buffer to minimize heat of dilution effects.

  • Titration Experiment:

    • Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution at a constant temperature.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of fragment to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K D , n, and ΔH. This provides a rigorous, in-solution validation of the binding interaction.[18]

Part 5: Structural Elucidation and Computational Modeling

Objective: To understand the precise binding mode of the fragment, which is essential for rational hit-to-lead optimization.

Protocol 5: X-ray Crystallography

  • Co-crystallization or Soaking:

    • Set up crystallization trials for the target protein in the presence of a high concentration of this compound.

    • Alternatively, soak pre-grown crystals of the apo-protein in a solution containing the fragment.

  • Data Collection and Structure Solution:

    • Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

    • Process the data and solve the protein-fragment complex structure. The resulting electron density map should clearly show the fragment bound in the protein's active or allosteric site.

Protocol 6: Molecular Docking

Rationale: Computational docking can predict the binding pose of the fragment and help prioritize analogs for synthesis.[19]

  • Protein and Ligand Preparation:

    • Prepare the 3D structure of the target protein (from X-ray crystallography or homology modeling) by adding hydrogens and assigning charges.

    • Generate a low-energy 3D conformation of this compound.

  • Docking Simulation:

    • Define the binding site on the protein based on experimental data (e.g., from HSQC) or known ligand binding pockets.

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the fragment within the binding site and score them based on a scoring function.

  • Pose Analysis:

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein. This information should be correlated with the experimental structural data.

Part 6: Strategies for Fragment Evolution

Once a validated hit with a known binding mode is in hand, the low molecular weight of this compound provides an excellent starting point for potency improvement.

Fragment_Evolution cluster_0 Initial Hit cluster_1 Evolution Strategies cluster_2 Optimized Lead Initial_Hit This compound (KD = 500 µM) Growing Fragment Growing (Vector 1: N7-H) Initial_Hit->Growing Linking Fragment Linking (Vector 2: N3 after deprotection) Initial_Hit->Linking Lead Potent Lead Compound (KD = 50 nM) Growing->Lead Linking->Lead

Fragment evolution strategies.
  • Fragment Growing: The secondary amine (N7) is a prime vector for growth. Structure-activity relationships (SAR) can be rapidly explored by synthesizing a small library of amides or sulfonamides, extending into nearby sub-pockets of the binding site identified from the crystal structure.

  • Fragment Linking/Merging: If another fragment is found to bind in a proximal site, the Boc group at N3 can be removed. This newly available secondary amine serves as a second attachment point to link the two fragments, often resulting in a dramatic increase in affinity due to avidity effects.

Conclusion

This compound represents a high-value building block for fragment-based drug discovery. Its inherent 3D character, tunable functionality, and excellent physicochemical properties make it an attractive starting point for tackling a wide range of biological targets. The protocols outlined in this note provide a robust framework for its successful integration into FBDD campaigns, from initial screening to rational lead optimization. By leveraging such conformationally restrained and synthetically tractable fragments, researchers can enhance the diversity of their screening libraries and increase the probability of discovering novel, high-quality lead compounds.

References

  • [US8835455B2 - Crystalline forms of trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[6][7][11]octane-2-carboxamide sodium salt - Google Patents]()

  • [US9284314B2 - Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[6][7][11]octane-2-carboxamide and salts thereof - Google Patents]()

Sources

Application Note: Spectroscopic Analysis of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the spectroscopic analysis of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane, a key building block in contemporary drug discovery. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The causality behind experimental choices is explained, offering researchers and drug development professionals a robust framework for structural verification and quality control. This guide emphasizes the interpretation of spectral data, grounded in established principles and supported by authoritative references.

Introduction: The Analytical Imperative

This compound is a chiral saturated bicyclic diamine. Its constrained framework is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the N3 nitrogen allows for selective functionalization at the N7 position. Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. This guide establishes a self-validating system of spectroscopic analysis to ensure the identity and integrity of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this document.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Analysis: Probing the Proton Environment

The ¹H NMR spectrum provides a unique fingerprint of the molecule, with the chemical shift, integration, and multiplicity of each signal yielding critical structural information.

  • Sample Preparation:

    • Weigh 5-25 mg of the compound into a clean vial.[1][2] For small molecules like this (MW ≈ 212.29 g/mol ), this concentration is optimal for achieving a good signal-to-noise ratio in a short time.[1][3]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it is relatively inert and dissolves a wide range of organic compounds.[4]

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present, as they can degrade spectral quality.[3][5]

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ at δ 7.26 ppm.[6]

    • Ensure a sufficient number of scans to obtain a high-quality spectrum.

The rigid bicyclic structure of the molecule restricts conformational flexibility, leading to well-defined and predictable signals.

Proton(s) Expected δ (ppm) Multiplicity Key Insights
Boc (t-Butyl) ~1.4–1.5Singlet (s)A sharp singlet integrating to 9H is the hallmark of the Boc group. Its presence in an uncrowded region of the spectrum is highly diagnostic.[6]
NH (at N7) ~1.5–3.0Broad Singlet (br s)The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature.[6][7] It often appears as a broad signal due to quadrupole broadening and chemical exchange.
Bicyclic Core (C1, C4, C5, C6, C8) ~2.5–4.0Multiplets (m)The protons on the bicyclic core will appear as a series of complex multiplets due to geminal and vicinal coupling. The specific shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the rigid stereochemistry.

Causality in Interpretation: The downfield shift of protons adjacent to nitrogen atoms (e.g., at C4 and C8) is due to the deshielding effect of the electronegative nitrogen. The presence of the Boc group on N3 will further influence the chemical shifts of nearby protons compared to the unsubstituted diazabicyclo[4.2.0]octane core. Solvent choice can significantly alter chemical shifts due to solute-solvent interactions.[8][9] Aromatic solvents like benzene-d₆, for example, can induce notable shifts compared to CDCl₃ due to anisotropic effects.[4][10]

¹³C NMR Analysis: The Carbon Skeleton

¹³C NMR spectroscopy provides information on the number and type of carbon atoms in the molecule.

  • Sample Preparation:

    • Due to the low natural abundance of ¹³C, a more concentrated sample is required. Use 50-100 mg of the compound dissolved in 0.6-0.7 mL of CDCl₃.[1][2]

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Calibrate the spectrum using the CDCl₃ solvent peak, which appears as a triplet at δ 77.16 ppm.[11]

Carbon(s) Expected δ (ppm) Key Insights
Boc (C=O) ~155–157The carbonyl carbon of the Boc group is highly deshielded and appears significantly downfield.[12][13]
Boc (Quaternary C) ~79–81The quaternary carbon of the tert-butyl group. Its chemical shift is highly characteristic.[14]
Boc (CH₃) ~28–29The three equivalent methyl carbons of the tert-butyl group give rise to a single, intense signal.[14][15]
Bicyclic Core (C1, C4, C5, C6, C8) ~40–70These carbons appear in the aliphatic region. Carbons directly attached to nitrogen (C4, C8, C6) will be further downfield than those that are not (C1, C5).
NMR Analysis Workflow

The following diagram outlines the logical workflow for a comprehensive NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Dissolve 5-25 mg (¹H) or 50-100 mg (¹³C) in ~0.6 mL CDCl₃ transfer Transfer to NMR Tube prep->transfer acquire Acquire Spectrum (400+ MHz Spectrometer) transfer->acquire process Process Data (Fourier Transform, Phasing) acquire->process calibrate Calibrate to Solvent Peak (CDCl₃: δ 7.26 / 77.16 ppm) process->calibrate assign Assign Signals (Shifts, Integration, Multiplicity) calibrate->assign structure Confirm Structure & Purity assign->structure

Figure 2: Standard workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it minimizes fragmentation in the ion source, allowing for clear observation of the molecular ion.[16][17]

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50% acetonitrile and 50% water, often with 0.1% formic acid.[18] The acid promotes protonation, which is essential for generating the [M+H]⁺ ion in positive ion mode.[19]

  • Data Acquisition:

    • Infuse the sample directly into the ESI source or use a Liquid Chromatography (LC) system for sample introduction.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50–500 amu).

    • To gain further structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).[20]

  • Molecular Ion: The molecular weight of C₁₁H₂₀N₂O₂ is 212.29. In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 213.29.[20]

  • Boc Group Fragmentation: The Boc group has highly characteristic fragmentation patterns under CID conditions. This lability can sometimes lead to in-source decay, where fragmentation occurs even before MS/MS analysis.[18]

    • Loss of Isobutylene: A primary fragmentation pathway is the neutral loss of isobutylene (C₄H₈, 56 Da), resulting in a fragment ion at m/z 157.25 ([M+H-56]⁺). This often occurs via a McLafferty-like rearrangement.[21]

    • Loss of the Boc Group: A subsequent loss of CO₂ (44 Da) from the m/z 157 fragment, or the complete loss of the Boc group radical (C₅H₉O₂, 101 Da) from the molecular ion, can occur. The most common fragmentation, however, is the loss of the entire Boc moiety as isobutylene and carbon dioxide (100 Da), leading to the deprotected bicyclic core at m/z 113.14 ([M+H-100]⁺).[22]

    • Tert-butyl Cation: A prominent peak at m/z 57.07 corresponding to the stable tert-butyl cation ([C₄H₉]⁺) is also a classic indicator of a Boc-protected compound.[22][23]

MS_Fragmentation parent [M+H]⁺ m/z = 213.29 frag1 [M+H - C₄H₈]⁺ m/z = 157.25 parent->frag1 - 56 Da (isobutylene) frag2 [M+H - C₅H₈O₂]⁺ m/z = 113.14 parent->frag2 - 100 Da (isobutylene + CO₂) tbutyl [C₄H₉]⁺ m/z = 57.07 parent->tbutyl Boc cleavage

Figure 3: Key ESI-MS/MS fragmentation pathways for this compound.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR and MS. The key analytical signatures to verify are:

  • ¹H NMR: A characteristic singlet at δ ~1.4-1.5 ppm (9H) and complex multiplets in the aliphatic region.

  • ¹³C NMR: Diagnostic signals for the Boc group's carbonyl (δ ~155 ppm), quaternary (δ ~80 ppm), and methyl (δ ~28 ppm) carbons.

  • ESI-MS: A protonated molecular ion [M+H]⁺ at m/z 213.29, with characteristic fragments upon CID at m/z 157.25, 113.14, and 57.07.

By following the detailed protocols and interpretative guidelines within this document, researchers can confidently validate the structure and purity of this important synthetic intermediate, ensuring the reliability and reproducibility of their downstream applications.

References

  • Reddit r/chemhelp. (2022). How does solvent choice effect chemical shift in NMR experiments? [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

  • Semantic Scholar. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]

  • Emory University NMR Center. Small molecule NMR sample preparation. [Link]

  • Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

  • NMR Spectroscopy. NMR Sample Preparation. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • ACS Publications. Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. [Link]

  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]

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  • National Center for Biotechnology Information. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • National Center for Biotechnology Information. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. [Link]

  • ACS Publications. Electrospray Ionization Efficiency Scale of Organic Compounds. [Link]

  • PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • ResearchGate. ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • ResearchGate. Plot of NH chemical shifts in the ¹H NMR spectra... [Link]

  • Reddit r/OrganicChemistry. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Angene. This compound. [Link]

  • Sinfoo Biotech. This compound. [Link]

  • The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • American Elements. (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane. The synthesis of this chiral bicyclic diamine is a multi-step process that requires careful control of reaction conditions to achieve high yield and diastereoselectivity. This document is intended for researchers, scientists, and drug development professionals.

I. Proposed Synthetic Strategy: An Overview

A specific, optimized protocol for the synthesis of this compound is not extensively reported in publicly available literature. Therefore, a representative synthetic route is proposed here based on established methodologies for the synthesis of related chiral piperidines and their subsequent intramolecular cyclization to form bicyclic systems.[1][2] This proposed pathway involves the stereoselective formation of a substituted piperidine precursor, followed by intramolecular cyclization to construct the bicyclic core, and finally, selective mono-Boc protection.

Synthetic Pathway A Chiral Piperidine Precursor B (1R,6S)-3,7-Diazabicyclo[4.2.0]octane Core A->B  Intramolecular  Cyclization   C This compound B->C  Selective  Mono-Boc Protection  

Caption: Proposed synthetic workflow for this compound.

II. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

A. Intramolecular Cyclization Step

Question 1: I am observing a low yield for the intramolecular cyclization to form the (1R,6S)-3,7-diazabicyclo[4.2.0]octane core. What are the likely causes and how can I improve it?

Answer:

Low yields in intramolecular cyclization reactions of this nature can often be attributed to several factors:

  • Sub-optimal Reaction Concentration: Intramolecular reactions are favored at high dilution, which minimizes competing intermolecular side reactions. If the concentration is too high, you may be forming polymeric byproducts.

    • Recommendation: Try running the reaction at a lower concentration (e.g., 0.01-0.05 M).

  • Inefficient Leaving Group: The rate of the intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group on the piperidine side chain.

    • Recommendation: If you are using a chloride or bromide, consider converting it to a better leaving group, such as a tosylate (OTs), mesylate (OMs), or iodide. An in situ Finkelstein reaction (adding NaI) can be effective if a chloride or bromide is the precursor.

  • Steric Hindrance: The transition state for the cyclization might be sterically hindered.

    • Recommendation: Increasing the reaction temperature may provide the necessary activation energy to overcome this barrier. However, be mindful that higher temperatures can also lead to decomposition or side reactions. A moderate increase in temperature (e.g., from room temperature to 40-60 °C) is a good starting point.

  • Incorrect Base: The choice of base is critical. It should be strong enough to deprotonate the nucleophilic nitrogen but not so hindered that it cannot access the proton, and it should not be nucleophilic itself to avoid competing reactions.

    • Recommendation: If using a weaker base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Question 2: The cyclization reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

The formation of multiple diastereomers suggests that either the starting piperidine precursor is not diastereomerically pure or the cyclization conditions are causing epimerization.

  • Purity of Starting Material:

    • Recommendation: Carefully purify the chiral piperidine precursor before the cyclization step. Techniques like flash column chromatography or recrystallization may be necessary. Confirm the diastereomeric purity using NMR or chiral HPLC.

  • Reaction Conditions:

    • Recommendation: Harsh reaction conditions (high temperatures or very strong bases) can sometimes lead to epimerization at stereocenters alpha to a carbonyl group, if one is present in your precursor. Try to run the reaction under the mildest conditions possible that still afford a reasonable reaction rate. This may involve using a less aggressive base or lowering the reaction temperature.

B. Selective Mono-Boc Protection Step

Question 3: I am getting a significant amount of the di-Boc protected product and unreacted starting material. How can I achieve selective mono-Boc protection?

Answer:

This is a common challenge when protecting symmetrical or near-symmetrical diamines.[3] The key is to differentiate the two nitrogen atoms electronically.

  • Stoichiometry and Addition Rate:

    • Recommendation: Use slightly less than one equivalent of Boc-anhydride (e.g., 0.9-0.95 equivalents). Add the Boc-anhydride solution slowly to the solution of the diamine at a low temperature (e.g., 0 °C) to minimize over-reaction.[3]

  • Protonation Strategy: You can protonate one of the amino groups to render it less nucleophilic.

    • Recommendation: A method involving the monoprotonation of the diamine with one equivalent of HCl followed by treatment with Boc-anhydride can be effective.[4] Alternatively, using trimethylsilyl chloride (Me3SiCl) as an in-situ source of HCl has also been reported to promote mono-protection.[4]

  • Solvent Effects: The choice of solvent can influence the selectivity.

    • Recommendation: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Some protocols report good selectivity in solvent-free conditions or in aqueous mixtures.[5][6]

Question 4: I am having difficulty purifying the mono-Boc protected product from the di-Boc byproduct and the starting diamine.

Answer:

Separation can be challenging due to the similar polarities of the desired product and the byproducts.

  • Column Chromatography:

    • Recommendation: Use a shallow gradient of a polar solvent (e.g., methanol or ethanol) in a non-polar solvent (e.g., DCM or ethyl acetate). The di-Boc product will be the least polar, followed by the mono-Boc product, and the unreacted diamine will be the most polar. Using a silica gel column is standard.

  • Acid-Base Extraction: This can be a very effective method.

    • Recommendation: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a dilute acidic solution (e.g., 1 M HCl). The unreacted diamine and the mono-Boc product (which is still basic) will be extracted into the aqueous layer, while the di-Boc product (which is much less basic) will remain in the organic layer. Then, basify the aqueous layer with NaOH and extract with an organic solvent to recover the mono-Boc product and the unreacted diamine, which can then be more easily separated by chromatography.[7]

Troubleshooting_Workflow cluster_cyclization Cyclization Issues cluster_boc Boc Protection Issues A Low Yield B Check Concentration (High Dilution) A->B C Improve Leaving Group (e.g., OTs, OMs) A->C D Optimize Base (e.g., DIPEA, DBU) A->D E Diastereomer Mixture F Verify Precursor Purity (NMR, Chiral HPLC) E->F G Use Milder Conditions (Lower Temp.) E->G H Di-Boc Formation I Control Stoichiometry (<1 eq. Boc2O) H->I J Slow Addition at 0 °C H->J K Use Protonation Strategy (e.g., 1 eq. HCl) H->K L Purification Difficulty M Shallow Gradient Chromatography L->M N Acid-Base Extraction L->N

Caption: A troubleshooting workflow for common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

The tert-butyloxycarbonyl (Boc) group is an essential tool in organic synthesis for the temporary protection of amine functionalities.[8] In the context of (1R,6S)-3,7-diazabicyclo[4.2.0]octane, one of the nitrogen atoms is protected as a carbamate. This deactivates its nucleophilicity and basicity, allowing for selective functionalization of the other, unprotected nitrogen atom in subsequent synthetic steps. The Boc group is stable to many reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[8]

Q2: How can I confirm the stereochemistry of the final product?

Confirming the (1R,6S) stereochemistry is crucial. A combination of analytical techniques should be used:

  • NMR Spectroscopy: Advanced NMR techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the protons on the bicyclic ring system by observing through-space correlations.

  • Chiral HPLC: This is an excellent method to determine the enantiomeric excess (ee) of your final product by separating the enantiomers on a chiral stationary phase.

  • X-ray Crystallography: If you can obtain a suitable crystal of your final product or a derivative, single-crystal X-ray diffraction will provide unambiguous proof of both the relative and absolute stereochemistry.

Q3: Are there any specific safety precautions I should take during this synthesis?

Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:

  • Boc-anhydride ((Boc)₂O): It is a moisture-sensitive solid and an irritant. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).

  • Bases: Strong bases like DBU can be corrosive. Handle with care.

  • Solvents: Use flammable solvents like THF and DCM in a well-ventilated fume hood, away from ignition sources.

  • Deprotection: Deprotection with strong acids like TFA should be performed in a fume hood as TFA is highly corrosive and volatile. The deprotection process releases isobutylene and carbon dioxide gas, so the reaction should not be performed in a sealed vessel.[9]

IV. Experimental Protocols

The following are representative protocols for the key steps of the proposed synthesis. These should be considered as starting points and may require optimization for your specific system.

Protocol 1: Representative Intramolecular Cyclization
  • Dissolve the chiral piperidine precursor (1.0 eq) in a suitable dry solvent (e.g., acetonitrile or DMF) to a concentration of 0.01 M.

  • Add a non-nucleophilic base such as DIPEA (2.0 eq).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the (1R,6S)-3,7-diazabicyclo[4.2.0]octane core.

Protocol 2: Selective Mono-Boc Protection
  • Dissolve the (1R,6S)-3,7-diazabicyclo[4.2.0]octane (1.0 eq) in dry DCM (to a concentration of ~0.1 M) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (0.95 eq) in a small amount of dry DCM.

  • Add the (Boc)₂O solution dropwise to the stirred diamine solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to isolate this compound.

ParameterRecommended ConditionRationale
Cyclization Concentration 0.01 - 0.05 MFavors intramolecular over intermolecular reactions.
Cyclization Base DIPEA or DBUStrong, non-nucleophilic bases to promote cyclization.
Boc Protection Temp. 0 °C to Room Temp.Controls reactivity and minimizes side reactions.
(Boc)₂O Stoichiometry 0.9 - 0.95 equivalentsReduces the formation of the di-protected byproduct.[3]

V. References

  • Mykhailiuk, P. K., et al. (2020). Bicyclic Piperidines via [2 + 2] Photocycloaddition. The Journal of Organic Chemistry, 86(3), 2200-2209. Available at: [Link]

  • Clayden, J., et al. (2012). Fused bicyclic piperidines and dihydropyridines by dearomatising cyclisation of the enolates of nicotinyl-substituted esters and ketones. Beilstein Journal of Organic Chemistry, 8, 1860-1868. Available at: [Link]

  • Smith, A. B., et al. (2014). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Organic Letters, 16(1), 228-231. Available at: [Link]

  • Ha, H.-J., et al. (2006). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 36(1), 15-19. Available at: [Link]

  • Branch, C. L., & Pearson, M. J. (1986). Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 9. Preparation of the 7-oxo-1,3-diazabicyclo[3.2.0]- heptane-2-carboxylate and 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systems. Journal of the Chemical Society, Perkin Transactions 1, 1077-1086. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free N-tert-Butoxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

Sources

Common side reactions in the synthesis of diazabicyclo[4.2.0]octane cores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazabicyclo[4.2.0]octane cores. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. The content is structured in a question-and-answer format to directly address specific issues you may face in your experiments.

Troubleshooting Guide: Common Side Reactions and Synthetic Challenges

The synthesis of the strained bicyclic system of diazabicyclo[4.2.0]octanes presents unique challenges.[1] This guide provides insights into overcoming these hurdles, focusing on the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Issues with Diastereoselectivity in [2+2] Cycloadditions

Question: My [2+2] cycloaddition to form the diazabicyclo[4.2.0]octane core is resulting in a low diastereomeric ratio (dr) or the formation of the undesired diastereomer. How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity is a critical challenge in the synthesis of substituted diazabicyclo[4.2.0]octanes.[1] The stereochemical outcome of a [2+2] cycloaddition, particularly the Staudinger reaction (ketene-imine cycloaddition) to form the β-lactam ring, is highly dependent on the reaction conditions and the nature of the substituents on both the imine and the ketene.

Underlying Causes and Mechanistic Insights:

The stereochemistry of the Staudinger cycloaddition is determined during the cyclization of the zwitterionic intermediate. The relative orientation of the substituents on the imine and the ketene in the transition state dictates the final stereochemistry of the product. For instance, in the reaction of a ketene with an imine, the formation of cis or trans β-lactams can be influenced by the solvent, temperature, and the method of ketene generation.

Troubleshooting Strategies and Protocols:

  • Solvent Polarity: The polarity of the solvent can influence the lifetime and conformation of the zwitterionic intermediate. Non-polar solvents often favor the formation of cis-β-lactams, while polar solvents can lead to the formation of trans-β-lactams. It is recommended to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile).

  • Temperature Control: Lowering the reaction temperature can enhance the kinetic control of the cycloaddition, often leading to higher diastereoselectivity. Running the reaction at temperatures ranging from -78 °C to 0 °C is a common strategy.

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on either the imine or the ketene precursor can effectively control the facial selectivity of the cycloaddition. Alternatively, employing a chiral catalyst can provide an asymmetric environment to guide the stereochemical outcome.[1]

  • Method of Ketene Generation: For Staudinger reactions, the method of ketene generation is crucial. In situ generation of ketenes from acyl chlorides and a tertiary amine is common. The choice of the amine base can impact the stereoselectivity. For challenging substrates, using pre-formed ketenes or alternative ketene precursors might offer better control.

Experimental Protocol: Optimization of Diastereoselectivity in a Staudinger Reaction

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the imine in the chosen anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the tertiary amine (e.g., triethylamine) to the imine solution. Subsequently, add a solution of the acyl chloride in the same solvent dropwise over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product using proton nuclear magnetic resonance (¹H NMR) spectroscopy or chiral high-performance liquid chromatography (HPLC).

ParameterCondition ACondition BCondition C
Solvent DichloromethaneTolueneAcetonitrile
Temperature 0 °C-78 °CRoom Temp
Base TriethylamineDiisopropylethylamineProton-Sponge
Observed dr (Example) 2:1(Example) >10:1(Example) 1:1

Diagram: Controlling Stereoselectivity in the Staudinger Reaction

G cluster_0 Reaction Pathway cluster_1 Stereochemical Outcomes cluster_2 Influencing Factors Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion + Ketene Ketene Ketene Cis cis-β-Lactam Zwitterion->Cis Kinetic Control (Low Temp, Non-polar Solvent) Trans trans-β-Lactam Zwitterion->Trans Thermodynamic Control (High Temp, Polar Solvent) Factors Solvent Temperature Substituents Catalyst Factors->Zwitterion

Caption: Factors influencing the stereochemical outcome of the Staudinger cycloaddition.

Competing Side Reactions: Dimerization and Polymerization

Question: During my attempt to synthesize the diazabicyclo[4.2.0]octane core via an intramolecular reaction, I am observing significant amounts of oligomeric or polymeric byproducts and very low yields of the desired product. What is causing this and how can I promote the desired intramolecular cyclization?

Answer: The formation of dimeric and polymeric side products is a common issue in intramolecular reactions, especially when forming strained ring systems. This is due to competing intermolecular reactions occurring at a faster rate than the desired intramolecular cyclization.

Underlying Causes and Mechanistic Insights:

The success of an intramolecular reaction is governed by the principle of effective molarity (or effective concentration). For the intramolecular reaction to be favored, the reactive ends of the molecule must be in close proximity to each other. If the concentration of the substrate is too high, the reactive ends of two different molecules are more likely to encounter each other, leading to intermolecular reactions.

Troubleshooting Strategies and Protocols:

  • High Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction under high dilution conditions. This is typically achieved by the slow addition of the substrate solution to a large volume of solvent. This ensures that the concentration of the substrate in the reaction vessel remains very low at all times.

  • Syringe Pump Addition: A syringe pump is an excellent tool for achieving a slow and constant addition rate of the substrate.

  • Solvent Choice: The choice of solvent can influence the conformation of the linear precursor. A solvent that promotes a folded conformation, bringing the reactive ends closer, can favor intramolecular cyclization.

  • Temperature: While the effect of temperature can be complex, in some cases, higher temperatures can provide the necessary activation energy for the cyclization to occur more efficiently. However, this needs to be balanced with the potential for degradation at higher temperatures.

Diagram: Intramolecular vs. Intermolecular Reactions

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Products High_Conc High Concentration Inter Intermolecular Reaction High_Conc->Inter Low_Conc Low Concentration (High Dilution) Intra Intramolecular Cyclization Low_Conc->Intra Desired Diazabicyclo[4.2.0]octane (Monomer) Intra->Desired Side Dimer/Polymer Inter->Side

Caption: The effect of concentration on the outcome of cyclization reactions.

Protecting Group Strategies and Undesired Side Reactions

Question: I am encountering issues with my protecting groups during the synthesis of the diazabicyclo[4.2.0]octane core. Either the protecting group is being cleaved under the reaction conditions, or it is leading to unexpected side reactions. What are the best practices for choosing and using protecting groups in this context?

Answer: Protecting group strategy is a cornerstone of complex organic synthesis, and this is particularly true for the synthesis of diazabicyclo[4.2.0]octane derivatives.[2][3][4][5][6] The choice of protecting groups for the nitrogen atoms is critical to prevent unwanted side reactions and to ensure compatibility with the synthetic route.

Common Issues and Solutions:

  • Protecting Group Lability:

    • Problem: The protecting group is cleaved during a reaction step, exposing a reactive amine that can then participate in undesired reactions.

    • Solution: Choose a protecting group that is stable to the specific reaction conditions. For example, if your synthesis involves acidic conditions, a Boc (tert-butyloxycarbonyl) group may be unsuitable, and a Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl) group might be a better choice. Conversely, for reactions involving hydrogenation, a Cbz group would be cleaved. A thorough understanding of the stability of different protecting groups is essential.[3]

  • Steric Hindrance:

    • Problem: A bulky protecting group can sterically hinder the desired reaction at a nearby site.

    • Solution: If you suspect steric hindrance is an issue, consider switching to a smaller protecting group. For example, a methyl or benzyl group is less sterically demanding than a trityl group.

  • Protecting Group-Induced Side Reactions:

    • Problem: The protecting group itself participates in an unwanted reaction. For example, an N-oxide can be formed on an unprotected nitrogen atom under oxidative conditions.

    • Solution: Ensure that the protecting group is inert to the reagents being used. In cases where the nitrogen atom's basicity or nucleophilicity is problematic, using an electron-withdrawing protecting group (e.g., tosyl, nosyl) can be beneficial.

Table: Common Nitrogen Protecting Groups and Their Compatibility

Protecting GroupAbbreviationStable toLabile to
tert-Butyloxycarbonyl BocCatalytic hydrogenation, mild baseStrong acids (e.g., TFA)
Carboxybenzyl Cbz, ZMild acid and baseCatalytic hydrogenation
Fluorenylmethyloxycarbonyl FmocAcid, catalytic hydrogenationBase (e.g., piperidine)
Benzyl BnAcid, baseCatalytic hydrogenation
Tosyl TsStrong acids, oxidizing agentsReducing agents (e.g., Na/NH₃)

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the diazabicyclo[4.2.0]octane core?

A1: The primary methods include:

  • [2+2] Cycloadditions: This is a very common approach, particularly the Staudinger cycloaddition of a ketene and an imine to form the β-lactam ring, which is one of the rings in the bicyclic system.[7] Photochemical [2+2] cycloadditions are also employed.[1][8]

  • Intramolecular Cyclizations: These can involve various ring-closing reactions, such as nucleophilic substitution or ring-closing metathesis (RCM), to form the second ring onto a pre-existing monocyclic precursor.[9]

  • Diels-Alder Reactions: Intermolecular or intramolecular Diels-Alder reactions can be used to construct the bicyclic framework, often with good stereocontrol.[10][11][12]

Q2: My reaction is not going to completion. What are some general troubleshooting steps I can take?

A2: If your reaction is sluggish or incomplete, consider the following:

  • Reagent Quality: Ensure that your reagents and solvents are pure and anhydrous, as many of the reactions in this type of synthesis are sensitive to moisture and impurities.

  • Reaction Temperature: Some reactions require elevated temperatures to overcome the activation energy barrier. Consider carefully increasing the reaction temperature.

  • Catalyst Activity: If you are using a catalyst, ensure that it is active and has not been deactivated by impurities in your starting materials or solvents.

  • Reaction Time: It is possible that the reaction simply requires a longer time to reach completion. Monitor the reaction over an extended period.

Q3: How can I confirm the structure and stereochemistry of my diazabicyclo[4.2.0]octane product?

A3: A combination of spectroscopic techniques is essential for structural elucidation:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of the atoms. Nuclear Overhauser effect (NOE) experiments (e.g., NOESY) are invaluable for determining the relative stereochemistry of the substituents on the bicyclic core.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your product.

  • X-ray Crystallography: If you can obtain a suitable crystal of your compound, single-crystal X-ray diffraction provides unambiguous proof of the structure and stereochemistry.

  • Infrared (IR) Spectroscopy: The characteristic stretching frequency of the β-lactam carbonyl group (typically around 1740-1780 cm⁻¹) can be a useful diagnostic tool.

References

  • 7-Azabicyclo[4.2.0]octane | Bicyclic Building Block - Benchchem. (URL: )
  • 2,5-Diazabicyclo[4.2.0]octane | Research Chemical - Benchchem. (URL: )
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL: )
  • Further Investigation of the Intermolecular Diels-Alder Cycloaddition for the Synthesis of Bicyclo[2.2.2]diazaoctane Alkaloids - PMC - NIH. (URL: )
  • (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane - Smolecule. (URL: )
  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. (URL: )
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC - NIH. (URL: )
  • Further Investigation of the Intermolecular Diels-Alder Cycloaddition for the Synthesis of Bicyclo[2.2.2]diazaoctane Alkaloids - PubMed. (URL: )
  • Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC - NIH. (URL: )
  • Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. (URL: )
  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. (URL: )
  • Synthesis of 2,5-Diazabicyclo[2.2.
  • Intermolecular Diels-Alder Cycloaddition for the Construction of Bicyclo[2.2.2]diazaoctane Structures: Formal Synthesis of Brevianamide B and Premalbrancheamide - PubMed. (URL: )
  • 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity - Sci-Hub. (URL: )
  • Synthesis of 1,4-diazabicyclo[4.2.0]octan-8-ones 224.
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing n

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Technical Support Center: Purification Challenges of Boc-Protected Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Boc-protected diamines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these crucial building blocks. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust, field-tested solutions to common and complex purification issues.

Troubleshooting Guide

This section addresses specific, frequently encountered problems during the purification of Boc-protected diamines. Each issue is broken down into its probable causes, followed by a detailed, step-by-step resolution protocol.

Issue 1: Co-elution of Mono- and Di-Protected Diamines in Column Chromatography

Question: I've performed a mono-Boc protection of a symmetrical diamine, but I'm struggling to separate the mono-Boc product from the di-Boc byproduct and the unreacted starting material using silica gel chromatography. They either co-elute or the separation is very poor. What's happening and how can I fix it?

Answer:

This is a classic challenge in the purification of Boc-protected diamines. The polarity difference between the mono- and di-protected species can sometimes be insufficient for effective separation on standard silica gel, especially with short-chain diamines.

Causality Explained:

  • Polarity Similarity: The mono-Boc diamine possesses both a polar free amine and a non-polar Boc group, giving it intermediate polarity. The di-Boc product is significantly less polar, while the starting diamine is highly polar. In certain solvent systems, the Rf values of the mono- and di-protected compounds can be very close.

  • "Tailing" of the Free Amine: The basic nature of the free amine on your mono-protected product can lead to strong interactions with the acidic silanol groups on the silica surface. This causes the spot to "tail" or streak on a TLC plate and results in a broad peak during column chromatography, which then overlaps with the faster-eluting di-Boc product.

Step-by-Step Resolution Protocol: Basified Silica Gel Chromatography

To counteract the acidic nature of silica, we will basify the stationary phase. This deprotonates the silanol groups, preventing the unwanted interaction with the basic amine of your product.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard chromatography apparatus

Protocol:

  • Prepare the Basified Silica:

    • Create a slurry of your silica gel in your chosen starting eluent (e.g., 98:2 DCM:MeOH).

    • Add 1-2% (v/v) of triethylamine or ammonium hydroxide to the slurry. For example, for every 100 mL of eluent, add 1-2 mL of TEA.

    • Gently stir the slurry for 15-20 minutes to ensure even distribution of the base.

  • Pack the Column:

    • Pack your chromatography column with the basified silica slurry as you normally would.

  • Prepare the Eluent:

    • Prepare your mobile phase with the same percentage of base added. For instance, if you used 2% TEA in your slurry, ensure your entire gradient system contains 2% TEA.

  • Load and Elute:

    • Dissolve your crude product in a minimal amount of the initial mobile phase.

    • Load the solution onto the column.

    • Begin elution with your starting solvent system (e.g., 98:2 DCM:MeOH + 2% TEA) and gradually increase the polarity by increasing the percentage of methanol.

  • Monitor Fractions:

    • Monitor the elution by TLC, using a TLC system that also incorporates the base in the mobile phase.

Expected Outcome: The addition of a base will result in sharper peaks and significantly improved separation between the starting material, mono-Boc, and di-Boc products.

Issue 2: On-Column Deprotection During Silica Gel Chromatography

Question: My TLC analysis shows a clean mono-Boc protected product. However, after running a silica gel column, my fractions contain a significant amount of the unprotected diamine. Why is my Boc group being cleaved on the column?

Answer:

The Boc (tert-butoxycarbonyl) protecting group is notoriously sensitive to acid.[1][2] Standard silica gel is inherently acidic (pKa ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. This acidic environment can be sufficient to catalyze the removal of the Boc group, especially with prolonged exposure during a slow column run.[3]

Mechanism of Acid-Catalyzed Deprotection:

The deprotection mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.[1][4]

dot

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Troubleshooting Strategies:

  • Basified Silica Gel (as described in Issue 1): This is the most common and effective solution. Neutralizing the acidic silanol groups prevents the initial protonation step required for deprotection.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Aluminum oxide is a good alternative to silica gel. Basic or neutral alumina can be used depending on the specific properties of your compound.[5]

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a mobile phase like acetonitrile/water or methanol/water can be an excellent, non-acidic purification method. Be cautious with acidic additives like TFA, as they can cause deprotection, especially upon concentration of the fractions.[6] Using a buffer system (e.g., ammonium acetate) is a safer alternative.

Issue 3: Product is an Oil and Difficult to Handle, or Fails to Crystallize

Question: I've successfully purified my mono-Boc-diamine by chromatography, but it's a thick, persistent oil. This makes it difficult to handle and assess purity. I've tried standard crystallization techniques without success. What can I do?

Answer:

Many mono-Boc protected diamines, particularly those with shorter alkyl chains or asymmetrical structures, are oils at room temperature. Their purification can be challenging, but there are several effective strategies.

Solutions for Oily Products:

  • Salt Formation: Convert the free amine of your mono-Boc product into a stable, crystalline salt. This is often the most reliable method to obtain a solid, easy-to-handle product.

    • Protocol for HCl Salt Formation:

      • Dissolve your purified oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

      • Slowly add a solution of HCl in a non-protic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.

      • A precipitate (the hydrochloride salt) should form immediately.

      • Continue adding the HCl solution until no further precipitation is observed.

      • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Co-distillation (Azeotroping): If your oil is contaminated with residual solvents, co-distilling with a solvent like toluene under reduced pressure can help remove them and potentially yield a solid.

  • Advanced Crystallization Techniques:

    • Pulping/Slurrying: If the oil solidifies upon standing but is amorphous, adding a weak polar solvent (like hexane or a mixture of hexane/ethyl acetate) and stirring the resulting slurry for several hours can induce crystallization.[7]

    • Seed Crystals: If you have even a tiny amount of solid material, use it to seed a supersaturated solution of your oil.[7]

TechniquePurposeCommon Solvents
Salt Formation Convert oil to a crystalline solidDiethyl ether, Dioxane, Ethyl Acetate
Pulping Induce crystallization of an amorphous solidHexane, Heptane, Diethyl Ether
Seed Crystallization Initiate crystallization from a supersaturated solutionVaries based on compound solubility

Frequently Asked Questions (FAQs)

Q1: Can I use an acid-base extraction to purify my mono-Boc-diamine?

A1: Yes, an acid-base extraction is an excellent and often overlooked method for purifying mono-Boc-diamines, especially on a larger scale where chromatography is less practical. The strategy relies on the ability to selectively protonate the free amine, making the mono-Boc product water-soluble, while the non-basic di-Boc product and other neutral impurities remain in the organic layer.[8][9]

dot

Caption: Workflow for acid-base extraction of mono-Boc diamines.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl).[10] The mono-protected diamine (and any unreacted starting material) will be protonated and move into the aqueous layer. The di-protected, non-basic byproduct will remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer containing the di-Boc impurity.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2N NaOH) until the pH is strongly basic (pH > 12).[11] This deprotonates the ammonium salt, regenerating the free amine of your mono-Boc product.

  • Final Extraction: Extract the basified aqueous layer multiple times with fresh DCM. The now-neutral mono-Boc product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified mono-Boc-diamine.

Q2: What are the best analytical techniques to assess the purity of my Boc-protected diamine?

A2: A combination of techniques is always recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative screening of reaction progress and fraction analysis.[12]

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution, quantitative data essential for final purity confirmation.[12] Both normal-phase and reversed-phase HPLC can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can reveal the presence of impurities. The integration of the Boc group's tert-butyl protons (a singlet at ~1.45 ppm) relative to other protons in the molecule is a key indicator of successful protection.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Techniques like HPLC-MS are powerful for identifying impurities.[11][13]

Q3: My starting diamine has poor solubility in common organic solvents for the Boc protection reaction. How can I overcome this?

A3: Poor solubility is a common issue, especially with zwitterionic compounds or diamine salts.[14]

  • Use a Co-solvent System: A mixture of solvents, such as water/THF or water/dioxane, can often dissolve the starting material while still being compatible with Boc anhydride.[15]

  • Aqueous Basic Conditions: Dissolving the diamine in an aqueous solution with a base like sodium hydroxide or triethylamine can increase its solubility and facilitate the reaction with Boc anhydride.[14] This approach also helps to neutralize any acid formed during the reaction.

References

  • CN112661672A - Crystallization method of Boc-amino acid. (n.d.). Google Patents.
  • Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. (2018). Organic & Biomolecular Chemistry, Royal Society of Chemistry. Retrieved from [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2002). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Revista de la Sociedad Química de México. Retrieved from [Link]

  • Preparation of Mono Boc-Protected Unsymmetrical Diamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Having great trouble with a Boc-protection reaction. (2019). Reddit. Retrieved from [Link]

  • Alternative Methods for Boc Deprotection. (2023). Reddit. Retrieved from [Link]

  • mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. (2007). Organic Syntheses. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health. Retrieved from [Link]

  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved from [Link]

  • On-Column Deprotection of Oligonucleotides in Organic Solvents. (n.d.). Glen Research. Retrieved from [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2024). ACS Publications. Retrieved from [Link]

  • Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]

  • Acid base extraction. (2020). YouTube. Retrieved from [Link]

  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? (2018). ResearchGate. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. Retrieved from [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). ResearchGate. Retrieved from [Link]

  • Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum. Retrieved from [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Redalyc. Retrieved from [Link]

  • Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. (2020). Reddit. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). ResearchGate. Retrieved from [Link]

  • CN112979501A - Synthesis method of N-BOC-ethylenediamine. (n.d.). Google Patents.
  • The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. (n.d.). CORE. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the synthesis of this valuable chiral building block. Our aim is to enhance your synthetic success by explaining the causality behind experimental choices and offering field-proven insights.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in the development of novel therapeutics, presents unique challenges in achieving high yield and stereochemical purity. The construction of the strained bicyclo[4.2.0]octane ring system, coupled with the need for precise stereocontrol, requires careful optimization of reaction conditions. This guide will walk you through a plausible synthetic approach, highlighting critical steps and potential pitfalls.

A common strategy for constructing the diazabicyclo[4.2.0]octane core involves the cyclization of a suitably substituted piperidine or a related precursor. The stereochemistry is often established early in the synthetic sequence and carried through to the final product.

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic route, which will form the basis of our troubleshooting guide.

Synthetic_Workflow A Chiral Precursor (e.g., substituted piperidine) B Functional Group Interconversion A->B Step 1 C Intramolecular Cyclization B->C Step 2 D Boc Protection C->D Step 3 E Purification D->E Step 4 F Final Product: (1R,6S)-3-Boc-3,7- diazabicyclo[4.2.0]octane E->F Final Analysis

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter at each stage of the synthesis.

Part 1: Precursor Synthesis and Functionalization

Question 1: I am seeing low yields and a mixture of stereoisomers in the synthesis of my chiral piperidine precursor. What are the likely causes and solutions?

Answer: Achieving high stereoselectivity in the precursor synthesis is paramount for the entire synthetic route. Low yields and poor stereocontrol often stem from the following:

  • Suboptimal Chiral Catalyst or Auxiliary: The choice of chiral catalyst or auxiliary is critical. Ensure you are using a well-established catalyst for the specific transformation (e.g., asymmetric hydrogenation, diastereoselective reduction). Consider screening a panel of catalysts to identify the most effective one for your substrate.

  • Reaction Conditions: Temperature, pressure, and solvent can significantly impact stereoselectivity. For instance, in catalytic hydrogenations, lower temperatures and higher pressures often favor the desired stereoisomer.

  • Racemization: Basic or acidic conditions can lead to epimerization at stereogenic centers. Carefully control the pH of your reaction and work-up procedures. If possible, use non-ionic bases or buffered systems.

ParameterRecommendationRationale
Catalyst Loading Optimize loading (e.g., 0.1-5 mol%)Insufficient catalyst leads to slow reactions and potential side reactions. Excess catalyst can be uneconomical.
Temperature Lower temperatures (-78 °C to 0 °C)Enhances selectivity by favoring the transition state leading to the desired isomer.
Solvent Aprotic solvents (e.g., THF, DCM)Can influence catalyst activity and substrate conformation.

Question 2: The functional group interconversion on my piperidine precursor is incomplete, leading to a complex mixture of products. How can I improve this step?

Answer: Incomplete functional group interconversions are often due to steric hindrance or deactivation of the starting material. Here are some troubleshooting steps:

  • Choice of Reagents: If you are performing a nucleophilic substitution, consider using a more reactive electrophile or a stronger nucleophile. For reductions, a more potent reducing agent might be necessary. However, be mindful of chemoselectivity with other functional groups.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Increasing the temperature may drive the reaction to completion, but be cautious of potential side reactions or degradation.

  • Protecting Groups: Ensure that any protecting groups used are stable under the reaction conditions and are not interfering with the desired transformation.

Part 2: Intramolecular Cyclization to Form the Bicyclic Core

Question 3: My intramolecular cyclization to form the diazabicyclo[4.2.0]octane ring is failing or giving very low yields. What factors should I investigate?

Answer: The formation of the strained four-membered ring in the bicyclo[4.2.0]octane system is often the most challenging step. Success hinges on several factors:

  • Ring Strain: The formation of a cyclobutane ring is entropically and enthalpically disfavored. To overcome this, high dilution conditions can be employed to minimize intermolecular side reactions and favor the desired intramolecular cyclization.

  • Leaving Group: A good leaving group (e.g., tosylate, mesylate, or a halide) is essential for an efficient intramolecular nucleophilic substitution. Ensure the leaving group is properly activated.

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base (e.g., NaH, KHMDS, or DBU) is often required to deprotonate the nucleophilic amine without competing in the substitution reaction. The pKa of the amine and the steric environment around the reaction center should guide your choice.

  • Alternative Cyclization Strategies: If a direct intramolecular substitution is failing, consider alternative strategies such as a [2+2] photocycloaddition or a transition-metal-catalyzed cyclization, which are known methods for forming four-membered rings.[1]

Cyclization_Factors A Successful Cyclization B High Dilution B->A C Good Leaving Group C->A D Appropriate Base D->A E Alternative Strategies E->A

Caption: Key factors influencing the success of the intramolecular cyclization step.

Part 3: Boc Protection and Final Purification

Question 4: I am observing side products during the Boc protection of the secondary amine. How can I achieve a cleaner reaction?

Answer: While Boc protection is a robust reaction, side products can arise, especially with sterically hindered or electron-deficient amines.

  • Di-Boc Protection: In some cases, over-reaction can lead to the formation of a di-Boc protected amine. Using a stoichiometric amount of Boc-anhydride ((Boc)₂O) can minimize this.

  • Urea Formation: If the reaction is run at high temperatures or for extended periods, isocyanate formation from the decomposition of the Boc-protected amine can lead to urea byproducts. Conduct the reaction at or below room temperature.

  • Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity. Common conditions include using triethylamine or diisopropylethylamine (DIPEA) as the base in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). For substrates with low nucleophilicity, 4-dimethylaminopyridine (DMAP) can be used as a catalyst.[2]

Question 5: I am struggling to purify the final this compound product. What purification strategies do you recommend?

Answer: The purification of Boc-protected amines can sometimes be challenging due to their moderate polarity and potential for streaking on silica gel.

  • Column Chromatography: This is the most common method for purification.

    • Solvent System: A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

    • Additives: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing on the silica gel column by deactivating acidic sites.

  • Crystallization: If the product is a solid, crystallization can be an effective method for achieving high purity. Screen various solvent systems (e.g., ethyl acetate/hexanes, diethyl ether/pentane) to find suitable conditions.

  • Acid-Base Extraction: An initial work-up involving an acidic wash (e.g., dilute HCl) to remove any unreacted starting amine, followed by a basic wash (e.g., saturated NaHCO₃) can help to simplify the subsequent chromatographic purification.

Purification MethodKey Considerations
Column Chromatography Use a suitable solvent gradient and consider adding a basic modifier to the eluent.
Crystallization Screen a variety of solvent systems to induce crystallization.
Acid-Base Extraction Can be used to remove basic or acidic impurities before chromatography.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Secondary Amine
  • Dissolve the secondary amine (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Intramolecular Cyclization via Mesylation and Nucleophilic Substitution
  • To a solution of the amino alcohol precursor (1.0 eq) in DCM (0.1 M) at 0 °C, add triethylamine (2.0 eq).

  • Add methanesulfonyl chloride (1.2 eq) dropwise and stir at 0 °C for 1 hour.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to afford the crude mesylate.

  • Dissolve the crude mesylate in a polar aprotic solvent like DMF or acetonitrile (at high dilution, e.g., 0.01 M).

  • Add a strong, non-nucleophilic base such as sodium hydride (1.5 eq) or potassium carbonate (3.0 eq).

  • Heat the reaction mixture (e.g., to 80 °C) and monitor the formation of the bicyclic product by LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators.
  • RSC Publishing. (1992). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. J. Chem. Soc., Perkin Trans. 1, 2033-2038.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Diastereoselectivity in Diazabicyclo[4.2.0]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for troubleshooting diastereoselectivity in the synthesis of diazabicyclo[4.2.0]octanes. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable bicyclic structures, which are notable for their presence in potent nicotinic acetylcholine receptor (nAChR) ligands.[1][2] Achieving high diastereoselectivity is often a critical challenge in the construction of the fused β-lactam core of these molecules. This resource provides in-depth, experience-driven guidance to help you navigate and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing the diazabicyclo[4.2.0]octane core, and what is the key challenge regarding stereochemistry?

The most prevalent method for constructing the β-lactam ring within the diazabicyclo[4.2.0]octane framework is the Staudinger ketene-imine cycloaddition.[3][4][5] This formal [2+2] cycloaddition reaction involves the reaction of a ketene with an imine to form the four-membered azetidinone ring. The primary challenge lies in controlling the relative stereochemistry at the two newly formed chiral centers, which determines whether the cis or trans diastereomer is the major product. The stereochemical outcome is crucial as the biological activity of the final compounds is often dependent on the specific arrangement of substituents on the bicyclic core.[6]

Q2: What are the fundamental mechanistic steps of the Staudinger cycloaddition that influence diastereoselectivity?

The Staudinger cycloaddition is generally accepted to proceed through a two-step mechanism.[7]

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene. This step forms a zwitterionic intermediate.[4][7]

  • Electrocyclic Ring Closure: The zwitterionic intermediate then undergoes a conrotatory electrocyclization to form the β-lactam ring.[7]

The diastereoselectivity of the reaction is determined by the competition between the rate of direct ring closure of the initial zwitterionic intermediate and the rate of its isomerization to a more stable intermediate before cyclization.[4][5]

Q3: How does the geometry of the imine precursor affect the final diastereomeric ratio?

The geometry of the starting imine plays a significant role in determining the stereochemical outcome. As a general rule:

  • (E)-imines tend to favor the formation of cis-β-lactams.[5][7]

  • (Z)-imines generally lead to the formation of trans-β-lactams.[5][7]

This is because the initial nucleophilic attack establishes a specific relative orientation of the substituents in the zwitterionic intermediate, which is then reflected in the product upon ring closure. However, it's important to note that isomerization of the imine or the zwitterionic intermediate can lead to the formation of the opposite diastereomer.[7]

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of diazabicyclo[4.2.0]octanes and provides actionable solutions based on mechanistic principles.

Problem: Low Diastereomeric Ratio (dr)

A low diastereomeric ratio indicates a lack of stereocontrol in the cycloaddition step. This can be due to several factors that allow for the formation of competing transition states or intermediates.

Potential Causes & Solutions:

Potential Cause Explanation Proposed Solutions & Protocols
Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the isomerization of the zwitterionic intermediate, leading to a mixture of diastereomers.[3][8]Protocol 1: Temperature Optimization. Perform the reaction at a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to disfavor the isomerization pathway. Monitor the reaction progress and diastereomeric ratio by TLC or ¹H NMR.
Solvent Polarity The polarity of the solvent can influence the stability and lifetime of the zwitterionic intermediate. Polar solvents can stabilize the zwitterion, potentially allowing more time for isomerization to the thermodynamically more stable trans intermediate, while non-polar solvents may favor a faster, direct ring closure to the cis product.[8]Protocol 2: Solvent Screening. Screen a variety of solvents with different polarities. Start with non-polar solvents like toluene or THF, and incrementally increase polarity with solvents like dichloromethane (DCM) or acetonitrile.[8][9]
Substituent Effects The electronic nature of the substituents on both the ketene and the imine can significantly impact the rate of ring closure. Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate direct ring closure, favoring the cis-product. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization and favoring the trans-product.[4][5]Strategy: If your synthesis allows, consider modifying the electronic properties of your substrates. For example, the use of an N-tosyl imine can favor the formation of the trans-diastereomer.
Problem: Unexpected Diastereomer is the Major Product

Sometimes, the reaction yields the opposite diastereomer to what is expected based on the starting imine geometry.

Potential Causes & Solutions:

Potential Cause Explanation Proposed Solutions & Protocols
Imine Isomerization The starting imine may be isomerizing from the (E) to the (Z) configuration (or vice versa) under the reaction conditions before the cycloaddition occurs.[7]Protocol 3: In Situ Imine Formation. Instead of isolating the imine, consider forming it in situ in the presence of the ketene precursor. This minimizes the time the imine is exposed to conditions that might cause isomerization.
Intermediate Isomerization Even with a pure (E)-imine, if the ring closure is slow, the zwitterionic intermediate can isomerize to the more stable conformation that leads to the trans-product.[4][7]Strategy: Re-evaluate the electronic nature of your substituents as described in the previous section. Introducing electron-donating groups on the ketene can accelerate the ring closure and suppress isomerization.
Catalyst Influence The choice of catalyst can dramatically influence the stereochemical outcome. Some catalysts may favor a specific transition state geometry, leading to a particular diastereomer.[10][11]Protocol 4: Catalyst Screening. If using a catalytic variant of the Staudinger reaction, screen different catalysts. For example, certain phosphonium fluoride precatalysts have been shown to be highly effective in promoting the formation of trans-β-lactams.[10] Chiral N-heterocyclic carbenes have been shown to be efficient catalysts for producing cis-β-lactams.[11]
Problem: Inconsistent Stereoselectivity

Reproducibility is key in synthesis. If you are observing variable diastereomeric ratios between batches, it points to subtle, uncontrolled variables in your experimental setup.

Potential Causes & Solutions:

Potential Cause Explanation Proposed Solutions & Protocols
Reagent Purity/Age Impurities in starting materials or aged reagents can affect the reaction pathway. For example, the tertiary amine used for in situ ketene generation can degrade over time.Best Practice: Always use freshly distilled or purified reagents and solvents. Ensure anhydrous conditions are strictly maintained, as moisture can interfere with the reaction.
Rate of Addition The rate at which reagents are added can influence local concentrations and reaction temperature, thereby affecting the stereochemical outcome. The order of reagent addition can also impact stereoselectivity.[8]Protocol 5: Standardized Addition Protocol. Employ a syringe pump for the slow, controlled addition of the ketene precursor (e.g., an acyl chloride) to the solution of the imine and base. Maintain a consistent addition rate and temperature across all experiments.

Visualizing the Mechanistic Pathways

The following diagrams illustrate the key concepts discussed in this guide.

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products E-Imine (E)-Imine Zwitterion_Cis Zwitterionic Intermediate (Cis-Precursor) E-Imine->Zwitterion_Cis Nucleophilic Attack Ketene Ketene Ketene->Zwitterion_Cis Zwitterion_Trans Zwitterionic Intermediate (Trans-Precursor) Zwitterion_Cis->Zwitterion_Trans k_isomerization (Slower, Polar solvent, Higher Temp) Cis_Lactam cis-β-Lactam Zwitterion_Cis->Cis_Lactam k_closure_cis (Fast, Non-polar solvent) Trans_Lactam trans-β-Lactam Zwitterion_Trans->Trans_Lactam k_closure_trans

Caption: Mechanistic pathway of the Staudinger cycloaddition.

Troubleshooting_Diastereoselectivity cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low or Incorrect Diastereoselectivity Temp Temperature Problem->Temp Solvent Solvent Problem->Solvent Substituents Substituents Problem->Substituents Catalyst Catalyst Problem->Catalyst LowerTemp Lower Temperature Temp->LowerTemp ScreenSolvents Screen Solvents Solvent->ScreenSolvents ModifySubstituents Modify Electronics Substituents->ModifySubstituents ScreenCatalysts Screen Catalysts Catalyst->ScreenCatalysts

Caption: Troubleshooting workflow for diastereoselectivity issues.

References

  • Lee, E. C., et al. (2009). Diastereoselective Synthesis of trans-β-Lactams Using a Simple Multifunctional Catalyst. Available at: [Link]

  • Jiao, L., et al. (2006). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? ResearchGate. Available at: [Link]

  • González-Vera, J. A., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]

  • Capac, C. M., et al. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Molecules. Available at: [Link]

  • Liang, X., et al. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ARKIVOC. Available at: [Link]

  • Dull, G. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Polo, E., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Available at: [Link]

  • Sun, J., et al. (2021). Diastereoselective formation of β-lactams via a three-component reaction. New Journal of Chemistry. Available at: [Link]

  • Tyagi, V., et al. (2018). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Catalysis. Available at: [Link]

  • Al-Tememi, M. H., & Al-Lami, H. S. (2019). Synthesis of 1,4-diazabicyclo[4.2.0]octan-8-ones 224. ResearchGate. Available at: [Link]

  • Gmeiner, P., et al. (1995). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Branch, C. L., & Pearson, M. J. (1981). Novel synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane and 8-oxo-1,3-diazabicyclo[4.2.0]octane... ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (2023). Staudinger synthesis. Wikipedia. Available at: [Link]

  • Adembri, G., et al. (1992). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-Azaspiro(4.5)decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Mondal, B., & Jana, A. D. (2023). Insights into the Factors Controlling the Origin of Activation Barriers in the [2 + 2] Cycloaddition Reactions of Heavy Imine-like Molecules Featuring a Ge=Group 15 Double Bond with Heterocumulenes. Molecules. Available at: [Link]

  • Komjáti, B., et al. (2018). DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Cossío, F. P., et al. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research. Available at: [Link]

  • Branch, C. L., & Pearson, M. J. (1981). Novel synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane and 8-oxo-1,3-diazabicyclo[4.2.0]octane ring systems. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Carlier, P. R., et al. (2001). Further Investigation of the Intermolecular Diels-Alder Cycloaddition for the Synthesis of Bicyclo[2.2.2]diazaoctane Alkaloids. The Journal of Organic Chemistry. Available at: [Link]

  • Jiao, L., et al. (2012). Annuloselectivity in Cycloadditions of Ketenes with Imines: A DFT Study. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, J., & Li, S. (2022). Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kącka-Zych, A., & Krawczyk, T. (2022). On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects. Molecules. Available at: [Link]

Sources

Technical Support Guide: Purification of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane. This guide is designed for researchers, chemists, and drug development professionals who utilize this chiral building block and face challenges in achieving the requisite purity for their applications. As a key intermediate in the synthesis of novel therapeutics, including β-lactamase inhibitors, its purity is paramount.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common impurity issues. Our approach is rooted in explaining the chemical principles behind each purification strategy, empowering you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis and purification of this compound.

Q1: What are the most common types of impurities I should expect?

A: Impurities typically fall into four categories:

  • Diastereomers: The synthesis of the bicyclic core may not be perfectly stereoselective, leading to the formation of other isomers like (1S,6R), (1R,6R), or (1S,6S). These are often the most challenging impurities to remove.

  • Boc-Related Impurities: These arise from the protection step. They can include the corresponding unprotected diamine (due to incomplete reaction or accidental deprotection) or byproducts from the t-butyl cation formed during any acid-catalyzed side reactions.[3][4]

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may persist in the crude product.

  • Reagent-Related Impurities: Excess reagents like di-tert-butyl dicarbonate (Boc₂O) or bases (e.g., triethylamine) may be present after initial workup.

Q2: My final product is a thick oil that refuses to solidify. How can I induce crystallization?

A: This is a common issue with Boc-protected amines. Several techniques can be employed:

  • Solvent Removal: Ensure all residual solvents are meticulously removed under high vacuum, as they can inhibit crystallization.

  • Seeding: If you have a pure, solid sample, adding a tiny seed crystal to the oil can initiate crystallization.[5][6]

  • Pulping/Slurrying: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether). Stirring the oil vigorously in this solvent can cause it to precipitate as a solid. This process, known as pulping, is highly effective for many Boc-protected compounds.[6][7]

  • Co-crystallization: In some cases, forming a salt or co-crystal with an achiral acid can facilitate the isolation of a single diastereomer.[8][9]

Q3: Why does my compound streak badly on a standard silica gel TLC plate?

A: This is characteristic behavior for basic amines on acidic silica gel. The free amine groups interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor mobility and "streaking" or "tailing".[10][11]

  • The Cause: Even though the Boc-protected nitrogen is less basic, the unprotected secondary amine at the 7-position remains basic enough to cause this interaction.

  • The Solution: To get a clean spot on TLC (and for successful column chromatography), you need to suppress this interaction. This is typically done by adding a small amount of a competing base, like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your eluent. A common mobile phase modifier is adding 0.5-1% Et₃N to your ethyl acetate/hexane mixture.

Q4: What is the best general purification strategy for this compound?

A: A multi-step approach is often best:

  • Aqueous Workup: Start with a standard aqueous wash (e.g., with saturated NaHCO₃ solution) to remove acidic impurities and some water-soluble reagents.

  • Chromatography: Perform flash column chromatography to remove the bulk of impurities. This is often sufficient for removing starting materials and most side products.

  • Crystallization: If diastereomeric purity is critical, a final recrystallization step is highly recommended to isolate the desired (1R,6S) isomer in high purity.

Part 2: Troubleshooting Guide

This section provides a problem-solution format for specific experimental issues you may encounter.

Issue 1: Presence of Diastereomeric Impurities
  • How to Identify: The most reliable methods are chiral HPLC or by comparing the ¹H or ¹³C NMR spectrum of your sample to a reference standard of the pure compound. Diastereomers may show distinct, albeit sometimes overlapping, signals.

  • Primary Cause: The synthetic route used to create the bicyclic scaffold did not proceed with complete stereocontrol. Many synthetic approaches to diazabicyclooctanes can yield mixtures of isomers.[1][2]

  • Solution 1: Recrystallization (Recommended)

    • Causality: Diastereomers have different physical properties, including solubility. By carefully selecting a solvent system, it is often possible to find conditions where the desired (1R,6S) isomer is less soluble and crystallizes out, leaving the undesired isomers in the mother liquor.

    • Protocol: See Protocol 1: Diastereomeric Purification by Recrystallization .

  • Solution 2: Preparative Chiral Chromatography

    • Causality: This method uses a chiral stationary phase that interacts differently with each enantiomer/diastereomer, allowing for their separation.

    • When to Use: This is a powerful but expensive and less scalable option. It is typically reserved for cases where crystallization fails or when very small quantities of ultra-pure material are required.

Issue 2: Significant Tailing and Poor Separation During Silica Gel Chromatography
  • How to Identify: During column chromatography, the product elutes over a large number of fractions with poor peak shape, often co-eluting with impurities. The TLC analysis shows streaking.

  • Primary Cause: Strong acid-base interaction between the basic amine functionality of the diazabicyclooctane core and the acidic silica gel stationary phase.[10][11]

  • Solution 1: Mobile Phase Modification

    • Causality: Adding a small amount of a volatile base (e.g., triethylamine) to the eluent neutralizes the acidic sites on the silica gel. The triethylamine molecules compete for these sites, allowing your compound to travel through the column with minimal interaction, resulting in sharper peaks and better separation.[11]

    • Protocol: See Protocol 2: Flash Chromatography on Silica Gel with a Basic Modifier .

  • Solution 2: Use of Amine-Functionalized Silica

    • Causality: Amine-functionalized silica has a stationary phase that is chemically modified to be basic. This eliminates the problematic acid-base interactions from the start, providing an ideal environment for purifying basic compounds.[10]

    • When to Use: This is an excellent, albeit more expensive, alternative if mobile phase modification does not provide adequate separation or if your compound is particularly sensitive.

Issue 3: Presence of the Fully Deprotected Diamine
  • How to Identify: An impurity with a much lower Rf value (more polar) on TLC. In LC-MS analysis, a peak with a mass corresponding to the product minus 100 amu (the mass of the Boc group) will be prominent.

  • Primary Cause: The Boc group is notoriously labile to acid.[][13] Exposure to even trace amounts of acid during the reaction, workup (e.g., an inadvertent acidic wash), or even on standing in certain solvents can cause partial or complete deprotection.

  • Solution: Basic Aqueous Wash and Chromatography

    • Causality: The fully deprotected diamine is significantly more basic than the mono-Boc protected product. During a liquid-liquid extraction with a dilute acid (e.g., 1M citric acid), the deprotected diamine will be protonated and partition into the aqueous layer, while the desired Boc-protected product remains in the organic layer. However, a simpler approach is to use a basic wash (e.g., NaHCO₃) to ensure the desired product is neutral and then separate by chromatography where the polarities are very different.

    • Protocol:

      • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

      • Purify the resulting residue using the appropriate chromatography protocol (e.g., Protocol 2 ). The deprotected diamine will remain at the baseline or require a much stronger eluent (like methanol) to elute.

Part 3: Data Summary and Visualization
Table 1: Common Impurities and Identification
Impurity TypeCommon Structure ExampleIdentification MethodKey Characteristics
Diastereomer (1S,6R)-isomerChiral HPLC, ¹H NMRSimilar polarity to the product, often difficult to separate by standard chromatography.
Deprotected Amine Free 3,7-diazabicyclo[4.2.0]octaneTLC, LC-MS (M-100)Much more polar (low Rf on TLC). Highly basic.
Boc₂O Byproduct Di-tert-butyl carbonate¹H NMR (singlet ~1.5 ppm)Non-polar, elutes quickly from silica gel.
t-Butyl Adduct N-tert-butylated productLC-MS (M+56), ¹H NMRCan form if acidic deprotection occurs. Typically less polar than the starting material.[4]
Diagrams

TroubleshootingWorkflow start Crude (1R,6S)-3-Boc-3,7- diazabicyclo[4.2.0]octane analysis Analyze by TLC & LC-MS start->analysis decision1 Streaking or Tailing on TLC? analysis->decision1 decision3 Polar Impurity (Rf ~ 0)? analysis->decision3 action1 Use Basic Modifier (e.g., 1% Et3N) in Eluent or use Amine-Silica decision1->action1 Yes chrom Flash Column Chromatography (Protocol 2) decision1->chrom No decision2 Diastereomers Detected (by Chiral HPLC or NMR)? action2 Perform Recrystallization (Protocol 1) decision2->action2 Yes final_product Pure Product decision2->final_product No action3 Perform Basic Wash (e.g., NaHCO3) before column decision3->action3 Yes action1->chrom action2->final_product action3->chrom chrom->decision2 PurificationRationale cluster_0 Purification Steps crude Crude Mixture (1R,6S)-Product Diastereomers Deprotected Amine Reagents wash Aqueous Basic Wash (NaHCO3) crude->wash chrom Chromatography (Silica + 1% Et3N) wash->chrom impurities1 {Removed:|Acidic Reagents|Deprotected Amine (as salt)} wash->impurities1 Separates by Basicity cryst Recrystallization (e.g., EtOAc/Heptane) chrom->cryst impurities2 {Removed:|Reagents|Baseline Impurities} chrom->impurities2 Separates by Polarity impurities3 {Removed:|Undesired Diastereomers} cryst->impurities3 Separates by Solubility pure Pure (1R,6S) Product cryst->pure

Caption: Chemical rationale for multi-step purification.

Part 4: Detailed Experimental Protocols
Protocol 1: Diastereomeric Purification by Recrystallization
  • Principle: This protocol leverages the subtle differences in solubility between diastereomers to selectively crystallize the desired (1R,6S) isomer from a carefully chosen solvent system.

  • Solvent Screening: In separate small vials, dissolve ~20 mg of the impure material in a minimum amount of a moderately polar solvent (e.g., ethyl acetate, acetone, isopropanol). Slowly add a non-polar anti-solvent (e.g., hexanes, heptane) dropwise until turbidity persists. Observe which system produces crystalline solids upon standing or cooling. A common and effective system is ethyl acetate/heptane.

  • Dissolution: Place the impure material (e.g., 1.0 g) in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) portion-wise while gently warming (to ~40-50 °C) and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Anti-Solvent Addition: While the solution is still warm, slowly add the anti-solvent (e.g., heptane) dropwise with continuous stirring until the solution becomes faintly cloudy.

  • Crystallization: Remove the flask from the heat source. If necessary, add one or two drops of the primary solvent to redissolve the cloudiness. Cover the flask and allow it to cool slowly to room temperature, then transfer it to a refrigerator (4 °C) or freezer (-20 °C) for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under high vacuum to a constant weight.

  • Validation: Check the purity of the crystals and the mother liquor by chiral HPLC or NMR to confirm the enrichment of the desired diastereomer.

Protocol 2: Flash Chromatography on Silica Gel with a Basic Modifier
  • Principle: This protocol uses standard silica gel but incorporates a basic additive into the mobile phase to prevent peak tailing of the amine product, enabling efficient separation based on polarity. [10][11]1. Column Packing: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude sample. Wet the column with the initial, least polar eluent.

  • Eluent Preparation: Prepare your mobile phase. A typical starting point is a mixture of hexane and ethyl acetate. To this mixture, add 0.5% to 1% by volume of triethylamine (Et₃N). For example, for 1 L of 80:20 hexane:ethyl acetate, add 10 mL of Et₃N.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often gives better resolution.

  • Elution: Start the chromatography with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate + 1% Et₃N) and gradually increase the polarity (gradient elution) until your product elutes.

  • Fraction Collection: Collect fractions and monitor them by TLC (using the same modified eluent system).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.

References
  • Chemical Communications (RSC Publishing). (n.d.). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2025). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam | Request PDF. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • European Journal of Chemistry. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Chromatography Forum. (2009). Amine column degradation. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]

  • ACS Publications. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. [Link]

  • Digital Commons @ IWU. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. [Link]

  • ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. [Link]

  • Google Patents. (n.d.).
  • Patsnap. (n.d.). Crystallization method of Boc-amino acid - Eureka. [Link]

  • PubMed. (2022). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. [Link]

  • Semantic Scholar. (2025). Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. [Link]

  • ACS Publications. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. [Link]

  • University of Toronto. (n.d.). Synthesis of Fused Nitrogen Containing Heterocycles via Cascade Reactions. [Link]

  • ProQuest. (n.d.). Stereoselective Synthesis of Diazaheterocycles by Decarboxylative Asymmetric Allylic Alkylation. [Link]

  • Google Patents. (n.d.). US9309245B2 - Beta-lactamase inhibitor compounds.

Sources

Preventing racemization during the synthesis of chiral diazabicycles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Maintaining Stereochemical Integrity

Welcome to the technical support center for the stereoselective synthesis of chiral diazabicycles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chiral scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you prevent racemization and ensure the stereochemical purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral diazabicycles?

Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a critical challenge in the synthesis of chiral diazabicycles. The loss of stereochemical integrity typically occurs through the formation of planar, achiral intermediates.[1] The primary mechanisms include:

  • Enolate/Enamine Formation: The most common pathway involves the deprotonation of a stereogenic center, particularly a carbon alpha to a carbonyl group or an imine. This abstraction of a proton by a base leads to the formation of a planar enolate or enamine intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a racemic mixture.[2][3]

  • Oxazolone/Azlactone Formation: In syntheses involving the coupling of amino acid-like fragments, the activation of a carboxyl group can lead to the formation of a planar oxazolone intermediate. The proton at the alpha-carbon of this intermediate is highly acidic and susceptible to abstraction by a base, leading to rapid racemization.[4][5]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for racemization, accelerating the process.

  • Harsh pH Conditions: Both strongly acidic and basic conditions can catalyze racemization. Strong bases directly promote proton abstraction, while acidic conditions can facilitate tautomerization and the formation of achiral intermediates.[1]

Q2: How do I select an appropriate chiral auxiliary for my diazabicycle synthesis?

A chiral auxiliary is a temporary chiral group that is attached to a substrate to control the stereochemistry of subsequent reactions.[6][7] The ideal chiral auxiliary should:

  • Be readily available in high enantiomeric purity.

  • Direct the reaction with high diastereoselectivity.

  • Be easily removable under mild conditions without causing racemization of the desired product.[8]

  • Be recoverable for reuse.

Commonly used chiral auxiliaries in asymmetric synthesis include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine derivatives.[6][7][9] The choice of auxiliary will depend on the specific reaction, the nature of the substrate, and the desired stereochemical outcome. For instance, oxazolidinone auxiliaries are well-known for directing stereoselective alkylation and aldol reactions.[6]

Troubleshooting Guides

Problem 1: My final diazabicycle product shows low enantiomeric excess (ee).

A low enantiomeric excess indicates that racemization has occurred at some point during your synthetic sequence. Follow these steps to diagnose and resolve the issue:

Step 1: Analyze Each Step of the Synthesis

Pinpoint the specific step where the loss of stereochemical integrity is occurring. This can be done by analyzing the enantiomeric purity of intermediates at each stage of your synthesis using chiral HPLC or SFC.

Step 2: Evaluate the Critical Reaction Conditions

Once the problematic step is identified, scrutinize the reaction conditions:

Potential Cause Recommended Action
Inappropriate Base If the step involves a base, consider its strength and steric hindrance. Strong, non-hindered bases like triethylamine (TEA) are more likely to cause racemization than weaker, sterically hindered bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA).[10]
High Reaction Temperature Perform the reaction at a lower temperature. Many stereoselective reactions are run at 0 °C, -20 °C, or even -78 °C to minimize racemization.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as it reaches completion to avoid prolonged exposure to conditions that may promote racemization.[1]
Solvent Effects The polarity of the solvent can influence the rate of racemization.[1] Experiment with different solvents to find one that minimizes the formation of achiral intermediates.

Step 3: Re-evaluate Your Chiral Strategy

If optimizing the reaction conditions is insufficient, you may need to reconsider your overall synthetic strategy:

  • Chiral Auxiliary: The chosen chiral auxiliary may not be providing enough steric hindrance to effectively control the stereochemistry.[2] Consider switching to a different auxiliary.

  • Enantioselective Catalysis: As an alternative to chiral auxiliaries, consider using a chiral catalyst to induce enantioselectivity.[11] This approach can be more atom-economical.

Problem 2: I am observing epimerization during the removal of a protecting group or chiral auxiliary.

The final deprotection or auxiliary removal steps are often a source of racemization, as they can involve harsh conditions.

Step 1: Assess the Cleavage Conditions

  • Harsh Hydrolysis: Strong acidic or basic hydrolysis conditions can lead to epimerization.[2] Explore milder enzymatic or hydrogenolysis-based deprotection methods if applicable.

  • Chelation Control: For the removal of some chiral auxiliaries, the use of Lewis acids can influence the stereochemical outcome. The choice of Lewis acid and solvent can be critical.

Step 2: Modify the Substrate

If the product is inherently prone to racemization upon deprotection, consider modifying the synthetic route to deprotect at an earlier stage where the stereocenter is less susceptible to epimerization.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Chiral Auxiliary

This protocol describes a general procedure for the asymmetric α-alkylation of a carboxylic acid derivative, a common step in the synthesis of chiral building blocks for diazabicycles.

  • Amide Formation: Couple the carboxylic acid with (S,S)-pseudoephedrine using a suitable coupling agent (e.g., DCC, HATU) to form the chiral amide.

  • Deprotonation: Dissolve the chiral amide in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Slowly add a solution of a strong base like lithium diisopropylamide (LDA) (1.1 equivalents) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the desired electrophile (e.g., an alkyl halide) and allow the reaction to proceed at -78 °C until completion (monitored by TLC or LC-MS).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Auxiliary Removal: Hydrolyze the amide bond by treating the alkylated product with aqueous acid (e.g., 6M HCl) at reflux to yield the chiral carboxylic acid and recover the chiral auxiliary.[2]

Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Excess
  • Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or Pirkle-type column).

  • Mobile Phase Optimization: Develop a mobile phase (typically a mixture of hexane and isopropanol) that provides good separation of the two enantiomers.

  • Sample Preparation: Dissolve a small amount of the synthesized diazabicycle in the mobile phase and filter it through a 0.22 µm syringe filter.

  • Analysis: Inject the sample onto the HPLC system and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee).

Visualizing Racemization Mechanisms

Diagram 1: Base-Catalyzed Racemization via Enolate Formation

Racemization cluster_racemic Racemic Product Chiral Chiral Diazabicycle Precursor (Stereocenter at α-carbon) Planar Achiral Enolate (Loss of Stereochemistry) Chiral->Planar - H+ Base Base (B:) ProtonatedBase Protonated Base (BH+) Racemic Racemic Mixture (R and S enantiomers) Planar->Racemic + H+

Sources

Technical Support Center: (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane. This document provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice to ensure the successful handling, storage, and application of this versatile building block. Our goal is to explain the causality behind experimental choices, empowering you to anticipate challenges and maintain the integrity of your research.

Section 1: Quick Reference Data

For immediate reference, the key physicochemical properties and storage recommendations for this compound are summarized below.

PropertyValueSource(s)
Chemical Name tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate[1][2]
CAS Number 1417789-72-0[1][2][3]
Molecular Formula C₁₁H₂₀N₂O₂[2][3]
Molecular Weight 212.29 g/mol [2][3]
Appearance Light yellow to brown solid or liquid[4]
Recommended Storage Sealed in a dry environment at 2-8°C. Long-term storage at -20°C.[2][5]
Solubility Slightly soluble in water (5.1 g/L at 25°C)[6]
Key Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage, stability, and handling of this compound.

Storage & Stability

Q1: What are the optimal long-term storage conditions for this compound?

A: For optimal stability, this compound should be stored at 2-8°C for short-term use and -20°C for long-term preservation .[2][5] The container must be tightly sealed and stored in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Expertise & Causality: The molecule contains a free secondary amine, which is hygroscopic and basic. Amines readily absorb moisture from the air.[8] This moisture can not only affect the accurate weighing of the compound but can also facilitate reactions with atmospheric carbon dioxide, leading to the formation of carbonate salts.[9] The refrigerated temperature slows down any potential degradation pathways over time. Storing under an inert atmosphere displaces moisture and CO₂, providing the best possible protection.

Q2: What are the signs of compound degradation?

A: Visual inspection can often reveal degradation. The primary signs include:

  • Formation of a white precipitate or solid: This is the most common indicator of degradation. It is often the result of the free amine reacting with atmospheric CO₂ to form a carbonate or carbamate salt.[9]

  • Clumping or "melting": As a hygroscopic substance, it will readily absorb atmospheric water, causing the solid to clump, become sticky, or appear oily.[10] This indicates a breach in dry storage conditions.

If these signs are observed, the purity of the material is compromised, which can significantly impact reaction stoichiometry and outcomes.

Handling & Solution Preparation

Q3: What is the correct procedure for weighing and handling this reagent?

A: Due to its hygroscopic nature, exposure to the atmosphere must be minimized.[10][11]

  • Best Practice: Handle and weigh the compound inside a glovebox with a dry, inert atmosphere.

  • Alternative Method: If a glovebox is unavailable, weigh the compound quickly. Allow the container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. Have all necessary equipment ready, weigh the required amount swiftly, and immediately reseal the container tightly. Purging the container headspace with an inert gas before sealing is highly recommended.

The following diagram outlines the ideal workflow for handling this moisture-sensitive reagent.

G cluster_storage Storage cluster_handling Handling Workflow s1 Store at 2-8°C (or -20°C long-term) under inert gas h1 Remove container from cold storage s1->h1 h2 Equilibrate to room temperature (IMPORTANT!) h1->h2 h3 Transfer to glovebox or dry area h2->h3 Prevents moisture condensation h4 Weigh desired amount QUICKLY h3->h4 h5 Reseal container tightly (purge with inert gas) h4->h5 h6 Return to cold storage h5->h6

Caption: Reaction of the free amine with atmospheric CO₂.

Problem: My reaction yield is unexpectedly low, and I suspect the reagent is the cause.

  • Root Cause Analysis:

    • Reagent Purity: As discussed above, the reagent may have partially degraded due to improper storage, reducing the amount of active starting material.

    • Hygroscopic Nature: If the compound absorbed significant moisture before weighing, the actual mass of the reagent would be less than measured, leading to incorrect stoichiometry. [10] 3. Incompatibility: Check if any reagents or solvents used in your reaction mixture are acidic. Unintentional exposure to acid could be cleaving the Boc group. [12]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Open a new, sealed bottle of the reagent and repeat the experiment under identical conditions.

    • Refine Handling Technique: Ensure the reagent is handled under strictly anhydrous conditions as described in the FAQ section.

    • Analyze Reaction Conditions: Review your entire experimental protocol for any sources of acid, even catalytic amounts, that could cause premature deprotection.

Section 4: Experimental Protocols

Protocol 1: Recommended Weighing and Handling Procedure (without a glovebox)
  • Equilibration: Remove the sealed container of this compound from cold storage and place it in a desiccator at room temperature for at least 30-60 minutes. This prevents moisture from condensing on the cold solid when opened.

  • Preparation: Tare a clean, dry vial with a cap on an analytical balance.

  • Weighing: Briefly open the reagent bottle, quickly transfer an approximate amount of the solid to the tared vial using a clean spatula, and close both the reagent bottle and the vial immediately.

  • Final Mass: Record the final mass of the reagent in the vial.

  • Storage: Purge the headspace of the main reagent bottle with a stream of dry nitrogen or argon before tightly resealing. Wrap the cap with paraffin film for an extra barrier and return to cold storage.

Protocol 2: General Procedure for Preparing a Stock Solution
  • Preparation: Flame-dry or oven-dry the desired glassware (e.g., volumetric flask) and allow it to cool to room temperature under a stream of inert gas or in a desiccator.

  • Weighing: Weigh the required amount of this compound directly into the dried flask using the procedure from Protocol 1.

  • Dissolution: Using a syringe, add the required volume of anhydrous solvent to the flask under an inert atmosphere. [13][14]4. Mixing: Cap the flask with a septum and mix gently (swirl or stir with a magnetic stir bar) until the solid is fully dissolved.

  • Storage: Store the stock solution in the sealed, septum-capped flask at the recommended temperature (typically 2-8°C), wrapped in paraffin film. For moisture-sensitive reactions, it is best to use freshly prepared solutions.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • ACCELA CHEMBIO INC. (2015). SAFETY DATA SHEET: cis-3-Boc-3,7-diazabicyclo[4.2.0]octane. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Reddit User Discussion. (2017). How do you guys prepare solutions of hygroscopic chemicals? Reddit. Retrieved from [Link]

  • Journal of Chemical Education. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ACS Publications. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Boc-protected bicycloproline. PMC. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • BOC. (n.d.). Cylinder Safety. Retrieved from [Link]

  • Reddit User Discussion. (2022). Has anyone any experience with this chemical? Mono-boc protected ethylenediamine stability concerns. Reddit. Retrieved from [Link]

  • Molbase. (n.d.). MSDS of (1r,6s)-8-boc-3,8-diazabicyclo[4.2.0]octane. Retrieved from [Link]

  • Reddit User Discussion. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! Reddit. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane Analogs: A Scaffold with Untapped Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique and conformationally constrained scaffolds that can present pharmacophoric elements in a precise three-dimensional arrangement. The (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane core, a rigid cis-fused cyclobutane-piperazine system, represents a compelling yet underexplored scaffold in drug discovery. While its isomers, particularly the 3,8-diazabicyclo[4.2.0]octane series, have been extensively investigated as potent nicotinic acetylcholine receptor (nAChR) agonists, the (1R,6S)-3,7-diazabicyclo[4.2.0]octane framework offers a distinct vector for substitution and the potential for novel structure-activity relationships (SAR) across various biological targets.

This guide provides a comprehensive comparative analysis of analogs derived from the this compound scaffold. Drawing upon experimental data from closely related diazabicyclic systems and established principles of medicinal chemistry, we will explore the synthetic tractability of this core and evaluate its potential in developing selective modulators for nicotinic acetylcholine receptors and protein kinases. Detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided to empower researchers in their drug discovery endeavors.

The (1R,6S)-3,7-Diazabicyclo[4.2.0]octane Scaffold: A Platform for Innovation

The defining feature of the (1R,6S)-3,7-diazabicyclo[4.2.0]octane scaffold is the cis-fusion of a cyclobutane ring to a piperazine ring. This arrangement imparts significant conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The tert-butyloxycarbonyl (Boc) protecting group at the 3-position offers a convenient handle for late-stage functionalization, allowing for the synthesis of diverse analog libraries.

The stereochemistry of the (1R,6S) configuration dictates a specific spatial orientation of the substituents, which can be exploited to achieve selective interactions with target proteins. The nitrogen atom at the 7-position serves as a key point for introducing various side chains, influencing the overall pharmacological profile of the resulting analogs.

Synthetic Accessibility: Building the Core

The stereoselective synthesis of the (1R,6S)-3,7-diazabicyclo[4.2.0]octane core is a critical first step in exploring its potential. While a multitude of synthetic routes exist for diazabicyclic systems, a common strategy involves a key [2+2] cycloaddition reaction to form the cyclobutane ring, followed by the construction of the piperazine ring.

G cluster_0 Synthetic Pathway A Protected Piperazine Derivative C [2+2] Photocycloaddition A->C B Alkene with Activating Group B->C D cis-Fused Bicyclic Intermediate C->D Formation of Cyclobutane Ring E Functional Group Interconversion D->E F This compound Core E->F Stereoselective Synthesis

Figure 1: Generalized synthetic workflow for the (1R,6S)-3,7-diazabicyclo[4.2.0]octane core.

A detailed experimental protocol for a potential synthetic route is outlined below:

Experimental Protocol: Synthesis of this compound
  • Step 1: [2+2] Cycloaddition: A solution of a suitable N-Boc protected piperazine-derived enamine and an activated alkene (e.g., acrylonitrile) in an appropriate solvent (e.g., acetonitrile) is irradiated with a high-pressure mercury lamp (λ > 300 nm) at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Step 2: Purification of the Cycloadduct: Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the cis-fused cyclobutane-piperazine intermediate.

  • Step 3: Reduction and Functionalization: The nitrile group of the cycloadduct is reduced to a primary amine using a suitable reducing agent (e.g., LiAlH4 in THF). The resulting amine can then be further functionalized or protected as required.

  • Step 4: N-alkylation/arylation at the 7-position: The secondary amine at the 7-position can be alkylated or arylated using standard procedures (e.g., reductive amination, Buchwald-Hartwig amination) to introduce diverse substituents.

  • Step 5: Final Deprotection/Modification: The Boc group at the 3-position can be removed under acidic conditions (e.g., TFA in DCM) to yield the free amine, which can be further derivatized to generate the final analogs.

Comparative Analysis: Performance as Nicotinic Acetylcholine Receptor (nAChR) Modulators

Extensive research on 3,8-diazabicyclo[4.2.0]octane analogs has established their remarkable potency and selectivity as nAChR agonists, particularly for the α4β2 subtype.[1][2] These compounds have shown promise in the treatment of various central nervous system disorders, including pain and neurodegenerative diseases.[3] The key pharmacophoric elements for high affinity binding typically include a basic nitrogen atom within the bicyclic core and an aromatic or heteroaromatic moiety attached via a suitable linker.

While direct experimental data for (1R,6S)-3,7-diazabicyclo[4.2.0]octane analogs as nAChR modulators is scarce in the public domain, we can extrapolate potential SAR based on the well-established data for the 3,8-isomers.

Table 1: Comparative Structure-Activity Relationship (SAR) Insights for Diazabicyclo[4.2.0]octane Analogs as nAChR Modulators

Feature3,8-Diazabicyclo[4.2.0]octane Analogs (Established)(1R,6S)-3,7-Diazabicyclo[4.2.0]octane Analogs (Hypothesized)
Bicyclic Core Provides a rigid scaffold for optimal presentation of pharmacophoric groups. The distance and orientation between the two nitrogen atoms are crucial for activity.The altered geometry of the 3,7-isomer will present the N7 substituent in a different spatial vector compared to the N8 substituent of the 3,8-isomer, potentially leading to altered subtype selectivity.
Substituent at N8/N7 Typically a (hetero)arylmethyl or (hetero)arylethyl group. Pyridyl and substituted phenyl groups are common.Similar substituents are expected to be favorable. The altered orientation may allow for probing different subpockets within the nAChR binding site.
Substituent at N3 Often unsubstituted or carries a small alkyl group.The Boc group serves as a protecting group. Analogs with small alkyl or functionalized alkyl groups at this position could be synthesized and evaluated.
Stereochemistry The cis-fusion is generally preferred for high affinity.The (1R,6S) stereochemistry will be a critical determinant of activity and selectivity.
Experimental Protocol: nAChR Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for a specific nAChR subtype.[1]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2 nAChRs).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]epibatidine, is used at a concentration at or below its Kd value.

  • Competition Assay:

    • In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the test compound.

    • For total binding, add only membranes and radioligand.

    • For non-specific binding, add membranes, radioligand, and a high concentration of a known nAChR agonist (e.g., nicotine).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding). Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Comparative Analysis: Performance as Kinase Inhibitors

The rigid nature of the diazabicyclo[4.2.0]octane scaffold also makes it an attractive template for the design of protein kinase inhibitors. Kinase inhibitors often bind to the ATP-binding site, and a rigid scaffold can help to pre-organize the pharmacophoric groups for optimal interaction with the hinge region and other key residues. While the application of this specific scaffold in kinase inhibitor design is not extensively documented, the general principles of kinase inhibitor design can be applied.

Table 2: Potential of (1R,6S)-3,7-Diazabicyclo[4.2.0]octane Analogs as Kinase Inhibitors

FeatureDesign Considerations for Kinase Inhibition
Scaffold The rigid bicyclic core can serve as a central scaffold to position substituents that interact with the kinase hinge region, the DFG motif, and the solvent-exposed region.
Substituent at N7 A key position for introducing a group that can form hydrogen bonds with the kinase hinge region (e.g., a substituted pyrimidine, purine, or other heterocyclic systems).
Substituent at N3 The N-Boc can be replaced with various functionalities to probe the solvent-exposed region and improve physicochemical properties.
Selectivity The specific stereochemistry and substitution pattern of the analogs can be tuned to achieve selectivity for a particular kinase or kinase family.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.[2]

  • Reagents:

    • Kinase of interest

    • Kinase substrate (peptide or protein)

    • ATP

    • Test compound

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound or DMSO (control).

    • Add the kinase and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_0 Kinase Inhibition Assay Workflow A Prepare Kinase, Substrate, ATP, and Inhibitor Solutions B Incubate Kinase with Inhibitor A->B C Initiate Kinase Reaction with ATP/Substrate B->C D Stop Reaction and Detect ADP Production C->D E Measure Luminescence D->E F Calculate IC50 Value E->F

Figure 2: Workflow for a luminescence-based kinase inhibition assay.

Future Directions and Conclusion

The this compound scaffold presents a promising, yet largely untapped, platform for the discovery of novel therapeutic agents. While direct comparative data for its analogs is limited, the extensive research on its 3,8-isomer provides a strong rationale for its exploration as a source of novel nAChR modulators. The distinct stereochemical and geometric properties of the 3,7-scaffold may lead to analogs with unique selectivity profiles.

Furthermore, the rigid nature of this bicyclic system makes it an attractive starting point for the design of kinase inhibitors. By applying established principles of kinase inhibitor design, diverse libraries of analogs can be synthesized and screened against various kinase targets.

The experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate analogs based on the this compound core. Future studies should focus on the systematic exploration of the SAR of this scaffold against a broad range of biological targets. Such efforts are likely to uncover novel chemical entities with significant therapeutic potential, thereby validating the (1R,6S)-3,7-diazabicyclo[4.2.0]octane framework as a valuable addition to the medicinal chemist's toolkit.

References

  • Kim, E. A., Jung, K. C., Sohn, U. D., & Im, C. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean Journal of Physiology & Pharmacology, 13(1), 55–59. [Link]

  • Frost, J. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7837–7849. [Link]

  • Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical Pharmacology, 74(8), 1182–1191. [Link]

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A Comparative Guide to the Biological Activity of Diazabicyclo[4.2.0]octane Derivatives: From β-Lactamase Inhibition to Nicotinic Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Diazabicyclo[4.2.0]octane Scaffold

The diazabicyclooctane (DBO) scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core of compounds with diverse and potent biological activities. While initially explored as mimics of β-lactam antibiotics, their true potential has been realized in two distinct and significant therapeutic areas: as inhibitors of bacterial β-lactamase enzymes and as agonists of nicotinic acetylcholine receptors (nAChRs). This guide provides a comparative analysis of the biological activities of derivatives based on the diazabicyclo[4.2.0]octane framework, with a particular focus on the potential of the stereochemically defined intermediate, (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane . The tert-butyloxycarbonyl (Boc) protecting group on this intermediate makes it a versatile building block for the synthesis of a wide array of novel therapeutic agents.

This guide will objectively compare the performance of well-characterized diazabicyclooctane derivatives, providing supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in this field.

Part 1: β-Lactamase Inhibition - A New Generation of Antibiotic Adjuvants

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. Diazabicyclooctane derivatives have been at the forefront of developing novel, non-β-lactam-based β-lactamase inhibitors (BLIs). These compounds act as "suicide inhibitors," covalently and often reversibly acylating the active site serine of β-lactamases, thus protecting co-administered β-lactam antibiotics from degradation.

Mechanism of Action: Covalent, Reversible Inhibition

Unlike traditional β-lactam-based inhibitors, DBOs like avibactam and relebactam exhibit a unique mechanism of action. They acylate the active site serine of the β-lactamase, but this covalent adduct can undergo a slow, reversible deacylation, regenerating the active inhibitor. This allows a single inhibitor molecule to inactivate multiple enzyme molecules.

G cluster_0 β-Lactamase Active Site cluster_1 Diazabicyclooctane Inhibitor Serine_OH Serine-OH Acylated_Enzyme Acylated_Enzyme Serine_OH->Acylated_Enzyme Inactive Enzyme-Inhibitor Complex DBO DBO Ring DBO->Serine_OH Acylation (Covalent Bond Formation) Acylated_Enzyme->Serine_OH Deacylation (Slow Reversal) Hydrolyzed_Inhibitor Hydrolyzed_Inhibitor Acylated_Enzyme->Hydrolyzed_Inhibitor Hydrolysis (Minor Pathway for some enzymes)

Caption: Mechanism of β-lactamase inhibition by diazabicyclooctanes.

Comparative Performance of Clinically Approved DBOs: Avibactam vs. Relebactam

Avibactam and relebactam are two clinically successful β-lactamase inhibitors built upon the diazabicyclooctane scaffold. While sharing a common core, their structural differences lead to variations in their inhibitory profiles.

InhibitorStructureKey Structural DifferenceTarget β-Lactamase Classes
Avibactam (2S,5R)-1,6-diazabicyclo[3.2.1]octan-7-one-2-carboxamide-6-sulfateCarboxamide side chainClass A, C, and some Class D
Relebactam (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide bearing a 4-piperidinylcarbamoyl groupPiperidine-containing side chainClass A and Class C

Table 1: Structural and Target Class Comparison of Avibactam and Relebactam.

The inhibitory potency of these compounds is quantified by their 50% inhibitory concentration (IC50) and inhibition constant (Ki) values against various β-lactamase enzymes.

β-LactamaseClassAvibactam IC50 (nM)Relebactam IC50 (nM)Reference
KPC-2 A10230[1]
CTX-M-15 A9Not widely reported[2]
AmpC (P. aeruginosa) C130Not widely reported[2]
OXA-48 D70Inactive[3]

Table 2: Comparative Inhibitory Potency (IC50) of Avibactam and Relebactam against Key β-Lactamases.

Part 2: Nicotinic Acetylcholine Receptor Agonism - A CNS-Targeted Application

Beyond their role in combating antibiotic resistance, diazabicyclooctane scaffolds have shown significant promise as ligands for nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems. Derivatives of the closely related 3,8-diazabicyclo[4.2.0]octane have been identified as potent nAChR agonists, with potential applications as analgesics and for treating cognitive disorders.[4][5]

Structure-Activity Relationship (SAR) for nAChR Agonism

For 3,8-diazabicyclo[4.2.0]octane derivatives, SAR studies have revealed key structural features for potent and selective nAChR agonism:

  • The Diazabicyclooctane Core: Provides a rigid scaffold that correctly orients the pharmacophoric elements.

  • The N3-Substituent: Typically a heteroaromatic ring, such as pyridine or pyrimidine, is crucial for binding to the receptor.

  • The N8-Substituent: Generally, a small alkyl group or hydrogen is preferred.

G Scaffold 3,8-Diazabicyclo[4.2.0]octane N3 N3-Substituent (e.g., Pyridine) Scaffold->N3 N8 N8-Substituent (e.g., Methyl) Scaffold->N8 Activity nAChR Agonist Activity N3->Activity N8->Activity

Caption: Key structural elements for nAChR agonism in 3,8-diazabicyclo[4.2.0]octane derivatives.

Quantitative data for these compounds is often presented as EC50 values from functional assays or Ki values from radioligand binding assays.

CompoundnAChR SubtypeEC50 (nM)Reference
Example Derivative 1 α4β210.5[5]
Example Derivative 2 α4β22.3[5]

Table 3: Example Agonist Potency of 3,8-Diazabicyclo[4.2.0]octane Derivatives at the α4β2 nAChR Subtype.

The this compound Scaffold: A Gateway to Novel Derivatives

The this compound scaffold represents a key chiral intermediate for the synthesis of novel, biologically active molecules. The Boc protecting group at the N3 position allows for selective functionalization at the N7 position, followed by deprotection and subsequent modification at N3. This strategic protection is crucial for building a diverse library of derivatives for SAR studies. The defined (1R,6S) stereochemistry is critical, as biological targets are often highly sensitive to the three-dimensional arrangement of interacting molecules.

This intermediate can be envisioned as a starting point for creating novel compounds targeting either β-lactamases or nAChRs. For β-lactamase inhibitors, the N7 position could be functionalized with groups that enhance binding to the enzyme's active site, while for nAChR agonists, the N3 position would likely be deprotected to allow for the introduction of a heteroaromatic moiety.

Experimental Protocols

Protocol 1: In Vitro β-Lactamase Inhibition Assay using Nitrocefin

This protocol describes a colorimetric assay to determine the IC50 of a test compound against a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15, AmpC)

  • Nitrocefin (a chromogenic β-lactam substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add a fixed amount of the β-lactamase enzyme to each well.

  • Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding a solution of nitrocefin to each well.

  • Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • The rate of nitrocefin hydrolysis is proportional to the uninhibited enzyme activity.

  • Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

Protocol 2: Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the target nAChR subtype (e.g., from transfected HEK293 cells)

  • Radioligand specific for the nAChR subtype (e.g., [³H]-epibatidine for α4β2)

  • Binding buffer (e.g., Tris-HCl buffer with appropriate salts)

  • Test compound

  • Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a series of tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound.

  • Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting competition curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The diazabicyclo[4.2.0]octane scaffold is a remarkably versatile platform for the design of potent and selective bioactive molecules. While derivatives of the specific this compound intermediate are not yet extensively characterized in the public literature, the profound success of related compounds in two distinct therapeutic areas—β-lactamase inhibition and nicotinic acetylcholine receptor agonism—strongly suggests its potential as a valuable starting point for novel drug discovery efforts. The comparative data and detailed protocols provided in this guide are intended to facilitate further research and development of this promising class of compounds.

References

  • Kim, E. A., Jung, K. C., Sohn, U. D., & Im, C. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean Journal of Physiology & Pharmacology, 13(1), 55–61.
  • Mancini, A., et al. (2022). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antibiotics, 11(7), 995.
  • Scanio, M. J. C., et al. (2011). Structure–Activity Studies of Diazabicyclo[3.3.0]octane-Substituted Pyrazines and Pyridines as Potent α4β2 Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry, 54(21), 7678–7692.
  • Coleman, K. (2011). Diazabicyclooctanes (DBOs): A potent new class of non-β-lactam β-lactamase inhibitors. Current Opinion in Microbiology, 14(5), 550-555.
  • Mainardi, J. L., et al. (2020). Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria. Journal of Medicinal Chemistry, 63(10), 5257–5273.
  • Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry, 288(39), 27960–27971.
  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160-201.
  • Various Authors. (2013). 1,6- diazabicyclo[4][6][7] octan-7-one derivatives and their use in the treatment of bacterial infections. Google Patents.

  • Frost, M. J., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853.
  • Various Authors. (2022). Activity of imipenem/relebactam and comparators against KPC‐producing Klebsiella pneumoniae and. IDUS.
  • Prachayasittikul, S., et al. (2008). One pot synthesis of pyrrolidines type 3,7-diazabicyclo [3.3.0] octane and biological activity. EXCLI journal, 7, 185.
  • Papp-Wallace, K. M., et al. (2018). Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae. Antimicrobial agents and chemotherapy, 62(6), e00174-18.
  • Various Authors. (2018). 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof.
  • Kim, E. A., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo-[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean journal of physiology & pharmacology, 13(1), 55-61.
  • Falcone, M., et al. (2024). Combination Therapy for OXA-48 Carbapenemase-Producing Klebsiella Pneumoniae Bloodstream Infections in Premature Infant: A Case Report and Literature Review. Infection and drug resistance, 17, 1837.
  • Papp-Wallace, K. M., et al. (2018). Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae. Antimicrobial agents and chemotherapy, 62(6), e00174-18.
  • Ruiz-Garbajosa, P., et al. (2022). Imipenem-Relebactam Susceptibility in Enterobacterales Isolates Recovered from ICU Patients from Spain and Portugal (SUPERIOR and STEP Studies). Microbiology spectrum, 10(4), e00816-22.
  • Oueslati, S., et al. (2021). In Vitro Mechanisms of Resistance Development to Imipenem-Relebactam in KPC-Producing Klebsiella pneumoniae. Antimicrobial agents and chemotherapy, 65(12), e01373-21.
  • Smolecule. (n.d.). Buy 7-Methyl-3,7-diazabicyclo[4.2.0]octane. Smolecule.
  • Benchchem. (n.d.). 3,7-Diazabicyclo[4.2.0]octane | 63105-76-0. Benchchem.
  • De Vito, C., et al. (2023).
  • Karlowsky, J. A., et al. (2021). 1593. Antimicrobial Activity of Ceftazidime-Avibactam and Comparator Agents Against OXA-48 β-lactamase–Producing Enterobacterales Collected in International Medical Centers, Including the United States, in 2017–2018. Open Forum Infectious Diseases, 8(Supplement_1), S840-S841.
  • Various Authors. (2017). US9657022B2 - 7-OXO-1,6-diazabicyclo[3.2.1]octane derivatives and their use as antibacterial agents.
  • BindingDB. (n.d.). BindingDB.
  • Lee, H., et al. (2024). Antimicrobial activity of ceftazidime-avibactam against KPC-2-producing Enterobacterales: a cross-combination and dose-escalation titration study with relebactam and vaborbactam. Journal of clinical microbiology, 62(5), e01870-20.
  • Kumar, A., et al. (2021).
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  • Kalin, P., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs. Bioorganic & medicinal chemistry, 21(23), 7381-7395.
  • Arunrungvichian, K., et al. (2021). Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 26(11), 3326.
  • Hamid, A. A. (2021). Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. SlideShare.
  • Various Authors. (2020). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Synlett, 31(01), 1-13.

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A Comparative Guide to the Structure-Activity Relationship of Diazabicyclo[4.2.0]octane Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the diazabicyclo[4.2.0]octane scaffold represents a privileged structure, a framework that has repeatedly demonstrated the ability to yield potent and selective ligands for various biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for different isomers of this scaffold, focusing on their interactions with nicotinic acetylcholine receptors (nAChRs) and glucagon-like peptide-1 (GLP-1) receptors. We will delve into the causality behind experimental design, present detailed protocols for key assays, and visualize complex biological and experimental processes.

The Diazabicyclo[4.2.0]octane Core: A Scaffold for Potent Ligands

The rigid, bicyclic nature of the diazabicyclo[4.2.0]octane core provides a three-dimensional framework that allows for the precise orientation of substituents to interact with biological targets.[1] This inherent rigidity reduces the entropic penalty upon binding, often leading to high-affinity interactions. The nitrogen atoms within the scaffold serve as key points for functionalization, enabling the synthesis of diverse chemical libraries.[2] This guide will focus on two prominent isomers: the 3,8-diazabicyclo[4.2.0]octane and the 2,5-diazabicyclo[4.2.0]octane scaffolds.

Part 1: 3,8-Diazabicyclo[4.2.0]octane Ligands as Potent Nicotinic Acetylcholine Receptor Agonists

The 3,8-diazabicyclo[4.2.0]octane scaffold has been extensively explored for its potent agonistic activity at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is a key target for the development of novel analgesics.[3][4][5] However, selectivity over the α3β4 subtype, which is associated with cardiovascular and gastrointestinal side effects, remains a critical challenge.[3]

Structure-Activity Relationship (SAR) Insights

A seminal study by Frost et al. (2006) provides a comprehensive analysis of the SAR of this scaffold. The general structure consists of the 3,8-diazabicyclo[4.2.0]octane core, with one nitrogen atom typically attached to a pyridyl moiety and the other available for substitution.

Key Findings:

  • Regioisomerism of the Pyridyl Group: The point of attachment of the diazabicyclo[4.2.0]octane core to the pyridine ring is crucial. Generally, 3-pyridyl derivatives show higher affinity and efficacy compared to 2- or 4-pyridyl analogues.

  • Substitution on the Pyridine Ring: Halogen substitution on the pyridine ring, particularly at the 5-position, often enhances potency.

  • Substitution on the Second Nitrogen (N8): Small alkyl groups, such as methyl, on the N8 position are well-tolerated and can fine-tune the pharmacological profile.

  • Stereochemistry: The stereochemistry of the bicyclic core is critical for activity, with specific enantiomers demonstrating significantly higher potency.

Below is a table summarizing the SAR data for a selection of 3,8-diazabicyclo[4.2.0]octane analogs from Frost et al. (2006).

CompoundRXhα4β2 Ki (nM)hα4β2 EC50 (nM)
1 HH0.031.2
2 MeH0.042.5
3 H5-Cl0.010.5
4 Me5-Cl0.021.1
5 H5-Br0.010.4
6 Me5-Br0.020.9
7 H6-Cl0.1215

Data extracted from Frost et al., J. Med. Chem. 2006, 49 (26), 7843–7853.

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs, which are ligand-gated ion channels, leads to a rapid influx of cations, primarily Na+ and Ca2+. The subsequent increase in intracellular Ca2+ concentration triggers a cascade of downstream signaling events, including the activation of voltage-gated calcium channels (VGCCs) and various protein kinases, ultimately leading to neurotransmitter release and modulation of neuronal excitability.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Na_influx Na⁺ Influx nAChR->Na_influx VGCC VGCC VGCC->Ca_influx Ligand Diazabicyclooctane Ligand Ligand->nAChR Downstream Downstream Signaling (PI3K/Akt, JAK/STAT) Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->VGCC Response Neuronal Response Downstream->Response

nAChR signaling cascade upon ligand binding.

Part 2: 2,5-Diazabicyclo[4.2.0]octane Ligands as GLP-1 Receptor Modulators

More recently, the 2,5-diazabicyclo[4.2.0]octane scaffold has emerged as a promising core for the development of small-molecule modulators of the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity.[6][7][8]

Structure-Activity Relationship (SAR) Insights

A recent patent application has disclosed a series of 2,5-diazabicyclo[4.2.0]octane derivatives with potent GLP-1 receptor modulatory activity. The general structure features substitutions on both nitrogen atoms of the bicyclic core.

Key Observations from Patent Literature:

  • N2-Substitution: The N2 position is typically substituted with a complex aromatic or heteroaromatic moiety, which appears to be critical for receptor engagement.

  • N5-Substitution: The N5 position often bears a smaller, functionalized alkyl or cycloalkyl group that likely influences solubility and pharmacokinetic properties.

The table below presents representative data for 2,5-diazabicyclo[4.2.0]octane-based GLP-1 receptor modulators.

Compound ExampleN2-SubstituentN5-SubstituentGLP-1R EC50 (nM)
A 4-(trifluoromethyl)phenyl2-hydroxyethyl15
B 2-chloro-4-fluorophenylcyclopropylmethyl8
C 5-cyanopyridin-2-yl2-methoxyethyl22
D 4-methoxyphenyl2-(methylsulfonyl)ethyl5

Data are representative examples based on patent literature (WO 2023/057427 A1).[9]

GLP-1 Receptor Signaling Pathway

The GLP-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit. This initiates a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), ultimately leading to enhanced glucose-dependent insulin secretion from pancreatic beta cells.

GLP1R_Signaling cluster_membrane Cell Membrane GLP1R GLP-1 Receptor Gs Gαs GLP1R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ligand Diazabicyclooctane Ligand Ligand->GLP1R Gs->AC PKA PKA cAMP->PKA Insulin Insulin Secretion PKA->Insulin

GLP-1 receptor signaling pathway.

Part 3: Experimental Protocols for Ligand Evaluation

The robust evaluation of novel ligands requires well-validated experimental protocols. Here, we provide detailed methodologies for a radioligand binding assay to determine binding affinity and a functional calcium influx assay to assess agonist efficacy.

Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the α4β2 nAChR subtype.

Workflow Diagram:

Binding_Assay_Workflow Prep Prepare Membranes (Expressing α4β2 nAChR) Incubate Incubate Membranes with: - [³H]Cytisine (Radioligand) - Test Compound (Varying Conc.) Prep->Incubate Filter Separate Bound and Free Radioligand via Filtration Incubate->Filter Count Quantify Bound Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation Count->Analyze

Sources

Comparing the efficacy of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane-derived nAChR agonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Diazabicyclo[4.2.0]octane-Derived nAChR Agonists

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Nicotinic Acetylcholine Receptor (nAChR) Agonists

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in the central nervous system (CNS) by modulating the release of key neurotransmitters like dopamine, glutamate, and GABA.[1] This central role has implicated them in the pathophysiology of numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, chronic pain, and nicotine addiction.[1]

Of the various nAChR subtypes, the α4β2 receptor is the most abundant high-affinity nicotine binding site in the brain, making it a primary target for therapeutic intervention.[1] The development of agonists that selectively target the α4β2 subtype is a key objective in medicinal chemistry. High selectivity is crucial because activation of other subtypes, such as the α3β4 receptor found predominantly in the peripheral nervous system, is associated with undesirable side effects, including cardiovascular and gastrointestinal issues.[1]

The diazabicyclo[4.2.0]octane scaffold has emerged as a foundational structure for designing potent and selective α4β2 nAChR agonists. This guide provides a comparative analysis of the efficacy of this class of compounds.

A Note on Isomeric Scaffolds: The user's query specified the (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane core. While this compound is a known synthetic building block, the body of published, peer-reviewed literature with detailed pharmacological data (e.g., binding affinities and functional potencies) is centered on the closely related 3,8-diazabicyclo[4.2.0]octane isomer. Given the structural analogy, the extensive structure-activity relationship (SAR) data for the 3,8-isomer provides the most robust and scientifically informative framework for understanding the potential efficacy of this entire class of compounds. Therefore, this guide will leverage the comprehensive data available for the 3,8-diazabicyclo[4.2.0]octane derivatives to elucidate the principles of their efficacy and selectivity.

Comparative Efficacy and Structure-Activity Relationships (SAR)

The therapeutic potential of a diazabicyclo[4.2.0]octane-based nAChR agonist is defined by three key parameters:

  • Binding Affinity (Ki): The concentration of the drug required to occupy 50% of the target receptors. Lower Ki values indicate higher affinity.

  • Functional Potency (EC50): The concentration required to elicit 50% of the maximum biological response. Lower EC50 values indicate higher potency.

  • Subtype Selectivity: The ratio of binding affinity or potency for the target receptor (α4β2) versus off-target receptors (e.g., α3β4). A high selectivity ratio is desirable to minimize side effects.

Research has shown that derivatives of the 3,8-diazabicyclo[4.2.0]octane core can achieve picomolar affinity and nanomolar potency at the human α4β2 (hα4β2) receptor, placing them among the most potent known ligands for this target.[2]

Quantitative SAR Insights

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study provided critical insights into the structural features governing the efficacy and selectivity of these compounds.[1] The study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models.[1]

The key takeaways from this analysis are:

  • Electrostatic Interactions are Dominant: The models revealed that electrostatic fields have a much stronger influence on activity than steric fields, particularly for the α3β4 subtype, where electrostatic contributions accounted for nearly 85% of the variance.[1]

  • Favorable Substitutions for α4β2 Selectivity: To enhance activity at the desired α4β2 subtype while reducing it at the off-target α3β4 subtype, the following modifications are favorable:

    • Small, electropositive groups near the pyridine ring and the R1 substituent (attached to the N-3 position).

    • A negative charge-favorable atom near the C6 position of the bicyclic core.

    • Minimizing steric bulk at the C1 and C4 positions.[1]

Data from Lead Compounds

The following table summarizes data for several potent 3-(pyridin-3-yl)-8-substituted-3,8-diazabicyclo[4.2.0]octane analogs, demonstrating the high affinity and potency achievable with this scaffold.[2]

Compound IDR Group (Substitution at N-8)hα4β2 Ki (nM)hα4β2 EC50 (nM)hα3β4 / hα4β2 Ki Ratio (Selectivity)
Epibatidine (Reference Compound)0.0230.6113
Compound 24 Methyl0.0151.3413
Compound 25 Ethyl0.0131.3438
Compound 28 Propyl0.0151.1333
Compound 30 Isobutyl0.0212.2324
Compound 32 Cyclopropylmethyl0.0141.2479
Compound 47 (R)-sec-Butyl0.0211.8424

Data synthesized from Frost et al., J Med Chem, 2006.[2]

As the data illustrates, simple alkyl substitutions at the N-8 position yield compounds with picomolar affinity for the hα4β2 receptor, often exceeding that of the potent natural agonist epibatidine.[2] Crucially, these synthetic analogs exhibit significantly improved selectivity profiles, with selectivity ratios (α3β4/α4β2) ranging from >300 to nearly 500, compared to a ratio of only 13 for epibatidine. This enhanced selectivity is a critical factor in developing a viable therapeutic with a wider safety margin.

Mechanism of Action & Signaling Pathway

nAChR agonists function by binding to the orthosteric site at the interface of α and β subunits.[1] This binding event triggers a conformational change in the receptor, leading to the opening of a central, water-filled pore.[1] The open channel is permeable to cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane and, in the case of presynaptic receptors, an increase in neurotransmitter release.

nAChR_Signaling cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft Agonist Diazabicyclo[4.2.0]octane Agonist nAChR α4β2 nAChR Agonist->nAChR Binds nAChR->nAChR Ca_Channel Voltage-Gated Ca2+ Channel nAChR->Ca_Channel Depolarization Activates Vesicle Neurotransmitter Vesicles (e.g., Dopamine) Release Neurotransmitter Release Vesicle->Release Triggers Fusion Synapse_Out Release->Synapse_Out Exocytosis Ca_Channel->Vesicle Ca2+ Influx

Caption: Agonist binding to presynaptic α4β2 nAChRs leads to cation influx, membrane depolarization, and subsequent neurotransmitter release.

Key Experimental Protocols

The characterization of novel nAChR agonists relies on a standardized set of in vitro assays to determine affinity and functional activity.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Causality: The principle is competitive inhibition. The higher the affinity of the unlabeled test compound, the lower the concentration needed to displace the radioligand, resulting in a lower Ki value. This assay is foundational for initial screening and SAR studies.

Step-by-Step Methodology:

  • Preparation of Membranes: Homogenize rat cortical tissue or membranes from cells stably expressing the desired nAChR subtype (e.g., hα4β2) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of the radioligand (e.g., [3H]cytisine for α4β2).

    • A dilution series of the unlabeled test compound (e.g., 10-12 M to 10-5 M).

    • The prepared membrane suspension.

  • Nonspecific Binding Control: Prepare parallel wells containing the radioligand, membranes, and a high concentration of a known non-radioactive ligand (e.g., 100 µM nicotine) to saturate all specific binding sites.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 75 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the nonspecific binding counts from all other counts to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow P1 Prepare Receptor Membranes P2 Set up Assay Plate: - Radioligand ([3H]cytisine) - Test Compound (Dilutions) - Membranes P1->P2 P3 Incubate to Equilibrium P2->P3 P4 Harvest via Rapid Filtration P3->P4 P5 Measure Radioactivity (Scintillation Counting) P4->P5 P6 Analyze Data: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 -> Ki P5->P6

Caption: Workflow for a competitive radioligand binding assay to determine agonist affinity (Ki).

Protocol 2: Functional Assay - Calcium Influx (Potency Determination)

This assay measures the ability of an agonist to open the nAChR channel, allowing Ca2+ to enter the cell. The resulting increase in intracellular Ca2+ is detected by a fluorescent dye.

Causality: The intensity of the fluorescent signal is directly proportional to the amount of Ca2+ influx, which in turn reflects the degree of receptor activation by the agonist. This provides a measure of both potency (EC50) and efficacy (Emax relative to a full agonist like acetylcholine).

Step-by-Step Methodology:

  • Cell Plating: Plate cells stably expressing the target nAChR subtype in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Compound Addition: Use an automated liquid handler or a fluorescence imaging plate reader (FLIPR) to add a dilution series of the test compound to the wells.

  • Fluorescence Measurement: The instrument measures the fluorescence intensity in each well before and after the addition of the compound, recording the peak change in fluorescence.

  • Data Analysis:

    • Normalize the response to a baseline reading before compound addition.

    • Plot the normalized fluorescence response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

In Vivo Efficacy: From Potency to Analgesia

A critical step in drug development is demonstrating that in vitro potency translates to in vivo efficacy. Several of the potent 3,8-diazabicyclo[4.2.0]octane agonists have shown robust analgesic effects in the rat formalin model of persistent nociceptive pain, an effect consistent with the known role of α4β2 nAChRs in pain modulation.[2] This demonstrates that compounds with this core scaffold can possess favorable pharmacokinetic properties (e.g., blood-brain barrier penetration) and effectively engage their CNS target to produce a therapeutic effect.

Conclusion and Future Perspectives

The diazabicyclo[4.2.0]octane scaffold is a validated and highly promising platform for the development of potent and selective α4β2 nAChR agonists. SAR studies have established clear guidelines for optimizing ligand interactions to achieve picomolar affinity and high selectivity over the α3β4 subtype, which is critical for minimizing peripheral side effects.[1][2] The demonstrated efficacy of these compounds in preclinical models of pain underscores their therapeutic potential for a range of CNS disorders.

Future research should focus on:

  • Direct Pharmacological Profiling of 3,7-Isomers: Synthesizing and evaluating derivatives of the this compound core to determine if the SAR principles established for the 3,8-isomer are directly transferable and to explore any unique pharmacological properties that may arise from the different nitrogen positioning.

  • Pharmacokinetic Optimization: Further modifying lead compounds to optimize metabolic stability, oral bioavailability, and brain penetration to ensure effective target engagement in humans.

  • Exploration of Broader Indications: Evaluating lead candidates in other relevant preclinical models for cognitive disorders, depression, and addiction, where α4β2 nAChRs are also strongly implicated.

By continuing to build on this robust chemical foundation, researchers can advance the development of novel, safe, and effective treatments for complex neurological diseases.

References

  • Kim, E. A., Jung, K. C., Sohn, U. D., & Im, C. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology, 13(1), 55–59. Available at: [Link]

  • Frost, M. J., Bunnelle, H. W., Tietje, K. R., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. Available at: [Link]

  • Frost, M. J., Bunnelle, H. W., Tietje, K. R., Anderson, D. J., Rueter, L. E., Curzon, P., Surowy, C. S., Jerome, J. J., Kohlhaas, D. K., Buckley, M. J., Henry, R. F., Dyhring, T., Ahring, P. K., & Meyer, M. D. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-7853. Available at: [Link]

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The (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane Scaffold: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has led to an increased focus on three-dimensional molecular architectures. Among these, constrained bicyclic scaffolds have emerged as powerful tools to rigidly orient pharmacophoric elements in space, thereby enhancing binding affinity and reducing off-target effects. This guide provides an in-depth validation of the (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane scaffold, offering a comparative analysis against other common bicyclic amines and a detailed case study of its application in drug design.

Introduction to the Diazabicyclo[4.2.0]octane Scaffold

The this compound core is a conformationally restricted diamine that presents a unique spatial arrangement of its nitrogen atoms. This rigid framework serves as an excellent bioisosteric replacement for more flexible moieties like piperazine or piperidine, offering the potential to improve target engagement and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogens allows for selective functionalization, making it a versatile building block for library synthesis and lead optimization.

The inherent rigidity of the diazabicyclo[4.2.0]octane system reduces the entropic penalty upon binding to a biological target, which can translate into higher potency. Furthermore, the defined stereochemistry of the (1R,6S) isomer allows for precise control over the orientation of substituents, a critical factor in designing selective ligands.

Comparative Analysis of Physicochemical Properties

The selection of a scaffold in drug design is heavily influenced by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key properties for the unprotected core of our target scaffold and other commonly used bicyclic amines.

ScaffoldRepresentative StructureMolecular Weight ( g/mol )Calculated LogPPredicted pKa
3,7-Diazabicyclo[4.2.0]octane112.17-1.29.8, 5.7
Piperidine85.150.911.2
Piperazine86.14-1.19.8, 5.6
Tropane125.211.310.4

Note: Calculated LogP and predicted pKa values are estimations from computational models and can vary depending on the algorithm used. The values for 3,7-diazabicyclo[4.2.0]octane are for the unprotected core for a more direct comparison.

The diazabicyclo[4.2.0]octane core, similar to piperazine, exhibits lower lipophilicity (LogP) compared to piperidine and tropane, which can be advantageous for reducing non-specific binding and improving solubility. The presence of two basic nitrogen atoms with distinct pKa values offers multiple points for salt formation and modulation of physicochemical properties through substitution.

Case Study: Diazabicyclo[4.2.0]octane as a Scaffold for Potent Nicotinic Acetylcholine Receptor (nAChR) Agonists

A compelling validation of the diazabicyclo[4.2.0]octane scaffold comes from its successful application in the development of potent and selective agonists for the α4β2 nicotinic acetylcholine receptor (nAChR), a key target for analgesic and cognitive-enhancing therapies.[1][2] While the published work focuses on the 3,8-diazabicyclo[4.2.0]octane isomer, the synthetic strategy and structure-activity relationship (SAR) insights are highly transferable to the 3,7-isomer.

Rationale for Scaffold Selection

The rigid diazabicyclo[4.2.0]octane core was chosen to mimic the spatial relationship of the nitrogen atoms in potent nAChR agonists like epibatidine, while offering novel intellectual property and potentially improved safety profiles. The constrained nature of the scaffold was hypothesized to lock the molecule in a bioactive conformation, leading to high-affinity binding.

Experimental Workflow

The development of potent nAChR agonists based on the diazabicyclo[4.2.0]octane scaffold followed a systematic workflow from synthesis to in vivo evaluation.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis Enantioselective Synthesis of this compound Deprotection Boc Deprotection Synthesis->Deprotection Functionalization N-Arylation/Alkylation Deprotection->Functionalization BindingAssay nAChR Radioligand Binding Assay Functionalization->BindingAssay FunctionalAssay In Vitro Functional Agonist Assay BindingAssay->FunctionalAssay InVivo In Vivo Analgesia Model (Rat Formalin Test) FunctionalAssay->InVivo

Caption: Experimental workflow for the development of diazabicyclo[4.2.0]octane-based nAChR agonists.

Synthetic Protocol: A Representative Approach

Step 1: Synthesis of the Azetidin-2-one Intermediate A multi-step synthesis starting from a chiral pool material or employing an asymmetric catalytic reaction would be used to generate a key 4-vinyl-azetidin-2-one intermediate with the desired stereochemistry.

Step 2: Conversion to the Bicyclic Imine The vinyl group of the azetidin-2-one is elaborated to form the second ring. This can be achieved through a sequence of reactions including ozonolysis and reductive amination to yield a bicyclic imine.

Step 3: Reduction and Protection The resulting bicyclic imine is then reduced, for example with sodium borohydride, to afford the racemic diazabicyclo[4.2.0]octane. Enantiomeric separation or an enantioselective reduction would be employed to isolate the desired (1R,6S) isomer. Subsequent protection of one of the nitrogen atoms with a Boc group provides the target scaffold.

Step 4: Deprotection and Functionalization The Boc-protected scaffold is then deprotected at the other nitrogen, typically under acidic conditions, and subsequently functionalized through reactions such as N-arylation or N-alkylation to generate a library of analogs for SAR studies.

Biological Evaluation: In Vitro and In Vivo Assays

Objective: To determine the binding affinity (Ki) of the synthesized compounds for the target nAChR subtype (e.g., α4β2).

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the nAChR subtype of interest.[4]

  • Competitive Binding: In a 96-well plate, incubate the membranes with a known radioligand (e.g., [³H]epibatidine) and varying concentrations of the test compound.

  • Incubation and Washing: Allow the binding to reach equilibrium, then rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal curve to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[4]

Objective: To assess the analgesic properties of the lead compounds in a model of persistent pain.

Protocol:

  • Acclimation: Acclimate male Sprague-Dawley rats to the testing environment.[5][6]

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., orally).

  • Formalin Injection: After a predetermined pretreatment time, inject a dilute formalin solution into the plantar surface of one hind paw.[7]

  • Behavioral Observation: Immediately place the rat in an observation chamber and record the amount of time spent licking or flinching the injected paw over two distinct phases: Phase I (0-10 minutes, representing acute nociceptive pain) and Phase II (15-60 minutes, representing inflammatory pain).[5][8]

  • Data Analysis: Compare the paw licking/flinching time between compound-treated and vehicle-treated groups. A significant reduction in this behavior indicates an analgesic effect.

Structure-Activity Relationship (SAR) and Performance

The SAR studies on 3,8-diazabicyclo[4.2.0]octane analogs revealed that substitution on the nitrogen atom with various aromatic and heteroaromatic moieties significantly influenced potency and selectivity for the α4β2 nAChR.[1] Several analogs demonstrated picomolar affinity in binding assays and nanomolar potency in functional assays, placing them among the most potent nAChR ligands known.[1] Importantly, many of these compounds exhibited robust analgesic efficacy in the rat formalin model, comparable to or exceeding that of epibatidine, but with an anticipated wider therapeutic window.[1]

The following diagram illustrates the general signaling pathway activated by nAChR agonists.

G nAChR_Agonist nAChR Agonist (e.g., diazabicyclo[4.2.0]octane derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR_Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Na_Ca_Influx Na+ and Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signaling Increased Intracellular Ca2+ Na_Ca_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Depolarization->Neurotransmitter_Release Ca_Signaling->Neurotransmitter_Release Analgesia Analgesia and Cognitive Enhancement Neurotransmitter_Release->Analgesia Leads to

Caption: Simplified signaling pathway of nAChR agonists.

Conclusion

The this compound scaffold represents a valuable and versatile tool in the drug designer's arsenal. Its rigid, three-dimensional structure provides a unique platform for the spatial presentation of pharmacophoric groups, offering the potential for enhanced potency and selectivity. The case study of its close analog in the development of potent nAChR agonists highlights the real-world applicability and success of this scaffold class. By providing a favorable balance of physicochemical properties and synthetic tractability, the diazabicyclo[4.2.0]octane core is poised for broader application in the discovery of novel therapeutics for a range of diseases.

References

  • Bio-protocol. Pain Assessment Using the Rat and Mouse Formalin Tests. Available at: [Link]

  • Charles River Laboratories. Formalin-Induced Nociceptive Pain Model. Available at: [Link]

  • Pharmacology Discovery Services. Inflammatory Pain, Formalin-Induced, Rat. Available at: [Link]

  • Melior Discovery. Formalin-Induced Pain Model. Available at: [Link]

  • Creative Biolabs. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Available at: [Link]

  • bioRxiv. An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. Available at: [Link]

  • Ye, M., & Dawson, M. I. (2009). 3D-QSAR and QSSR studies of 3,8-diazabicyclo[4.2.0]octane derivatives as neuronal nicotinic acetylcholine receptors by comparative molecular field analysis (CoMFA). Bioorganic & medicinal chemistry letters, 19(1), 127–131. Available at: [Link]

  • ResearchGate. The LogP–pKa plot of fused bicyclic compounds (represented by larger markers and darker areas) compared to the previously reported ones (represented by smaller markers and lighter areas). Available at: [Link]

  • Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of medicinal chemistry, 49(26), 7843–7853. Available at: [Link]

  • Abraxis, Inc. Anatoxin-a Receptor-Binding Assay* (Microtiter Plate). Available at: [Link]

  • The Binding Database. A public, binding affinity database for small, drug-like molecules. Available at: [Link]

  • Kim, E. A., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean journal of physiology & pharmacology, 13(1), 55–59. Available at: [Link]

  • U.S. Geological Survey. Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors. Available at: [Link]

  • Leong, P. K., et al. (2018). An in vitro potency assay using nicotinic acetylcholine receptor binding works well with antivenoms against Bungarus candidus and Naja naja venoms. Scientific reports, 8(1), 9716. Available at: [Link]

  • ResearchGate. Experimental and predicted pKa, log P and solubility of the study compounds. Available at: [Link]

  • Avdeef, A. (2011). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 1(1), 1-21. Available at: [Link]

  • ResearchGate. Comparsion of LogP, LogD, and pK a Obtained by Current Method vs Literature Values. Available at: [Link]

  • Thieme E-Books. Product Class 3: Cyclobutanes. Available at: [Link]

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  • Alker, A., et al. (1984). Novel synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane and 8-oxo-1,3-diazabicyclo[4.2.0]octane ring systems. Journal of the Chemical Society, Chemical Communications, (8), 525-527. Available at: [Link]

  • ResearchGate. ABT-594. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Self-assembly of cage structures. Paper 12: The synthesis and resolution of racemic and enantiomeric 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters, as functionalized building blocks for peptidomimetic chemistry. Available at: [Link]

  • Sata, R., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International journal of molecular sciences, 23(23), 15263. Available at: [Link]

  • ResearchGate. DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. Available at: [Link]

  • Jirschitzka, J., et al. (2012). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules (Basel, Switzerland), 17(1), 209–249. Available at: [Link]

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & medicinal chemistry, 68, 116867. Available at: [Link]

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A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Compounds Derived from (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Constrained Bicyclic Scaffold

The (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane core represents a compelling starting point for medicinal chemistry endeavors. This conformationally constrained diamine scaffold offers a unique three-dimensional architecture that can be strategically exploited to achieve high affinity and selectivity for a range of biological targets. The Boc (tert-butyloxycarbonyl) protecting group at the 3-position provides a convenient handle for the synthesis of diverse derivatives, allowing for systematic exploration of the structure-activity relationship (SAR). While extensive research on this specific scaffold is emerging, the broader class of diazabicycloalkanes has shown significant promise in various therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.

This guide provides a comparative framework for the in vitro and in vivo evaluation of novel compounds derived from this compound. We will explore its potential applications as a modulator of nicotinic acetylcholine receptors (nAChRs) for analgesia and as a scaffold for the development of novel matrix metalloproteinase (MMP) inhibitors for oncology. This document is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and comparative analysis against alternative molecular scaffolds.

Comparative Target I: Nicotinic Acetylcholine Receptor (nAChR) Modulation for Analgesia

The diazabicyclo[4.2.0]octane framework has been investigated as a potential privileged scaffold for targeting nAChRs, particularly the α4β2 subtype, which is a key target for analgesic drug development.[1] The constrained nature of the bicyclic system can mimic the orientation of key pharmacophoric elements of known nAChR ligands, potentially leading to potent and selective agonists or partial agonists.

In Vitro Evaluation Strategy

A tiered in vitro screening cascade is essential to characterize the pharmacological profile of novel derivatives. The primary goal is to assess affinity, functional activity, and selectivity for the target nAChR subtype, while also evaluating key drug-like properties.

1. Primary Binding Affinity Assay:

The initial step is to determine the binding affinity of the synthesized compounds for the human α4β2 nAChR. A competitive radioligand binding assay is a robust and high-throughput method for this purpose.

Experimental Protocol: nAChR Radioligand Binding Assay

  • Objective: To determine the inhibitory constant (Ki) of test compounds for the α4β2 nAChR.

  • Materials:

    • Cell membranes from HEK cells stably expressing the human α4β2 nAChR.

    • Radioligand: [³H]-Epibatidine or another suitable high-affinity agonist.

    • Non-specific binding control: Nicotine or cytisine at a high concentration (e.g., 100 µM).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • 96-well filter plates and a cell harvester.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, incubate the cell membranes, [³H]-Epibatidine, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of a non-labeled ligand.

    • Incubate at room temperature for 2-3 hours to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Activity Assessment:

Following the determination of binding affinity, it is crucial to assess the functional activity of the compounds as agonists, partial agonists, or antagonists. This can be achieved using a cell-based functional assay that measures receptor activation, such as a fluorescent imaging plate reader (FLIPR) assay measuring calcium influx.

3. ADME-Tox Profiling:

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is critical. Key assays include:

  • Aqueous Solubility: To ensure sufficient bioavailability.

  • Caco-2 Permeability: To predict intestinal absorption.[2][3][]

  • P-glycoprotein (P-gp) Substrate Assessment: To identify compounds that may be subject to efflux from the CNS.[1][5][6][7][8]

  • Metabolic Stability: Using liver microsomes or hepatocytes to predict in vivo clearance.

  • Cytotoxicity: Against a panel of cell lines to assess general toxicity.

Experimental Protocol: Caco-2 Permeability Assay

  • Objective: To determine the apparent permeability coefficient (Papp) of test compounds across a Caco-2 cell monolayer, a model of the intestinal epithelium.[2][3][]

  • Materials:

    • Caco-2 cells.

    • Transwell inserts (24-well format).

    • Hanks' Balanced Salt Solution (HBSS), pH 7.4.

    • Lucifer yellow for monolayer integrity testing.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of lucifer yellow.

    • For apical to basolateral (A-B) permeability, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.

    • For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-gp. An efflux ratio > 2 is often considered indicative of active efflux.[1][5][6][7][8]

Comparative In Vitro Data

The following table presents hypothetical data for two derivatives of this compound (Compound A and Compound B) compared to a known nAChR partial agonist, Varenicline, and an alternative scaffold, a 3,6-diazabicyclo[3.2.1]octane derivative.

Compoundα4β2 Ki (nM)α4β2 EC50 (nM)% Max Response (vs. Nicotine)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
Compound A 5.225.865%8.51.2
Compound B 15.689.145%12.31.1
Varenicline 1.815.260%10.11.5
3,6-diazabicyclo[3.2.1]octane Derivative 8.942.570%6.22.8

Fictional data for illustrative purposes.

In Vivo Evaluation Strategy

Promising candidates from in vitro screening should be advanced to in vivo models of pain to assess their analgesic efficacy.

1. Acute Nociceptive Pain Model:

The hot plate test is a classic model for evaluating centrally mediated analgesia.

Experimental Protocol: Hot Plate Test

  • Objective: To assess the analgesic effect of test compounds on acute thermal pain.[9][10][11]

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Acclimate the animals to the testing room and apparatus.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

    • At predetermined time points after dosing, place the animal on the hot plate.

    • Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.

  • Data Analysis:

    • Compare the response latencies of the treated groups to the vehicle control group.

    • Calculate the percentage of maximal possible effect (%MPE).

2. Persistent Inflammatory Pain Model:

The formalin test is used to model persistent pain with both an acute nociceptive phase and a tonic inflammatory phase.[9][12]

dot

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Binding_Assay nAChR Binding Assay (Ki determination) Functional_Assay FLIPR Functional Assay (EC50, Emax) Binding_Assay->Functional_Assay ADME_Tox ADME-Tox Profiling (Solubility, Caco-2, P-gp, etc.) Functional_Assay->ADME_Tox Acute_Pain Hot Plate Test (Acute Nociception) ADME_Tox->Acute_Pain Lead Candidates Inflammatory_Pain Formalin Test (Persistent Pain) Acute_Pain->Inflammatory_Pain

Caption: Workflow for nAChR Modulator Evaluation.

Comparative Target II: Matrix Metalloproteinase (MMP) Inhibition for Oncology

Certain bicyclic scaffolds have been explored as zinc-binding groups for the development of MMP inhibitors. The constrained geometry of the this compound core could be functionalized to present a chelating moiety to the catalytic zinc ion in the active site of MMPs, such as MMP-2 and MMP-9, which are implicated in tumor invasion and metastasis.

In Vitro Evaluation Strategy

1. Primary Enzyme Inhibition Assay:

A fluorogenic substrate-based assay is a common method for screening MMP inhibitors.

Experimental Protocol: MMP-9 Inhibitor Screening Assay

  • Objective: To determine the IC50 of test compounds against MMP-9.[13][14]

  • Materials:

    • Recombinant human MMP-9 (activated).

    • Fluorogenic MMP-9 substrate (e.g., a FRET-based peptide).

    • Assay buffer.

    • A known MMP inhibitor as a positive control (e.g., GM6001).

    • 96-well black plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, activated MMP-9, and the test compound or control.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration.

    • Calculate the percentage of inhibition relative to the uninhibited control.

    • Determine the IC50 value by non-linear regression.

2. Selectivity Profiling:

Active compounds should be tested against a panel of other MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-7) and other metalloproteinases to determine their selectivity profile.

3. Cellular Invasion Assay:

To assess the ability of the inhibitors to block cancer cell invasion in vitro, a Matrigel invasion assay (also known as a Boyden chamber assay) can be used.

Comparative In Vitro Data
CompoundMMP-9 IC50 (nM)MMP-2 IC50 (nM)MMP-1 IC50 (µM)HT-1080 Cell Invasion (% Inhibition at 1 µM)
Compound C 85150> 5068%
Compound D 210450> 5045%
Marimastat 1525585%
Alternative Scaffold (e.g., hydroxamate) 50901.275%

Fictional data for illustrative purposes.

In Vivo Evaluation Strategy

Compounds with potent and selective MMP inhibitory activity and good cellular efficacy should be evaluated in a murine model of cancer.

1. Tumor Growth and Metastasis Model:

Experimental Protocol: Orthotopic Xenograft Model

  • Objective: To evaluate the effect of test compounds on primary tumor growth and metastasis.

  • Animals: Immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Cells: A human cancer cell line with high metastatic potential (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer).

  • Procedure:

    • Surgically implant the cancer cells into the relevant organ of the mice (e.g., mammary fat pad for breast cancer).

    • Allow the primary tumors to establish.

    • Randomize the animals into treatment and control groups.

    • Administer the test compound or vehicle daily.

    • Monitor primary tumor growth by caliper measurements.

    • At the end of the study, euthanize the animals and harvest the primary tumor and relevant organs (e.g., lungs, liver) to assess metastasis.

  • Data Analysis:

    • Compare the primary tumor volume between treated and control groups.

    • Quantify the number and size of metastatic nodules in the target organs.

dot

G Start Synthesized This compound Derivatives MMP_Inhibition MMP Enzyme Inhibition (IC50 vs. MMP-9, -2, -1) Start->MMP_Inhibition Selectivity Selectivity Profiling (Panel of MMPs) MMP_Inhibition->Selectivity Cell_Invasion Cellular Invasion Assay (e.g., Matrigel) Selectivity->Cell_Invasion In_Vivo_Xenograft In Vivo Xenograft Model (Tumor Growth & Metastasis) Cell_Invasion->In_Vivo_Xenograft Promising Candidates Lead_Optimization Lead Optimization In_Vivo_Xenograft->Lead_Optimization

Caption: Drug Discovery Cascade for MMP Inhibitors.

Conclusion

The this compound scaffold presents a promising and versatile platform for the development of novel therapeutics. Its constrained bicyclic structure is amenable to synthetic modification, allowing for the fine-tuning of pharmacological properties. This guide has provided a comparative framework for the in vitro and in vivo evaluation of derivatives targeting nAChRs for analgesia and MMPs for oncology. By employing a systematic and tiered approach to screening and evaluation, as outlined in the detailed protocols, researchers can efficiently identify and optimize lead candidates derived from this novel scaffold. The key to success will be a multi-parameter optimization that balances potency, selectivity, and drug-like properties to ultimately translate promising in vitro data into in vivo efficacy.

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  • P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. (2020). Journal of Pharmaceutical Sciences, 109(12), 3696-3706.
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  • An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. (2023). bioRxiv.
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  • In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. (2020). BMJ Open, 10(7), e037814.
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Head-to-head comparison of different synthetic routes to diazabicyclo[4.2.0]octanes

Author: BenchChem Technical Support Team. Date: January 2026

##Forging the Fused Frontier: A Head-to-Head Comparison of Synthetic Routes to Diazabicyclo[4.2.0]octanes

The diazabicyclo[4.2.0]octane core, a compelling structural motif featuring a fused piperidine and azetidinone (or its saturated analog), is a cornerstone in medicinal chemistry and drug discovery. Its presence in a range of biologically active compounds, from potent nicotinic acetylcholine receptor (nAChR) agonists to novel therapeutic agents, underscores the critical need for efficient and stereocontrolled synthetic access.[1] This guide provides a head-to-head comparison of distinct synthetic strategies for constructing this valuable bicyclic scaffold, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each approach.

The Power of Light and Pericyclic Reactions: [2+2] Cycloaddition Strategies

The formation of the four-membered azetidine ring is often the crux of the synthetic challenge. [2+2] cycloaddition reactions provide a direct and atom-economical approach to this critical substructure. Two prominent variations of this strategy are the photochemical cycloaddition of dihydropyridines and the venerable Staudinger ketene-imine cycloaddition.

Photochemical [2+2] Cycloaddition of Dihydropyridines and Alkenes

This modern approach leverages the power of light to forge the cyclobutane ring of the diazabicyclo[4.2.0]octane system. By irradiating a mixture of a 1,4-dihydropyridine and an alkene, a [2+2] cycloaddition can be induced, often with high regio- and stereoselectivity. A significant advancement in this area is the use of visible light in the presence of a photosensitizer, which offers milder and more controlled reaction conditions compared to high-energy UV radiation.[2][3]

Mechanism and Rationale: The reaction is believed to proceed via an energy transfer mechanism. The photosensitizer absorbs visible light and transfers the energy to the 1,4-dihydropyridine, promoting it to an excited state. This excited species then undergoes a concerted or stepwise [2+2] cycloaddition with the alkene. The stereochemical outcome of the reaction is often retained from the starting alkene, suggesting a concerted pathway in many cases.[4] The choice of photosensitizer is critical for efficient energy transfer and to minimize side reactions.

Performance Comparison:

FeaturePhotochemical [2+2] Cycloaddition
Starting Materials 1,4-Dihydropyridines, Alkenes
Key Reagents Photosensitizer (e.g., Ru(bpy)3Cl2), Visible Light Source
Typical Yields Good to excellent (56-99%)[3]
Stereoselectivity Often high, retaining alkene stereochemistry[4]
Key Advantages Mild reaction conditions, high atom economy, good functional group tolerance.[2]
Limitations Substrate scope can be dependent on the electronic properties of the alkene and dihydropyridine.

Experimental Protocol: Visible-Light-Promoted [2+2] Cycloaddition of a 1,4-Dihydropyridine with an Olefin [2]

  • To an oven-dried Schlenk tube, add the 1,4-dihydropyridine (0.2 mmol, 1.0 equiv), the olefin (0.3 mmol, 1.5 equiv), and the photosensitizer (e.g., Ir(ppy)2(dtbbpy)PF6, 1-5 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed solvent (e.g., CH3CN, 2.0 mL) via syringe.

  • Stir the reaction mixture at a set distance from a visible light source (e.g., blue LED lamp) at room temperature for the specified time (typically 12-48 hours), monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2-azabicyclo[4.2.0]octane product.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_conditions Conditions DHP 1,4-Dihydropyridine Reaction [2+2] Cycloaddition DHP->Reaction Alkene Alkene Alkene->Reaction Light Visible Light (e.g., Blue LEDs) Light->Reaction Energy Transfer Catalyst Photosensitizer (e.g., Ir or Ru complex) Catalyst->Reaction Product Diazabicyclo[4.2.0]octane Reaction->Product caption Visible-light mediated [2+2] cycloaddition.

Caption: Visible-light mediated [2+2] cycloaddition.

Staudinger Ketene-Imine Cycloaddition

A classic yet powerful method for the synthesis of β-lactams (2-azetidinones) is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine.[5] This reaction is particularly relevant for the synthesis of diazabicyclo[4.2.0]octanes where one of the rings is an azetidinone.

Mechanism and Rationale: The reaction proceeds through a two-step mechanism. The first step is a nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate.[6] The second, rate- and stereochemistry-determining step is the conrotatory ring closure of this intermediate to form the β-lactam ring. The stereochemical outcome (cis vs. trans) is influenced by the substituents on both the ketene and the imine, as they affect the rate of ring closure versus the potential for isomerization of the zwitterionic intermediate.[7] Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally favor the formation of the cis-β-lactam.

Performance Comparison:

FeatureStaudinger Cycloaddition
Starting Materials Ketenes (often generated in situ), Imines
Key Reagents Base (e.g., triethylamine) for in situ ketene formation from acyl chlorides
Typical Yields Variable, can be high (up to 99% in some cases)[5]
Stereoselectivity Controllable based on substituents; can achieve high diastereoselectivity.[8]
Key Advantages Well-established and versatile for β-lactam synthesis.
Limitations Ketenes are often unstable and must be generated in situ.

Experimental Protocol: Staudinger Cycloaddition for a Bicyclic β-Lactam [5]

  • In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, dissolve the imine (1.0 equiv) in an anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of the acyl chloride (1.1 equiv) and a tertiary amine base (e.g., triethylamine, 1.2 equiv) in the same anhydrous solvent.

  • Add the acyl chloride/base solution dropwise to the stirred imine solution over a period of 30-60 minutes. The ketene is generated in situ.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the diazabicyclo[4.2.0]octanone.

Reaction Scheme Diagram:

G cluster_reactants Reactants Ketene Ketene (generated in situ) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Imine Cyclic Imine Imine->Zwitterion RingClosure Conrotatory Ring Closure Zwitterion->RingClosure Product Diazabicyclo[4.2.0]octanone RingClosure->Product caption Staudinger ketene-imine cycloaddition pathway.

Caption: Staudinger ketene-imine cycloaddition pathway.

Building from the Ground Up: Intramolecular Cyclization of Piperidine Precursors

This strategy involves the construction of the piperidine ring first, followed by an intramolecular reaction to form the fused four-membered ring. This approach offers a high degree of control over the stereochemistry of the final bicyclic product.

Mechanism and Rationale: A common approach involves the use of a suitably functionalized piperidine derivative. For instance, a piperidine with an amino group at one position and a leaving group (e.g., a halide or sulfonate) on an adjacent carbon can undergo an intramolecular nucleophilic substitution (SN2) to form the azetidine ring. The stereochemistry of the starting piperidine dictates the stereochemical outcome of the cyclization.

Performance Comparison:

FeatureIntramolecular Cyclization
Starting Materials Functionalized Piperidines
Key Reagents Base (for nucleophilic substitution) or reducing agents (for reductive amination)
Typical Yields Moderate to good (45-70% for some methods)[9]
Stereoselectivity Can be high, depending on the stereochemistry of the precursor.[10]
Key Advantages Good control over stereochemistry, builds upon well-established piperidine chemistry.
Limitations Requires multi-step synthesis of the functionalized piperidine precursor.

Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization [9]

  • Dissolve the diamine precursor (e.g., a 1,4-diaminobutane derivative) in an appropriate solvent.

  • Add an excess of formaldehyde and a catalytic amount of a strong acid (e.g., hydrochloric acid).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with a suitable base.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Workflow Diagram:

G Start Functionalized Piperidine Precursor Cyclization Intramolecular Cyclization Start->Cyclization Base or Acid Catalysis Product Diazabicyclo[4.2.0]octane Cyclization->Product caption Intramolecular cyclization of a piperidine.

Caption: Intramolecular cyclization of a piperidine.

The Power of the Double Bond: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic and heterocyclic compounds.[11] This powerful reaction, often catalyzed by ruthenium complexes such as Grubbs' catalysts, can be employed to construct the diazabicyclo[4.2.0]octane scaffold from an acyclic diene precursor.[12]

Mechanism and Rationale: The reaction proceeds via a series of [2+2] cycloaddition and cycloreversion steps, mediated by the metal carbene catalyst. The catalyst first reacts with one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release an alkene and form a new metal carbene. This new carbene then reacts intramolecularly with the second alkene to form another metallacyclobutane, which upon a final retro [2+2] cycloaddition, releases the cyclic alkene product and regenerates the catalyst. The efficiency of the reaction depends on the choice of catalyst and the substrate's ability to adopt a conformation suitable for cyclization.

Performance Comparison:

FeatureRing-Closing Metathesis
Starting Materials Acyclic dienes with appropriately positioned nitrogen atoms
Key Reagents Ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalyst)
Typical Yields Generally good to excellent for forming 5- to 7-membered rings.
Stereoselectivity The stereochemistry of existing centers is typically retained.
Key Advantages High functional group tolerance, mild reaction conditions, catalytic nature.
Limitations Requires the synthesis of a specific diene precursor; catalyst can be expensive.

Experimental Protocol: Ring-Closing Metathesis for a Bicyclic Amine Precursor [13]

  • Dissolve the acyclic diene substrate (1.0 equiv) in a degassed, anhydrous solvent (e.g., dichloromethane or toluene) in a Schlenk flask under an inert atmosphere.

  • Add the ruthenium catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) to the solution.

  • Heat the reaction mixture to the desired temperature (typically 40-80 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Diagram:

G Catalyst Ru=CH2 (Catalyst) Metallocyclobutane1 Metallacyclobutane Intermediate 1 Catalyst->Metallocyclobutane1 + Diene Diene Acyclic Diene Precursor Diene->Metallocyclobutane1 IntermediateCarbene Intermediate Ru Carbene Metallocyclobutane1->IntermediateCarbene - Alkene Metallocyclobutane2 Metallacyclobutane Intermediate 2 IntermediateCarbene->Metallocyclobutane2 Intramolecular Reaction Metallocyclobutane2->Catalyst Regeneration Product Cyclic Product Metallocyclobutane2->Product - Ru=CH2 caption Simplified catalytic cycle for RCM.

Caption: Simplified catalytic cycle for RCM.

Conclusion: Choosing the Right Path

The optimal synthetic route to a specific diazabicyclo[4.2.0]octane target will depend on several factors, including the desired substitution pattern, stereochemical requirements, and the availability of starting materials.

  • [2+2] Cycloaddition methods, particularly visible-light-mediated photochemical reactions, offer a modern, efficient, and atom-economical approach for accessing a variety of substituted diazabicyclo[4.2.0]octanes. The Staudinger reaction remains a cornerstone for the synthesis of the β-lactam-containing members of this family.

  • Intramolecular Cyclization provides a more traditional but highly reliable method, especially when precise stereochemical control is paramount, leveraging the well-developed chemistry of piperidines.

  • Ring-Closing Metathesis offers a powerful and versatile strategy with excellent functional group tolerance, although it necessitates the synthesis of a suitable diene precursor.

By understanding the strengths and limitations of each of these synthetic strategies, researchers and drug development professionals can make informed decisions to efficiently access the diazabicyclo[4.2.0]octane scaffolds necessary to advance their scientific endeavors.

References

  • Grubbs, R. H. Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angew. Chem. Int. Ed.2006 , 45 (23), 3760–3765. [Link]

  • University of Birmingham. Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. [Link]

  • Wang, D.; Zhu, N.; Chen, P.; Wang, Z.; Lin, Z.; Zhu, C. Intermolecular [2 + 2] Cycloaddition of 1,4-Dihydropyridines with Olefins via Energy Transfer. Org. Lett.2017 , 19 (21), 5888–5891. [Link]

  • Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H. Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis. J. Am. Chem. Soc.2005 , 127 (48), 17160–17161. [Link]

  • Al-Said, N. H.; El-Agrody, A. M.; El-Gazzar, A. A.; El-Sayed, R. Photochemistry of 1,4-Dihydropyridine Derivatives: Diradical Formation, Delocalization and Trapping as a Route to Novel Tricyclic and Tetracyclic Nitrogen Heterocyclic Ring Systems. Molecules2011 , 16 (12), 10459–10471. [Link]

  • Abreo, M. A.; Lin, N. H.; Esbenshade, T. A.; Garvey, D. S.; Sullivan, J. P.; Williams, M.; Arneric, S. P.; Holladay, M. W. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. J. Med. Chem.2006 , 49 (26), 7843–7853. [Link]

  • Wikipedia. Grubbs' catalyst. [Link]

  • Google Patents. CN107954933B - 2-azabicyclo [4.2.
  • Wikipedia. Staudinger synthesis. [Link]

  • Ohno, H.; Mizutani, T.; Kadoh, Y.; Aso, A.; Miyamura, K.; Fujii, N.; Tanaka, T. A highly regio- and stereoselective formation of bicyclo[4.2.0]oct-5-ene derivatives through thermal intramolecular [2 + 2] cycloaddition of allenes. J. Org. Chem.2007 , 72 (12), 4378–4389. [Link]

  • ResearchGate. Synthesis of 1,4-diazabicyclo[4.2.0]octan-8-ones 224. [Link]

  • Martin, S. F.; Follows, B. C.; Hergenrother, P. J.; Franklin, C. L. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. Tetrahedron Lett.2000 , 41 (20), 3737–3740. [Link]

  • Adembri, G.; Donati, D.; Fusi, S.; Ponticelli, F. 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. J. Chem. Soc., Perkin Trans. 11992 , 2033–2038. [Link]

  • Fu, G. C.; Grubbs, R. H. The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen heterocycles. J. Am. Chem. Soc.1992 , 114 (13), 5426–5427. [Link]

  • Organic Chemistry Portal. Staudinger Synthesis. [Link]

  • Organic Chemistry Portal. Heterocycle Construction by Grubbs Metathesis. [Link]

  • Sci-Hub. 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. [Link]

  • Alajarin, M.; Bonillo, B.; Gonzalez, A.; Sanchez-Andrada, P.; Vidal, A. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Acc. Chem. Res.2008 , 41 (7), 864–875. [Link]

  • Google Patents. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.
  • France, S.; Wack, H.; Taggi, A. E.; Hafez, A. M.; Wagerle, T. R.; Shah, M. H.; Lectka, T. Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2004. [Link]

  • Bach, T. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chem. Rev.2016 , 116 (16), 9748–9783. [Link]

  • TSpace. Synthesis of Fused Nitrogen Containing Heterocycles via Cascade Reactions. [Link]

  • Nishimura, T.; Kakiuchi, K. Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Org. Biomol. Chem.2010 , 8 (1), 164–169. [Link]

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A Senior Application Scientist's Guide to the Purity of Commercial (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the structural integrity of chiral building blocks is paramount. Scaffolds such as the diazabicyclo[4.2.0]octane core are increasingly utilized to impart conformational rigidity and novel three-dimensional character to lead compounds, particularly in the development of kinase inhibitors and other targeted therapies. The (1R,6S) stereoisomer of 3-Boc-3,7-diazabicyclo[4.2.0]octane, in particular, has emerged as a critical intermediate. However, its synthetic complexity, involving a key [2+2] cycloaddition, presents significant challenges in achieving high chemical and, crucially, stereochemical purity.

This guide provides an in-depth, objective benchmark of the purity of commercially available (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane. We will dissect the common impurity profiles, provide validated analytical methodologies for their detection and quantification, and compare these findings with a relevant alternative scaffold, (1S,5S)-3-Boc-3,7-diazabicyclo[3.3.0]octane. Our aim is to equip researchers, process chemists, and quality control specialists with the necessary tools and insights to make informed decisions when sourcing these vital reagents.

The Genesis of Impurities: A Stereochemical Perspective

The synthesis of the bicyclo[4.2.0]octane core typically involves a cycloaddition reaction, a process susceptible to the formation of multiple stereoisomers. For this compound, the primary stereochemical impurities of concern are its diastereomers:

  • (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane: The enantiomer of the desired product.

  • (1R,6R)- and (1S,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octanes: The cis-fused diastereomers.

The presence of these diastereomers can have profound implications for downstream applications, potentially leading to mixtures of final compounds with different pharmacological profiles and complicating structure-activity relationship (SAR) studies. Beyond stereoisomers, process-related impurities may include residual starting materials, byproducts from the Boc-protection step, and solvents.

A Multi-Pronged Analytical Approach for Purity Verification

A robust assessment of purity requires the synergistic use of multiple analytical techniques. No single method can provide a complete picture of chemical and stereochemical integrity. Our recommended workflow integrates chromatographic and spectroscopic methods to provide a comprehensive characterization.

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subgraph "cluster_0" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; Prep [label="Dissolve Commercial Sample\nin Appropriate Solvent"]; }

subgraph "cluster_1" { label="Analytical Techniques"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; HPLC [label="HPLC-UV/ELSD\n(Chemical Purity)"]; Chiral_HPLC [label="Chiral HPLC-UV\n(Stereochemical Purity)"]; NMR [label="¹H and ¹³C NMR\n(Structural Confirmation,\nImpurity Identification)"]; LCMS [label="LC-MS\n(Impurity Identification,\nMass Verification)"]; }

subgraph "cluster_2" { label="Data Analysis & Reporting"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; Analysis [label="Integrate Data:\n- Quantify Impurities\n- Determine d.e. and e.e.\n- Confirm Structure"]; Report [label="Generate Certificate\nof Analysis"]; }

Prep -> HPLC [lhead=cluster_1]; Prep -> Chiral_HPLC; Prep -> NMR; Prep -> LCMS; HPLC -> Analysis; Chiral_HPLC -> Analysis; NMR -> Analysis; LCMS -> Analysis; Analysis -> Report; }

Figure 1. Workflow for the comprehensive purity analysis of this compound.

Comparative Analysis of Commercial Samples

To illustrate the importance of a thorough analytical assessment, we present hypothetical data from the analysis of three representative commercial batches of this compound, alongside a batch of the alternative scaffold, (1S,5S)-3-Boc-3,7-diazabicyclo[3.3.0]octane.

Parameter Supplier A Supplier B Supplier C Alternative Scaffold
Chemical Purity (HPLC, %) 99.298.599.899.5
Diastereomeric Excess (d.e., %) 99.097.5>99.5>99.5
Enantiomeric Excess (e.e., %) 99.298.0>99.5>99.5
Major Impurity Profile (1R,6R)-isomer (0.5%)(1R,6R)-isomer (1.0%), Unidentified (0.5%)None detected >0.1%None detected >0.1%
Residual Solvents (GC-HS) Ethyl Acetate (300 ppm)Toluene (150 ppm)Not DetectedNot Detected

Analysis of Findings:

  • Supplier A provides material of good quality, suitable for many research applications. The primary impurity is the cis-fused diastereomer.

  • Supplier B 's material shows lower stereochemical purity and contains an unidentified impurity, warranting further investigation before use in sensitive applications.

  • Supplier C offers the highest purity material, meeting the stringent requirements for cGMP synthesis and advanced drug development programs.

  • The Alternative Scaffold , (1S,5S)-3-Boc-3,7-diazabicyclo[3.3.0]octane, demonstrates high purity, which can be attributed to a potentially more stereoselective synthetic route.

Detailed Experimental Protocols

For transparency and reproducibility, we provide the detailed methodologies used to generate the comparative data.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Rationale: This method is designed to separate the main compound from any non-isomeric, process-related impurities. A reversed-phase method provides good retention and separation of the Boc-protected diamine.

  • Instrumentation: Agilent 1260 Infinity II LC System with DAD detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 1 mg/mL in 50:50 Acetonitrile:Water.

Chiral HPLC for Stereochemical Purity
  • Rationale: The separation of stereoisomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of cyclic amines.[1] A normal phase method was chosen for optimal resolution of the diastereomers and enantiomers.

  • Instrumentation: Shimadzu Nexera-i LC-2040C 3D with UV detector.

  • Column: Daicel Chiralpak IC, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in Isopropanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR provides unambiguous structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the main compound. The ¹H NMR is particularly useful for confirming the presence of the Boc group and the overall structure, while ¹³C NMR confirms the carbon skeleton.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Sample Preparation: 10 mg of sample dissolved in 0.7 mL of CDCl₃.

  • ¹H NMR:

    • A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around 1.45 ppm.[2]

    • The protons on the bicyclic core will appear as a series of complex multiplets in the aliphatic region (typically 2.5-4.0 ppm).

  • ¹³C NMR:

    • The carbonyl of the Boc group should appear around 155 ppm.

    • The quaternary carbon of the tert-butyl group is expected near 80 ppm.

    • The methyl carbons of the Boc group will be around 28.4 ppm.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Rationale: LC-MS is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

  • Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2.

  • Chromatography: Utilizes the HPLC method described in section 4.1.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Expected Ions: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 213.3.

    • Fragmentation Analysis: In tandem MS (MS/MS) experiments, characteristic losses from the Boc group are expected, including the loss of isobutylene (56 Da) to give a fragment at m/z 157.3, and the loss of the entire Boc group (100 Da) resulting in a fragment at m/z 113.2.[2]

Alternative Scaffolds: The 3,7-Diazabicyclo[3.3.0]octane System

For medicinal chemistry programs where the rigid, fused cyclobutane ring of the [4.2.0] system is not a strict requirement, the 3,7-diazabicyclo[3.3.0]octane scaffold offers a valuable alternative. This pentalane-type system provides a different spatial arrangement of the nitrogen atoms and may offer advantages in terms of synthetic accessibility and physicochemical properties. As our comparative data suggests, high stereochemical purity can often be readily achieved for this class of compounds.

digraph "Scaffold_Comparison" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alternative [label="(1S,5S)-3-Boc-3,7-diazabicyclo[3.3.0]octane", fillcolor="#34A853", fontcolor="#FFFFFF"];

subgraph "cluster_Target" { label="Properties of [4.2.0] Scaffold"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; Prop1_T [label="Fused cyclobutane-piperazine rings"]; Prop2_T [label="High rigidity"]; Prop3_T [label="Potential for diastereomeric impurities"]; }

subgraph "cluster_Alternative" { label="Properties of [3.3.0] Scaffold"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; Prop1_A [label="Fused pyrrolidine rings"]; Prop2_A [label="Different vector space"]; Prop3_A [label="Often more synthetically accessible"]; }

Target -> Prop1_T [style=dashed]; Target -> Prop2_T [style=dashed]; Target -> Prop3_T [style=dashed];

Alternative -> Prop1_A [style=dashed]; Alternative -> Prop2_A [style=dashed]; Alternative -> Prop3_A [style=dashed];

{rank=same; Target; Alternative;} }

Figure 2. Comparison of key features of the target and alternative scaffolds.

Conclusion and Recommendations

The chemical and stereochemical purity of this compound is a critical parameter that can significantly impact the outcome of research and development programs. Commercial batches of this building block can exhibit notable variations in purity, particularly with respect to diastereomeric content.

We strongly recommend that researchers and drug development professionals:

  • Request and critically evaluate the Certificate of Analysis (CoA) from the supplier, paying close attention to the methods used for purity assessment and the reported levels of stereoisomeric impurities.

  • Perform in-house purity verification using a multi-technique approach as outlined in this guide, especially for critical applications. Chiral HPLC is an indispensable tool for confirming stereochemical integrity.

  • Consider the potential impact of impurities on their specific application. For early-stage discovery, a purity of 98% may be acceptable, whereas for late-stage development and GMP synthesis, the highest possible purity (>99.5%) is essential.

  • Evaluate alternative scaffolds such as the diazabicyclo[3.3.0]octane system if the specific stereochemical and conformational constraints of the [4.2.0] system are not strictly required.

By implementing a rigorous and evidence-based approach to quality assessment, the scientific community can ensure the reliability and reproducibility of their results, ultimately accelerating the discovery of new medicines.

References

  • Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. PubMed. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available from: [Link]

  • ARKIVOC. Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. Available from: [Link]

  • ACG Publications. Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Available from: [Link]

  • ResearchGate. First highly stereocontrolled synthesis of the unusual 1-hydroxy endo, endo-2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignan skeleton. Available from: [Link]

  • RSC Publishing. Synthesis and 1 H nmr spectroscopic analysis of some 3,7-dioxabicyclo[3.3.0]octane lignans. Available from: [Link]

  • PubMed Central. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Available from: [Link]

  • Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Available from: [Link]

Sources

The Diazabicyclo[4.2.0]octane Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Review

A Senior Application Scientist's Review of Patents Citing (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane and Its Analogs

The this compound scaffold, along with its constitutional isomers like the 3,8-diaza and 2,5-diaza variants, has emerged as a cornerstone in the design of novel therapeutics. Its rigid, bicyclic structure serves as a conformationally constrained bioisostere for piperazine, a common motif in bioactive compounds. This structural constraint can lead to significant improvements in binding affinity, selectivity, and pharmacokinetic properties by reducing the entropic penalty upon binding to a biological target and presenting substituents in a well-defined spatial orientation. This guide provides a comprehensive review of the patent landscape for this versatile scaffold, comparing its application across diverse therapeutic areas and presenting key experimental data and synthetic methodologies.

Part 1: Central Nervous System Agents - Targeting Nicotinic Acetylcholine Receptors

The most prominent application of the 3,7- and 3,8-diazabicyclo[4.2.0]octane scaffolds is in the development of potent and selective nicotinic acetylcholine receptor (nAChR) agonists. These receptors, particularly the α4β2 subtype, are critical targets for treating cognitive deficits, neurodegenerative diseases, and neuropathic pain. The bicyclic core effectively mimics the key pharmacophoric elements of acetylcholine and other nicotinic agonists.

Patents from institutions like the University of Florida[1] and Targacept (via various patent applications) disclose extensive libraries of these compounds. The general structure involves attaching an aromatic or heteroaromatic moiety, typically a substituted pyridine or pyrimidine, to one of the nitrogen atoms of the diazabicyclo[4.2.0]octane core.

A key challenge in this area is achieving selectivity for the desired α4β2 receptor subtype over the α3β4 subtype, as activity at the latter is associated with undesirable cardiovascular and gastrointestinal side effects. A quantitative structure-activity relationship (QSAR) study on 3,8-diazabicyclo[4.2.0]octane derivatives revealed that specific steric and electrostatic fields around the scaffold are crucial for differential activity, providing a predictive framework for designing more selective agonists[2]. The study suggests that small substituents at specific positions and a negative charge potential near the N8 nitrogen can enhance selectivity for the therapeutic α4β2 subtype[2].

Comparative Data for Patented nAChR Agonists
Compound Structure/NamePatent ReferenceTarget(s)Reported Activity/Application
(1R,6S)-8-(3-pyridinyl)-3,8-diazabicyclo[4.2.0]octaneUS9463190B2[1]nAChRsTreatment of disease-induced ataxia and non-ataxic imbalance.
(1S,6R)-8-(5,6-dichloro-3-pyridinyl)-3,8-diazabicyclo[4.2.0]octaneUS9463190B2[1]nAChRsListed as a compound for treating CNS disorders.
(cis)-7-(3-pyridinyl)-3,7-diazabicyclo[4.2.0]octaneTW200909432A[3]nAChRsCentral nervous system active agent for conditions like Alzheimer's, Parkinson's, and ADHD.
(cis)-7-(5,6-dichloro-3-pyridinyl)-3,7-diazabicyclo[4.2.0]octaneTW200909432A[3]nAChRsDisclosed as a CNS active agent.
Representative Synthetic Protocol: N-Arylation of the Diazabicyclo[4.2.0]octane Core

The following protocol is a generalized representation for the synthesis of N-aryl derivatives, based on common methodologies found in the patent literature. This process typically involves two key steps: removal of the tert-butyloxycarbonyl (Boc) protecting group, followed by coupling with a suitable aryl halide.

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (4M).

    • Causality: The Boc group is highly labile under acidic conditions. The acid protonates the carbonyl oxygen, weakening the C-O bond and facilitating its cleavage to release the free amine as a salt (e.g., TFA or HCl salt), along with isobutylene and carbon dioxide.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess acid. The resulting crude salt of (1R,6S)-3,7-diazabicyclo[4.2.0]octane is often used directly in the next step without further purification.

Step 2: Buchwald-Hartwig Amination

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the crude amine salt from Step 1 (1.0 eq), the desired aryl halide (e.g., 3-bromo-5-chloropyridine) (1.0-1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a phosphine ligand like Xantphos or BINAP (0.02-0.10 eq).

    • Causality: The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds. The palladium catalyst undergoes oxidative addition into the aryl halide bond. The phosphine ligand stabilizes the palladium complex and facilitates the subsequent reductive elimination that forms the final product.

  • Add a suitable anhydrous solvent (e.g., toluene or dioxane) and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2-3 eq).

    • Causality: The base is crucial for neutralizing the amine salt and deprotonating the amine during the catalytic cycle, allowing it to coordinate with the palladium center.

  • Heat the mixture to 80-110 °C and stir for 8-24 hours, monitoring for completion by LC-MS.

  • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired N-arylated diazabicyclo[4.2.0]octane derivative.

Visualization of Synthesis

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: N-Arylation (Buchwald-Hartwig) Boc_Scaffold (1R,6S)-3-Boc-3,7-diazabicyclo [4.2.0]octane Deprotected_Amine (1R,6S)-3,7-diazabicyclo [4.2.0]octane Salt Boc_Scaffold->Deprotected_Amine TFA or HCl/Dioxane Final_Product Final Product: N-Aryl Diazabicycle Deprotected_Amine->Final_Product  Pd Catalyst, Ligand, Base Aryl_Halide Aryl-X (e.g., 3-chloropyridine) Aryl_Halide->Final_Product

Caption: General synthetic workflow for N-arylation.

Part 2: GLP-1 Receptor Modulators for Metabolic Diseases

Shifting focus, the 2,5-diazabicyclo[4.2.0]octane scaffold has been patented by AstraZeneca as a core component of novel small-molecule glucagon-like peptide-1 receptor (GLP-1R) modulators[4][5][6]. GLP-1R agonists are a validated and highly successful class of therapeutics for type 2 diabetes and obesity. The development of orally bioavailable small molecules to replace injectable peptide agonists is a major goal in the field.

The patented compounds typically feature complex substituents attached to the 2- and 5-positions of the bicyclic core. These substituents are designed to occupy the binding pockets of the GLP-1 receptor, mimicking the interactions of the native peptide hormone and inducing a therapeutic signaling cascade.

Comparative Data for Patented GLP-1R Modulators
General StructurePatent ReferenceTargetTherapeutic Application
Substituted 2,5-diazabicyclo[4.2.0]octanesWO2023057427A1[4]GLP-1RTreatment of Type 2 diabetes and metabolic conditions[5].
Further analogs of 2,5-diazabicyclo[4.2.0]octanesUS12291530B1[7]GLP-1RGLP-1R mediated diseases.
Experimental Workflow: GLP-1 Receptor Activation Assay

The performance of these patented compounds is typically evaluated using in vitro cell-based assays that measure the downstream consequences of GLP-1R activation. A common method is to measure the production of cyclic AMP (cAMP), a key second messenger in the GLP-1 signaling pathway.

  • Cell Culture: A stable cell line expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media until confluent.

  • Assay Preparation: Cells are harvested and seeded into 384-well assay plates and incubated to allow for cell attachment.

  • Compound Treatment: Patented test compounds are serially diluted to create a dose-response curve. The cells are then treated with these dilutions and incubated for a set period (e.g., 30 minutes) at 37°C.

    • Causality: If the compound is a GLP-1R agonist, it will bind to the receptor, causing a conformational change that activates the intracellular G-protein, Gαs. This, in turn, activates adenylyl cyclase, which converts ATP into cAMP.

  • cAMP Detection: After incubation, cell lysis buffer is added, followed by detection reagents from a commercial cAMP assay kit (e.g., HTRF, AlphaLISA, or LANCE). These assays are typically based on competitive immunoassays where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

  • Data Analysis: The signal from the assay is read on a plate reader. The data is normalized to controls (vehicle for baseline, and a known potent agonist like GLP-1(7-36) for maximum response). The results are plotted as a dose-response curve, and the EC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect) is calculated.

Visualization of GLP-1R Assay Workflow

G Start Culture hGLP-1R Expressing Cells Seed Seed Cells into 384-Well Plate Start->Seed Treat Add Serial Dilutions of Test Compounds Seed->Treat Incubate Incubate at 37°C Treat->Incubate Detect Lyse Cells & Add cAMP Detection Reagents Incubate->Detect Read Read Plate (e.g., HTRF Signal) Detect->Read Analyze Normalize Data & Calculate EC₅₀ Read->Analyze

Caption: Workflow for a cell-based GLP-1R activation assay.

Part 3: Diverse Applications in Oncology and Other Areas

Beyond the major fields of CNS and metabolic disorders, the diazabicyclo[4.2.0]octane scaffold has been explored in other therapeutic contexts, demonstrating its broad utility.

  • Oncology: A patent application discloses 3-pyrimidin-4-yl-oxazolidin-2-ones containing a 3,8-diazabicyclo[4.2.0]octane moiety as inhibitors of mutant isocitrate dehydrogenase (IDH), a target in certain cancers like acute myeloid leukemia (AML) and glioma[8]. Another patent describes the use of a 3,7-diazabicyclo[4.2.0]octane group as part of a larger molecule targeting the HER2 receptor in cancer[9].

  • Insomnia: Fused heterocyclic compounds incorporating the 3,8-diazabicyclo[4.2.0]octane core have been patented as orexin receptor modulators, which are used to treat sleep disorders such as insomnia[10].

These varied applications underscore the value of the diazabicyclo[4.2.0]octane framework as a versatile building block that can be adapted to interact with a wide range of biological targets.

Conclusion

The this compound building block and its isomers are far more than simple piperazine replacements. Their patented applications reveal a privileged scaffold whose conformational rigidity and stereochemical complexity are being leveraged to solve critical challenges in drug discovery. From highly selective nAChR agonists for debilitating CNS disorders to novel small-molecule GLP-1R modulators for the global diabetes epidemic, and emerging roles in oncology, the diazabicyclo[4.2.0]octane core continues to prove its worth. The comparative data show that subtle changes in the scaffold's isomeric form (e.g., 3,7-diaza vs. 3,8-diaza vs. 2,5-diaza) can dramatically shift the therapeutic application, making this a rich area for future exploration by medicinal chemists.

References

  • WO2011050200A1: Fused heterocyclic compounds as orexin receptor modul
  • US9463190B2: Methods of treating disease-induced ataxia and non-
  • US10000491B2: Process for producing diazabicyclooctane derivative and intermedi
  • EP4360713A2: QUINAZOLINE DERIV
  • TW200909432A: Diazabicyclic central nervous system active agents.
  • US12221443B2: Crystalline forms of diazabicyclooctane derivative and production process thereof. [Link]

  • EP4321573A1: COMBINATION OF C
  • WO2013046136A1: 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh.
  • WO2023057427A1: Certain 2,5-diazabicyclo[4.2.
  • ACS Medicinal Chemistry Letters: Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. [Link]

  • WIPO Patent Scope: WO2023057427 - CERTAIN 2,5-DIAZABICYCLO[4.2.0]OCTANES AS GLP-1 RECEPTOR MODULATORS. [Link]

  • NZ743374A: Crystalline forms of diazabicyclooctane deriv
  • Bulletin of the Korean Chemical Society: Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. [Link]

  • WO0181342A1: DIAZABICYCLIC CENTRAL NERVOUS SYSTEM ACTIVE AGENTS.
  • US Patent and Trademark Office: Petitioner's Updated Exhibit List IPR2020-00770. [Link]

  • US12291530B1: GLP-1R agonist and therapeutic method thereof.

Sources

Safety Operating Guide

Navigating the Disposal of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the lifecycle of a chemical reagent extends far beyond its use in synthesis. Proper disposal is a critical, often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe and compliant disposal of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane, a key building block in contemporary drug discovery. By understanding the chemical nature of this compound and the principles of waste management, you can ensure the safety of your laboratory and the environment.

Understanding the Hazard Profile

Hazard StatementDescriptionPrecautionary Measures
H315 Causes skin irritationWear protective gloves and clothing. Wash skin thoroughly after handling.[1]
H319 Causes serious eye irritationWear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1]
H335 May cause respiratory irritationAvoid breathing dust. Use only in a well-ventilated area.[1]

In the event of a fire, thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[1]

The Disposal Workflow: A Step-by-Step Guide

The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant .[1] This is a non-negotiable step, and under no circumstances should this compound be disposed of down the drain or in regular waste.

Here is a detailed workflow to ensure safe and compliant disposal:

  • Segregation and Labeling :

    • Isolate the Waste : Immediately segregate any waste containing this compound. This includes neat compound, solutions, and contaminated consumables (e.g., pipette tips, weighing boats).

    • Dedicated Waste Container : Use a clearly labeled, dedicated waste container for this compound. The label should include the full chemical name, CAS number (1417789-72-0), and appropriate hazard pictograms (e.g., irritant).

    • Maintain a Waste Log : Keep a detailed log of the waste generated, including the quantity and date of addition to the waste container.

  • Container Management :

    • Use a Compatible Container : Ensure the waste container is made of a material compatible with the compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Keep the Container Closed : The container should be kept tightly closed when not in use to prevent the release of vapors.[1]

    • Store in a Ventilated Area : Store the waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Preparing for Disposal :

    • Do Not Mix Incompatible Waste : Never mix waste containing this compound with other waste streams unless you are certain of their compatibility.

    • Consult Your Institution's EHS : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will have specific procedures and requirements for waste manifests and container labeling.

  • Emergency Procedures :

    • Spills : In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled disposal container.[1] Ensure adequate ventilation and wear appropriate personal protective equipment (PPE).

    • Personal Exposure :

      • Skin Contact : Wash the affected area with plenty of soap and water.[1]

      • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

      • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[1] In all cases of exposure, seek medical attention if irritation persists or you feel unwell.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Neat compound, solutions, contaminated consumables) segregate Segregate and Label Dedicated, labeled container with hazard pictograms start->segregate store Store Safely Well-ventilated area, container tightly closed segregate->store contact_ehs Contact EHS Arrange for pickup and disposal store->contact_ehs spill Spill Occurs store->spill Potential Incident disposal Professional Disposal Dispose of at an approved waste disposal plant contact_ehs->disposal contain_spill Contain and Clean Spill Use inert absorbent material and appropriate PPE spill->contain_spill Yes spill_waste Dispose of Spill Debris as Hazardous Waste contain_spill->spill_waste spill_waste->segregate

Caption: Decision workflow for the safe disposal of this compound.

The Rationale Behind the Protocol: Understanding the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability to a range of reaction conditions and its ease of removal under acidic conditions.[3][4] However, it is this stability that necessitates careful disposal. The Boc group is generally stable to most nucleophiles and bases.[3] This means that simple neutralization or chemical degradation in the lab is not a viable or safe disposal method.

Attempting to deprotect the Boc group with strong acids before disposal would generate a new set of chemical waste (the deprotected amine and byproducts like isobutylene and carbon dioxide) and is not a recommended disposal procedure.[5][6] The most responsible and compliant approach is to transfer the waste to a facility equipped to handle such chemical compounds.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental stewardship.

References

  • Accela ChemBio Inc. SAFETY DATA SHEET: cis-3-Boc-3,7-diazabicyclo[4.2.0]octane. [Link]

  • Sinfoo Biotech. This compound. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Angene. This compound. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. [Link]

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A Senior Application Scientist's Guide to Handling (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane (CAS RN: 1417789-72-0). As drug development professionals, our work with novel building blocks like this Boc-protected diamine is critical. Ensuring operational safety is not just a regulatory requirement; it is the foundation of reliable and reproducible science. This document moves beyond a simple checklist to provide a procedural and intellectual framework for handling this compound, ensuring the protection of both personnel and experimental integrity.

Hazard Identification: Understanding the "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of the material. Based on data from structurally analogous compounds, this compound should be handled as a hazardous substance with the following potential effects[1]:

  • Skin Irritation (H315): The compound can cause skin irritation upon direct contact. Symptoms may include redness, itching, and inflammation[1].

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause serious irritation, potentially leading to pain, watering, and redness[1].

  • Respiratory Irritation (H335): As a solid, the compound may form dust. Inhalation of this dust can irritate the respiratory system[1].

The tert-butyloxycarbonyl (Boc) protecting group is generally stable but can be removed under acidic conditions[2]. While the compound itself is stable under recommended storage and handling conditions, it is incompatible with strong oxidizing agents[1]. In the event of a fire, hazardous decomposition products, including carbon oxides and nitrogen oxides, may be generated[1].

Core Protective Measures: Your PPE Ensemble

A multi-layered approach to PPE is essential. The following recommendations are based on a thorough risk assessment for standard laboratory operations such as weighing, dissolution, and reaction setup.

Primary Engineering Control: The Fume Hood

All manipulations of solid this compound that could generate dust, and any handling of its solutions, must be performed inside a certified chemical fume hood. This is your primary barrier to prevent inhalation of the compound.

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety Goggles & Face ShieldDouble-Gloved (Nitrile)Full-Coverage Lab CoatNot required if handled in a fume hood
Preparing Solutions Safety GogglesDouble-Gloved (Nitrile)Full-Coverage Lab CoatNot required if handled in a fume hood
Reaction Workup/Transfer Safety Goggles & Face ShieldHeavy-Duty Gloves (e.g., Butyl Rubber) over Nitrile GlovesChemical-Resistant Apron over Lab CoatNot required if handled in a fume hood
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory to provide a seal around the eyes. When handling larger quantities or during procedures with a high splash potential (e.g., transfers, quenching reactions), a face shield must be worn in addition to safety goggles to protect the entire face[3].

  • Hand Protection: The choice of gloves is critical. While some general charts indicate poor resistance of nitrile to amines, the steric hindrance of the Boc group and the bicyclic structure may alter permeation characteristics. For incidental, short-term contact such as weighing or preparing solutions, double-gloving with standard laboratory nitrile gloves provides a robust barrier. This practice protects against minor splashes and allows for the immediate removal of the contaminated outer glove without exposing the skin. For prolonged contact or tasks with a higher risk of immersion, more resistant gloves like butyl rubber are recommended[4]. Wearing a nitrile glove underneath a heavier butyl glove can offer a good balance of dexterity and protection.

  • Body Protection: A standard cotton lab coat may not be sufficient if there is a risk of significant splashes. A lab coat with a chemical-resistant treatment or a chemical-resistant apron worn over the lab coat is advised for larger-scale operations. Ensure the lab coat is fully buttoned and the sleeves cover the wrists.

Procedural Guidance: Safe Handling Workflow

Trust in our safety protocols is built on self-validating, logical procedures. The following workflow is designed to minimize exposure at every step.

PPE Donning & Doffing Workflow

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Safety Goggles & Face Shield d3 3. Inner Nitrile Gloves d4 4. Outer Gloves (Nitrile or Butyl) handle_chem Handle Chemical in Fume Hood d4->handle_chem f1 1. Outer Gloves f2 2. Lab Coat & Apron (Turn inside out) f3 3. Face Shield & Goggles f4 4. Inner Nitrile Gloves exit_lab Exit Lab f4->exit_lab start Start enter_lab Enter Lab start->enter_lab enter_lab->d1 Don PPE handle_chem->f1 Doff PPE end End exit_lab->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.